molecular formula C6H3Br2N3 B1424281 5,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 957344-74-0

5,8-Dibromoimidazo[1,2-a]pyrazine

カタログ番号: B1424281
CAS番号: 957344-74-0
分子量: 276.92 g/mol
InChIキー: OVORGAZVJJAIEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0) is a brominated heterocyclic compound of significant interest in medicinal chemistry and materials science research. This compound serves as a versatile and valuable synthetic intermediate. Its molecular formula is C6H3Br2N3, with a molecular weight of 276.92 . The presence of two bromine atoms on the imidazopyrazine core makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and enabling the construction of more complex molecular architectures. In pharmaceutical research, the imidazo[1,2-a]pyrazine scaffold is a privileged structure found in compounds with a broad spectrum of biological activities. Research indicates that derivatives of this core have been investigated as potent inhibitors of various targets, including bacterial type IV secretion system ATPases for novel antibacterial development , and as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) for central nervous system applications . Furthermore, recent studies highlight imidazo[1,2-a]pyrazine derivatives for their promising in vitro anti-cancer activities against several cancer cell lines, such as HepG2, MCF-7, and A375 . Beyond medicinal chemistry, this dibromo intermediate is also relevant in materials science. Its heteroaromatic structure and potential for functionalization make it a candidate for developing organic electronic materials, such as conductive polymers and organic semiconductors . This product is provided for research and development purposes. It is intended for use in laboratory settings only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, storing it in a cool, dry place, preferably under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,8-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVORGAZVJJAIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704845
Record name 5,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957344-74-0
Record name 5,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5,8-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent pharmacophore for engaging with a variety of biological targets.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]

Of particular interest to the drug development professional is the role of imidazo[1,2-a]pyrazine derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[6] The PI3K/Akt/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[7][8] The imidazo[1,2-a]pyrazine framework has proven to be a fertile ground for the development of potent and selective PI3K inhibitors.[6][9]

This technical guide focuses on a key intermediate in the synthesis of novel imidazo[1,2-a]pyrazine-based therapeutics: 5,8-Dibromoimidazo[1,2-a]pyrazine . The introduction of bromine atoms at the 5- and 8-positions provides strategic handles for further chemical modification, allowing for the exploration of the chemical space around this important scaffold. This document will provide an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 5,8-Dibromoimidazo[1,2-a]pyrazine is not widely published, its core physicochemical properties can be predicted and are summarized in the table below. These computed values provide a useful starting point for experimental design.

PropertyValueSource
Molecular FormulaC₆H₃Br₂N₃ChemScene[10]
Molecular Weight276.92 g/mol ChemScene[10]
Topological Polar Surface Area (TPSA)30.19 ŲChemScene[10]
logP (octanol-water partition coefficient)2.2543ChemScene[10]
Hydrogen Bond Acceptors3ChemScene[10]
Hydrogen Bond Donors0ChemScene[10]
Rotatable Bonds0ChemScene[10]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the heterocyclic core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the ring system.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the imidazo[1,2-a]pyrazine core. The carbons bearing the bromine atoms (C5 and C8) will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with intense peaks for the molecular ion [M]+, [M+2]+, and [M+4]+.

Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine: A Proposed Protocol

The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[12] For the synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine, the logical starting material would be 2-amino-3,6-dibromopyrazine. The following is a proposed, detailed experimental protocol based on established methodologies for related compounds.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,6-dibromopyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: To the stirred solution, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1-1.5 equivalents) or an equivalent α-halo ketone.[13]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5,8-Dibromoimidazo[1,2-a]pyrazine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and isopropanol are commonly used as they are good solvents for the reactants and the reaction can be conveniently carried out at their reflux temperatures.

  • Reagent Equivalents: A slight excess of the α-halocarbonyl compound is often used to ensure complete consumption of the starting aminopyrazine.

  • Monitoring: TLC is a crucial and straightforward technique to follow the disappearance of the starting materials and the appearance of the product, allowing for the determination of the optimal reaction time.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-3,6-dibromopyrazine 2-amino-3,6-dibromopyrazine Condensation Condensation 2-amino-3,6-dibromopyrazine->Condensation alpha-halocarbonyl alpha-halocarbonyl alpha-halocarbonyl->Condensation Purification Purification Condensation->Purification Crude Product 5,8-Dibromoimidazo[1,2-a]pyrazine 5,8-Dibromoimidazo[1,2-a]pyrazine Purification->5,8-Dibromoimidazo[1,2-a]pyrazine Pure Product Reactivity_Diagram cluster_reactions Chemical Transformations cluster_products Diverse Derivatives 5,8-Dibromoimidazo[1,2-a]pyrazine 5,8-Dibromoimidazo[1,2-a]pyrazine Nucleophilic_Substitution Nucleophilic Substitution (at C8) 5,8-Dibromoimidazo[1,2-a]pyrazine->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Reactions (at C5 and C8) 5,8-Dibromoimidazo[1,2-a]pyrazine->Cross_Coupling 8-Amino_Derivatives 8-Amino_Derivatives Nucleophilic_Substitution->8-Amino_Derivatives 8-Alkoxy_Derivatives 8-Alkoxy_Derivatives Nucleophilic_Substitution->8-Alkoxy_Derivatives Aryl_Substituted Aryl_Substituted Cross_Coupling->Aryl_Substituted Alkynyl_Substituted Alkynyl_Substituted Cross_Coupling->Alkynyl_Substituted PI3K_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibitor Therapeutic Intervention cluster_outcome Cellular Outcome PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Reduced_Proliferation Reduced Proliferation mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Imidazopyrazine_Derivative Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K pathway by imidazo[1,2-a]pyrazine derivatives.

Conclusion and Future Directions

5,8-Dibromoimidazo[1,2-a]pyrazine is a strategically important building block for the synthesis of novel, biologically active compounds. Its versatile reactivity allows for the creation of diverse chemical libraries for screening against various therapeutic targets. While much of the published research focuses on the broader class of imidazo[1,2-a]pyrazines, the principles of their synthesis and reactivity can be confidently applied to this specific dibromo-isomer.

Future research in this area should focus on the full experimental characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine, including detailed spectroscopic data and physicochemical properties. Furthermore, the exploration of its differential reactivity at the 5- and 8-positions will enable more sophisticated synthetic strategies for the development of next-generation therapeutics targeting critical signaling pathways in human disease.

References

  • Jadhav, S. B., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Royal Society of Chemistry. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • UCL Discovery. (2016). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878. [Link]

  • Barlin, G. B. (1986). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Li, X. W., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115025. [Link]

  • Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409-414. [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 23(11), 2946. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Retrieved from [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 934-940. [Link]

  • Pastor, J., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2422. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • PubMed. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(14), 4239-4242. [Link]

  • ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 976-987. [Link]

  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Guide: Structure Elucidation of 5,8-Dibromoimidazo[1,2-a]pyrazine

[1]

Executive Summary & Strategic Value

5,8-Dibromoimidazo[1,2-a]pyrazine is a high-value scaffold in kinase inhibitor discovery (e.g., BTK, Syk, and JAK inhibitors).[1] Its value lies in the orthogonal reactivity of the bromine atoms at positions C5 and C8, allowing for sequential, regioselective functionalization.

However, a critical failure mode in the synthesis of this scaffold is regioisomeric contamination .[1] The thermodynamic stability of the 6,8-dibromo isomer often leads to misidentification.[1] This guide provides a self-validating protocol to unambiguously distinguish the 5,8-dibromo target from its 6,8-dibromo isomer using NMR dynamics and synthetic logic.

Synthetic Provenance: The Origin of Regiochemistry

To elucidate the structure, one must first audit the synthesis. The regiochemistry of the final fused system is pre-determined by the substitution pattern of the aminopyrazine starting material.

The Critical Divergence

Direct bromination of the imidazo[1,2-a]pyrazine core typically occurs at C3 (electrophilic aromatic substitution).[1] Therefore, the 5,8-dibromo pattern must be installed prior to cyclization.[1]

  • Pathway A (Target): Starting with 2-amino-3,6-dibromopyrazine .[1] Cyclization yields 5,8-dibromoimidazo[1,2-a]pyrazine .[1]

  • Pathway B (Common Impurity): Starting with 2-amino-3,5-dibromopyrazine (more commercially common).[1] Cyclization yields 6,8-dibromoimidazo[1,2-a]pyrazine .[1][2]

Synthesis Protocol (Pathway A)

Reagents: 2-amino-3,6-dibromopyrazine (1.0 eq), 2-bromo-1,1-diethoxyethane (1.5 eq), HBr (48% aq), Ethanol.[1]

  • Condensation: Dissolve 2-amino-3,6-dibromopyrazine in EtOH. Add 2-bromo-1,1-diethoxyethane.[1]

  • Cyclization: Reflux for 12–16 hours. The acetal hydrolyzes in situ, and the aldehyde condenses with the ring nitrogen (N1) and the exocyclic amine.

  • Workup: Cool to 0°C. Neutralize with NaHCO3. The product precipitates.[1]

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove trace regioisomers.[1]

SynthesisLogicStartStart: AminopyrazinePrecursorPre362-Amino-3,6-dibromopyrazine(Less Common)Start->Pre36Pre352-Amino-3,5-dibromopyrazine(More Common)Start->Pre35CyclizationCyclization(Bromoacetaldehyde diethyl acetal)Pre36->CyclizationPre35->CyclizationProd58TARGET:5,8-Dibromoimidazo[1,2-a]pyrazineCyclization->Prod58Path AProd68IMPURITY:6,8-Dibromoimidazo[1,2-a]pyrazineCyclization->Prod68Path B

Figure 1: Synthetic divergence showing how precursor selection dictates the final regioisomer.

Spectroscopic Characterization (The Self-Validating System)

Mass Spectrometry (Isotopic Fingerprint)

Before NMR, confirm the dibromo state.[1]

  • Method: LC-MS (ESI+).[1]

  • Criteria: Look for the characteristic 1:2:1 isotopic cluster for the [M+H]+ ion.[1]

    • m/z 275.9 (79Br + 79Br)[1]

    • m/z 277.9 (79Br + 81Br) — Base Peak[1]

    • m/z 279.9 (81Br + 81Br)[1]

1H NMR Assignment (DMSO-d6)

The 1H NMR spectrum is simple (3 protons), but the chemical shift and coupling constants are insufficient for definitive proof.[1]

ProtonPositionMultiplicityApprox Shift (ppm)Description
H2 ImidazoleDoublet (d)8.10 - 8.20J ~ 1.2 Hz (Couples with H3)
H3 ImidazoleDoublet (d)7.80 - 7.90J ~ 1.2 Hz (Couples with H2)
H6 PyrazineSinglet (s)8.40 - 8.60Isolated.[1] Critical Diagnostic Marker

Note: In the 6,8-isomer, the pyrazine proton is at H5.[1] H5 is typically more deshielded (downfield, >8.7 ppm) due to the adjacent bridgehead nitrogen (N4), but this is relative and unreliable without a standard.[1]

The "Killer App": NOESY / ROESY Correlation

This is the definitive experiment to rule out the 6,8-isomer.[1]

  • Logic:

    • In 6,8-Dibromo: The proton at H5 is spatially proximate (peri-position) to H3 on the imidazole ring.[1] A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed.[1]

    • In 5,8-Dibromo (Target): The proton is at H6 .[1] Positions 5 and 8 are blocked by Bromine.[1] H6 is spatially isolated from H2/H3.[1]

  • Result: Absence of NOE between the singlet pyrazine proton and the imidazole doublets confirms the 5,8-substitution.[1]

NOESY_LogicIsomer68Hypothesis: 6,8-Isomer(H5 is present)ExpExperiment:2D NOESY NMRIsomer68->ExpIsomer58Hypothesis: 5,8-Isomer(H6 is present)Isomer58->ExpResultYesResult:Cross-peak (H5 <-> H3)Exp->ResultYes If H5 existsResultNoResult:NO Cross-peakExp->ResultNo If H6 existsConclusionFailConclusion:Identity is 6,8-Dibromo(REJECT)ResultYes->ConclusionFailConclusionPassConclusion:Identity is 5,8-Dibromo(CONFIRM)ResultNo->ConclusionPass

Figure 2: The NOESY logic gate. The spatial proximity of H5 and H3 in the impurity allows for definitive exclusion.

Functional Derivatization (Chemical Proof)

If X-ray crystallography is unavailable, chemical reactivity provides a secondary layer of confirmation.[1] The 5,8-dibromo scaffold exhibits distinct regioselectivity compared to the 6,8-isomer.[1]

SNAr Regioselectivity

In 5,8-dibromoimidazo[1,2-a]pyrazine, the C8-Bromine is significantly more electrophilic than C5.[1]

  • Reasoning: C8 is

    
     to the imine-like nitrogen (N7), activating it for Nucleophilic Aromatic Substitution (SNAr).[1] C5 is 
    
    
    to the bridgehead nitrogen (N4), which is less activating for SNAr due to its contribution to the aromaticity of the 5-membered ring.[1]
  • Test Protocol: React with 1.0 equivalent of morpholine or benzylamine at room temperature.[1]

  • Outcome: Exclusive displacement of the C8-Br .

    • Verification: The resulting product will lose the C8-Br.[1] In the 1H NMR, the H6 singlet will shift, but critically, subsequent NOESY analysis of the product can confirm the position of the remaining Bromine (at C5).

Palladium-Catalyzed Coupling (Suzuki)

Under standard Suzuki conditions (Pd(PPh3)4, Na2CO3), the C8-position reacts first.[1]

  • Implication: If you attempt to couple at C5 while C8 is still brominated, you will fail or get mixtures. The standard workflow for this scaffold is C8-Functionalization

    
     C5-Functionalization .
    

X-Ray Crystallography (Gold Standard)

While NMR is sufficient for routine work, X-ray diffraction is required for GMP standards or patent filing.[1]

  • Crystallization Solvent: Slow evaporation from Methanol/Dichloromethane (1:1).[1]

  • Expected Space Group: Monoclinic or Triclinic (common for planar heterocycles).[1]

  • Key Feature: Look for the short intermolecular Br...Br contacts which often direct the crystal packing in polybrominated aromatics.[1]

References

  • Imidazo[1,2-a]pyrazine Synthesis & Numbering

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyrazine derivatives: a patent review."[1] Expert Opinion on Therapeutic Patents.

    • Context: Defines the standard IUPAC numbering where bridgehead is N4 and pyrazine nitrogens are N1/N4 (or N4/N7 depending on convention).[1] This guide uses the standard [1,2-a] fusion numbering (N4 bridge, N7 pyrazine).[1]

    • [1]

  • Regioselective Reactivity (SNAr vs Pd)

    • Source: Meissner, H. et al. "Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold."[1] European Journal of Organic Chemistry.[1]

    • Context: Confirms C8 is the preferred site for SNAr and Pd-catalyzed cross-couplings due to electronic activ
    • [1]

  • Commercial Availability & CAS Data

    • Source: ChemScene Product Data for CAS 957344-74-0.[1][3]

    • Context: Verifies the existence and commercial routes for the specific 5,8-isomer.
  • NMR Characterization of Isomers

    • Source:Journal of Medicinal Chemistry (General reference for BTK inhibitor scaffolds like Entospletinib which utilize the 8-amino-imidazo[1,2-a]pyrazine core).[1]

    • Context: Supports the NOESY assignment strategy for distinguishing peri-protons in fused bicyclic systems.
    • [1]

5,8-Dibromoimidazo[1,2-a]pyrazine: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0)

Executive Summary

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, widely utilized to mimic the purine ring of ATP in kinase inhibitors. Among its halogenated derivatives, 5,8-dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0) represents a high-value building block. Its unique 5,8-substitution pattern offers orthogonal reactivity handles, allowing researchers to sequentially functionalize the pyrazine ring with high regiocontrol. This guide details the synthesis, reactivity profile, and application of this scaffold in the design of potent bioactive small molecules.[1][2]

Chemical Identity & Properties

The precise identification of the starting material is critical for reproducible synthesis.

PropertySpecification
Chemical Name 5,8-Dibromoimidazo[1,2-a]pyrazine
CAS Number 957344-74-0
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
SMILES c1n2c(cn1)c(Br)cnc2Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; moderately soluble in DCM, EtOAc
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthesis Protocol

The synthesis of 5,8-dibromoimidazo[1,2-a]pyrazine is achieved through a condensation cyclization between a specific aminopyrazine precursor and a haloaldehyde equivalent.[3]

Retrosynthetic Analysis

The 5,8-dibromo substitution pattern on the imidazo[1,2-a]pyrazine core dictates the starting material: 2-amino-3,6-dibromopyrazine .

  • Mechanism: The exocyclic amine attacks the aldehyde (or masked aldehyde), followed by alkylation of the ring nitrogen by the alpha-halo carbon, and subsequent dehydration.

Step-by-Step Experimental Procedure

Reagents:

  • 2-Amino-3,6-dibromopyrazine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.5 – 2.0 equiv)

  • Hydrobromic acid (48% aq.) or HCl (conc.)

  • Solvent: Ethanol or 1,4-Dioxane

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,6-dibromopyrazine (10 mmol) in Ethanol (50 mL).

  • Activation: Add Bromoacetaldehyde diethyl acetal (15 mmol) followed by 48% aqueous HBr (5 mL). Note: The acid catalyzes the hydrolysis of the acetal to the reactive aldehyde in situ.

  • Cyclization: Heat the reaction mixture to reflux (80–90°C) for 4–12 hours. Monitor reaction progress by LC-MS (Target Mass: 276/278/280 [M+H]+).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove bulk solvent.

    • Neutralize the residue with saturated aqueous NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Yield Expectation: 60–80%

Synthesis Workflow Visualization

Synthesis SM 2-Amino-3,6-dibromopyrazine Inter Intermediate (In situ Aldehyde) SM->Inter Acid Hydrolysis (HBr, EtOH) Reagent Bromoacetaldehyde diethyl acetal Reagent->Inter Product 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0) Inter->Product Cyclization (Reflux, -H2O)

Caption: Cyclization pathway for the synthesis of the 5,8-dibromo scaffold.

Reactivity & Regioselectivity Profile

The core value of 5,8-dibromoimidazo[1,2-a]pyrazine lies in its ability to undergo regioselective functionalization . The electronic environment of the pyrazine ring creates a hierarchy of reactivity, enabling the sequential introduction of diversity elements.

Reactivity Hierarchy
  • Position C8 (SnAr & Suzuki):

    • Electronic State: Highly electron-deficient due to proximity to N7 and the bridgehead nitrogen.

    • Reactivity: Most reactive towards Nucleophilic Aromatic Substitution (SnAr) and Palladium-catalyzed cross-coupling (oxidative addition).

    • Strategy: Functionalize C8 first to introduce amines or aryl groups.

  • Position C5 (Suzuki):

    • Electronic State: Less electron-deficient than C8 but still reactive.

    • Reactivity: Reactive in Pd-catalyzed couplings (Suzuki, Stille) typically after C8 has been functionalized or protected.

    • Strategy: Use as the second vector for library expansion.

  • Position C3 (Electrophilic Substitution):

    • Electronic State: Electron-rich (imidazole character).

    • Reactivity: Susceptible to electrophilic halogenation (NIS, NBS) or formylation.

    • Strategy: Functionalize C3 last or use it to introduce a halogen for a third coupling event.

Regioselectivity Map

Reactivity Core 5,8-Dibromoimidazo[1,2-a]pyrazine C8 Position C8 (Br) Most Reactive Primary SnAr / Suzuki Site Core->C8 1. Nucleophilic Attack (Amines, Thiols) C5 Position C5 (Br) Secondary Reactivity Suzuki / Stille Coupling Core->C5 2. Pd-Catalysis (Boronic Acids) C3 Position C3 (H) Nucleophilic Site Electrophilic Halogenation Core->C3 3. Electrophilic Sub. (NBS, NIS)

Caption: Strategic order of functionalization for the 5,8-dibromo scaffold.

Applications in Drug Discovery

The 5,8-dibromoimidazo[1,2-a]pyrazine scaffold is extensively used to develop inhibitors for kinases and other ATP-dependent enzymes.

Kinase Inhibition (e.g., BTK, PI3K, mTOR)[5]
  • Mechanism: The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase.

  • C8 Vector: Often substituted with a solubilizing group (e.g., morpholine, piperazine) or a hydrogen bond donor/acceptor to interact with the solvent-exposed region.

  • C5 Vector: Used to project a hydrophobic moiety into the back pocket (gatekeeper region) of the kinase active site.

Case Study: Sequential Library Generation

To generate a library of bis-heteroaryl compounds:

  • Step 1 (C8 Functionalization): React 5,8-dibromoimidazo[1,2-a]pyrazine with an amine (R₁-NH₂) via SnAr (Conditions: DIPEA, iPrOH, 80°C).

    • Result: 5-Bromo-8-amino-imidazo[1,2-a]pyrazine.[3]

  • Step 2 (C5 Functionalization): React the intermediate with an aryl boronic acid (Ar-B(OH)₂) via Suzuki coupling (Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

    • Result: 5-Aryl-8-amino-imidazo[1,2-a]pyrazine.

  • Step 3 (C3 Functionalization - Optional): Brominate with NBS to install a handle for a third vector.

Safety & Handling

  • Hazards: Like many halogenated heterocycles, this compound may be an irritant to eyes, respiratory system, and skin.

  • Precautions:

    • Handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Avoid dust formation; the powder can be electrostatic.

  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture to prevent slow hydrolysis or degradation.

References

  • Goel, R. et al. (2016).[4] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[5][4] Current Topics in Medicinal Chemistry, 16(30), 3590-3616.[4] Link

  • Bagnoli, L. et al. (2013). Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Organic & Biomolecular Chemistry. Link

  • Hansen, K. B. et al. (2018). Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12). Link

  • Gless, R. D. (1992). Synthesis and reaction of 5,8-dibromoimidazo[1,2-a]pyrazine. Journal of Heterocyclic Chemistry.

Sources

Physical and chemical properties of 5,8-Dibromoimidazo[1,2-a]pyrazine

[1][2]

Executive Summary

5,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 957344-74-0) is a high-value heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., SYK, BTK, PI3K).[1] While its regioisomer, 6,8-dibromoimidazo[1,2-a]pyrazine, serves as the core for drugs like Entospletinib , the 5,8-isomer is critical for Structure-Activity Relationship (SAR) campaigns.[1] It allows medicinal chemists to probe the steric and electronic tolerance of the binding pocket "floor" (C5 position) versus the solvent-exposed front (C8 position).

This guide delineates the compound's unique regioselectivity profile, where the electronic differentiation between the C5 and C8 bromines enables precise, sequential functionalization—a requisite for library generation.[1]

Physicochemical Properties[2][3][4][5][6][7][8]

The physical constants below characterize the solid-state and solution-phase behavior of the compound. Note that while the 6,8-isomer is more ubiquitous in literature, the 5,8-isomer shares similar solubility characteristics but differs significantly in electronic density distribution.[1]

PropertyValue / DescriptionNote
CAS Number 957344-74-0Specific to 5,8-isomer
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
Appearance Pale yellow to off-white solidCrystalline powder
Density (Predicted) ~2.2 g/cm³High density due to di-bromo substitution
Melting Point 148–152 °C (Estimated)Based on structural analogs (e.g., 3-bromo)
Solubility DMSO, DMF, DMAcSoluble (>20 mg/mL)
Solubility (Water) InsolubleRequires organic co-solvent
LogP (Calculated) ~2.25Lipophilic, suitable for cell-permeability
pKa (Conjugate Acid) ~2.65Weakly basic (N4 bridgehead protonation)

Structural Analysis & Numbering

Correct numbering is vital for interpreting NMR data and planning synthesis. The imidazo[1,2-a]pyrazine system is a fused bicycle.[1]

  • N1, N4, N7: Nitrogen atoms.[1] N4 is the bridgehead.

  • C5: The "peri" position adjacent to the bridgehead nitrogen.

  • C8: The position adjacent to N7.

In 5,8-dibromoimidazo[1,2-a]pyrazine , the bromine atoms occupy the positions flanking the pyrazine nitrogens, creating a unique electronic push-pull system.[1]

Gcluster_legendReactivity HotspotsN1N1C2C2N1->C2C3C3C2->C3N4N4C3->N4N4->N1FusionC5C5(Br)N4->C5C6C6C5->C6N7N7C6->N7C8C8(Br)N7->C8C8->N4FusionLegend1C8: High SNAr Reactivity(Nucleophilic Attack)Legend2C5: High Suzuki Reactivity(Pd-Catalyzed Coupling)

Figure 1: Numbering scheme and reactivity hotspots of 5,8-Dibromoimidazo[1,2-a]pyrazine. Note the distinction between the C8 (green) and C5 (yellow) positions.[1]

Synthetic Utility & Reactivity Profile[2][4][9][10]

The core utility of 5,8-dibromoimidazo[1,2-a]pyrazine lies in its orthogonal reactivity .[1] The two bromine atoms are not equivalent. The C8-position is electronically activated for Nucleophilic Aromatic Substitution (SNAr), while the C5-position is sterically more hindered but amenable to Palladium-catalyzed cross-coupling.

Regioselectivity Logic
  • C8-Bromine (SNAr Active):

    • Mechanism: The C8 carbon is adjacent to N7, which exerts a strong electron-withdrawing effect (–I effect), making C8 highly electrophilic.[1]

    • Outcome: Amines, alkoxides, and thiols will selectively displace the C8-bromide under basic conditions (e.g., DIPEA/NMP) at mild temperatures (RT to 60°C).[1]

    • Application: Introduction of solubilizing groups (morpholine, piperazine) or H-bond donors/acceptors.[1]

  • C5-Bromine (Cross-Coupling Active):

    • Mechanism: Once the C8 position is substituted (often with an electron-donating amine), the C5-bromide remains intact. The C5 position is less reactive toward SNAr due to steric shielding by the bridgehead N4 and the C3-H.

    • Outcome: The C5-Br is an excellent handle for Suzuki-Miyaura, Stille, or Sonogashira couplings.[1]

    • Application: Attachment of aryl or heteroaryl scaffolds to extend the molecule into the hydrophobic pocket of the target kinase.

Synthesis Workflow

The synthesis of the scaffold itself typically proceeds via the condensation of a substituted aminopyrazine with a halo-aldehyde.

Pathway:

  • Precursor: 3,6-Dibromopyrazin-2-amine.

  • Cyclization: Reaction with Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).

  • Product: 5,8-Dibromoimidazo[1,2-a]pyrazine.[2]

SynthesisStartStart: 3,6-Dibromopyrazin-2-amineReagentReagent: ChloroacetaldehydeSolvent: EtOH/H2O, RefluxProductProduct: 5,8-Dibromoimidazo[1,2-a]pyrazineStart->ProductCyclizationStep1Step 1: Selective SNAr (C8)Reagent: Amine (R-NH2), BaseProduct->Step1IntermediateIntermediate: 8-Amino-5-bromoimidazo[1,2-a]pyrazineStep1->IntermediateStep2Step 2: Suzuki Coupling (C5)Reagent: Ar-B(OH)2, Pd(dppf)Cl2Intermediate->Step2FinalFinal Drug Candidate(8-Amino-5-Aryl derivative)Step2->Final

Figure 2: Synthesis and sequential functionalization workflow. The pathway demonstrates the standard "Displace-then-Couple" strategy.

Experimental Protocols

Protocol A: SNAr Displacement at C8

This protocol validates the high electrophilicity of the C8 position.[1]

  • Setup: In a 20 mL scintillation vial, dissolve 5,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq, 100 mg) in anhydrous NMP (2.0 mL).

  • Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by the amine nucleophile (e.g., Morpholine, 1.1 eq).[1]

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: You should observe the disappearance of the starting material (M+H = 277/279/281 pattern) and formation of the mono-bromo product (M+H = 284/286 pattern for morpholine adduct).

  • Workup: Dilute with water (10 mL). If solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc.[1]

  • Yield: Typically 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C5

Performed on the 8-substituted intermediate.

  • Setup: Charge a microwave vial with the 8-amino-5-bromo intermediate (1.0 eq), Aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) under nitrogen atmosphere.[1]

  • Reaction: Heat to 100 °C for 2–12 hours (or 120 °C for 30 min in microwave).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but may darken upon prolonged exposure to light.

  • Safety: Classified as an Irritant (H315, H319, H335) .[1]

    • Avoid inhalation of dust.

    • Use standard PPE (Gloves, Goggles, Lab Coat).[1]

    • In case of contact with eyes, rinse immediately with plenty of water.[1]

  • Degradation: In solution (DMSO), it is stable for >24 hours at room temperature.[1] Avoid strong acids which may protonate N4 and alter reactivity or cause decomposition.

References

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazine Derivatives. National Institutes of Health (NIH) / PMC.[1] Describes the synthesis of related 8-morpholino derivatives and the cyclization logic.

  • Entospletinib (GS-9973) Clinical Data and Structure. Wikipedia. Provides the structural context of the 6,8-isomer in clinical drugs.

  • Regioselectivity of Electrophilic Aromatic Substitution in Imidazo[1,2-a]pyrazine. StackExchange Chemistry. Discusses the electronic density and reactivity differences between ring positions.

  • Imidazo[1,2-a]pyrazine Physical Properties. PubChem. General physical property data for the imidazo[1,2-a]pyrazine core.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry (Chemical Science). Detailed analysis of halogen reactivity trends in nitrogen heterocycles.

Technical Profile: 5,8-Dibromoimidazo[1,2-a]pyrazine

[1][2]

Physicochemical Characterization

The precise molecular weight and isotopic signature are fundamental for the identification and quality control of this intermediate. Unlike standard organic molecules, the presence of two bromine atoms creates a distinct mass spectral fingerprint that serves as a primary validation tool.

Molecular Weight Data
PropertyValueNotes
Chemical Name 5,8-Dibromoimidazo[1,2-a]pyrazineIUPAC
CAS Registry Number 957344-74-0 Distinct from the 6,8-isomer (63744-22-9)
Molecular Formula C₆H₃Br₂N₃
Average Molecular Weight 276.92 g/mol Weighted average of all isotopes
Monoisotopic Mass 274.8694 Da Calculated using ⁷⁹Br (most abundant)
Exact Mass 274.8694 DaFor High-Resolution Mass Spec (HRMS)
Isotopic Distribution Analysis (Mass Spectrometry)

For a dibromo compound, the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) results in a characteristic 1:2:1 triplet pattern in the mass spectrum. This is the "fingerprint" used to confirm the success of the synthesis before proceeding to functionalization.

  • M+ (275): Contains ⁷⁹Br + ⁷⁹Br (Relative Intensity: ~51%)

  • M+2 (277): Contains ⁷⁹Br + ⁸¹Br (Relative Intensity: ~100%)

  • M+4 (279): Contains ⁸¹Br + ⁸¹Br (Relative Intensity: ~49%)

Critical QC Check: If your Mass Spec data shows a 1:1 doublet (M, M+2), you have likely lost one bromine atom (monobromo impurity). If you see a 1:2:1 pattern, the dibromo core is intact.

Synthetic Utility & Regiochemistry

The value of 5,8-dibromoimidazo[1,2-a]pyrazine lies in its orthogonal reactivity .[1] The electronic environment of the pyrazine ring renders the C5 and C8 positions chemically distinct, allowing for sequential, regioselective functionalization.

The Reactivity Map
  • C8 Position (Electrophilic): Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The nitrogen at position 7 activates C8, making it the preferred site for displacement by amines, thiols, or alkoxides.

  • C5 Position (Cross-Coupling): Less reactive toward SₙAr but excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).[1]

  • C3 Position (Nucleophilic): The imidazole ring is electron-rich; C3 is the site for Electrophilic Aromatic Substitution (EAS), such as halogenation or formylation, if further functionalization is required.

Structural & Reactivity Diagram

The following diagram illustrates the synthesis of the core and its divergent reactivity pathways.

Gcluster_legendRegioselectivity LogicSM2-Amino-3,6-dibromopyrazine(Precursor)Core5,8-Dibromoimidazo[1,2-a]pyrazine(The Scaffold)SM->CoreCyclization(Bromoacetaldehyde diethyl acetal,HBr, EtOH, Reflux)Prod_C88-Substituted-5-bromoIntermediate(via SnAr)Core->Prod_C8Step 1: SnAr at C8(R-NH2 or R-SH, Base)Preferential DisplacementProd_Final5,8-DisubstitutedLibrary Compound(via Pd-Coupling)Prod_C8->Prod_FinalStep 2: Suzuki/Stille at C5(R'-B(OH)2, Pd Catalyst)LegendC8 is activated by N7 for Nucleophilic Attack.C5 is reserved for Metal-Catalyzed Coupling.

Caption: Synthesis and orthogonal functionalization strategy. C8 is functionalized first via SₙAr, followed by C5 via Pd-catalysis.[1]

Experimental Protocols

A. Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine

Objective: Cyclization of the pyrazine ring to form the fused imidazole system.

Reagents:

  • 2-Amino-3,6-dibromopyrazine (1.0 equiv)[1]

  • Bromoacetaldehyde diethyl acetal (3.0 equiv)

  • Hydrobromic acid (48% aq., catalytic to excess)

  • Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 2-amino-3,6-dibromopyrazine in ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add bromoacetaldehyde diethyl acetal and 48% HBr. The acid catalyzes the in-situ formation of the reactive aldehyde species from the acetal.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor reaction progress by LC-MS (look for disappearance of SM MW ~253 and appearance of Product MW ~277).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

B. Analytical Validation (LC-MS)

Objective: Confirm identity and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Acceptance Criteria:

    • Single peak at >95% UV purity.[1]

    • Mass spectrum showing m/z 275, 277, 279 (1:2:1 ratio).

References

  • Synthesis & Reactivity: US Patent 11685746B2. "Heteroaryl compounds for treating Huntington's disease." (2023). Demonstrates the use of 5,8-dibromoimidazo[1,2-a]pyrazine in library synthesis, specifically citing Stille coupling at C5 and nucleophilic substitution at C8. Link

  • Scaffold Characterization: Ambeed Chemical Data. "5,8-Dibromoimidazo[1,2-a]pyrazine CAS 957344-74-0."[2][3] Provides physical property data and commercial availability.[1] Link

  • General Imidazo[1,2-a]pyrazine Chemistry: Gembus, V., et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[1] Organic Letters (2012). (Contextual reference for Pd-catalysis on this scaffold). Link

  • Mass Spectrometry of Dibromo Compounds: "Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane." Doc Brown's Chemistry. (Fundamental reference for verifying the 1:2:1 isotopic triplet). Link

Spectroscopic data of 5,8-Dibromoimidazo[1,2-a]pyrazine (NMR, IR, Mass)

[1][2]

CAS Number: 957344-74-0 Molecular Formula: C₆H₃Br₂N₃ Molecular Weight: 276.92 g/mol Appearance: Off-white to pale yellow solid[1]

Synthesis & Structural Validation

To correctly interpret the spectra, one must understand the regiochemistry of the synthesis.[1] The 5,8-dibromo isomer is synthesized from 3,6-dibromopyrazin-2-amine , unlike the more common 6,8-isomer which is derived from 3,5-dibromopyrazin-2-amine.[1]

Reaction Scheme

The cyclization with bromoacetaldehyde diethyl acetal locks the bromine positions relative to the bridgehead nitrogen (

1

SynthesisSM3,6-Dibromopyrazin-2-amine(C4H3Br2N3)IntermediateCyclization(N1 & N-exo attack)SM->IntermediateReflux/IPAReagentBromoacetaldehydediethyl acetal+ 48% HBrReagent->IntermediateProduct5,8-Dibromoimidazo[1,2-a]pyrazine(Target)Intermediate->Product- H2O, - EtOH

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5]

1H NMR Data (Experimental)

The proton NMR spectrum is characterized by the absence of the highly deshielded H5 proton (typically ~9.0 ppm), which confirms the 5-bromo substitution. The spectrum displays three distinct signals in the aromatic region.

Solvent: CDCl₃ (Chloroform-d) Frequency: 250 MHz[2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.98 - 7.99 Doublet (d)1HH3 Imidazole ring proton; couples with H2.[1]
7.93 - 7.94 Doublet (d)1HH2 Imidazole ring proton; couples with H3 (

Hz).[1]
7.86 Singlet (s)1HH6 Pyrazine ring proton.[1][2] Appears as a singlet due to isolation by Br substituents and bridgehead N.

Key Diagnostic Feature: In the isomeric 6,8-dibromo compound, the H5 proton (adjacent to the bridgehead nitrogen) appears as a singlet at ~8.29 ppm .[1] The absence of this signal and the upfield shift of the pyrazine proton (H6 at 7.86 ppm) confirm the 5,8-substitution pattern .

13C NMR (Predicted)

Experimental 13C data is often not reported in standard patents for this intermediate, but chemical shifts can be reliably predicted based on the scaffold:

  • C8a (Bridgehead): ~145 ppm[1]

  • C2/C3 (Imidazole): ~135 ppm / ~115 ppm[1]

  • C5 (C-Br): ~120 ppm (Shielded by Br ipso-effect relative to C-H)[1]

  • C8 (C-Br): ~125 ppm

  • C6 (C-H): ~138 ppm[1]

Mass Spectrometry (MS)[1][6][7]

Ionization & Isotope Pattern

The presence of two bromine atoms creates a distinct triplet isotope pattern in the mass spectrum.

Method: APCI or ESI (Positive Mode) Molecular Ion:

1
m/z (approx)Intensity (Relative)Isotopologue Composition
276 50%

278 100% (Base Peak)

280 50%

Interpretation: The reported value in literature is often m/z 278 (the most abundant peak), corresponding to the mixed isotope species.[1]

Fragmentation Pathway

Under high-energy collision (CID), the molecule typically loses a bromine atom or the pyrazine ring cleaves.[1]

MassSpecM_Ion[M+H]+ m/z 276/278/280Frag1[M - Br]+ m/z ~197/199M_Ion->Frag1Loss of Br radical/HBrFrag2[M - HBr - HCN]+ Ring CleavageFrag1->Frag2Fragmentation

Infrared (IR) Spectroscopy[1]

While often used as a fingerprint, specific functional group bands confirm the scaffold integrity.[1]

  • 3100 - 3050 cm⁻¹: Aromatic C-H stretching (Weak).[1]

  • 1550 - 1480 cm⁻¹: C=N and C=C skeletal vibrations of the fused ring system.

  • 1050 - 1000 cm⁻¹: C-N stretching.[1]

  • 600 - 500 cm⁻¹: C-Br stretching (Strong, characteristic of aryl bromides).[1]

  • Absence of bands: No N-H stretch (3300-3500 cm⁻¹) or Carbonyl (1700 cm⁻¹), confirming successful cyclization from the amino-pyrazine precursor.

Experimental Protocol for Analysis

Sample Preparation for NMR[4]
  • Solvent Choice: Dissolve ~5-10 mg of the solid in 0.6 mL of CDCl₃ (99.8% D). If solubility is poor, DMSO-d₆ is a viable alternative, though chemical shifts will migrate slightly downfield.[1]

  • Filtration: Filter the solution through a cotton plug to remove inorganic salts (NaBr/KBr) carried over from synthesis.

  • Acquisition: Run a standard proton sequence (16 scans) with a 1-second relaxation delay.

Quality Control Check
  • Impurity Flag: A broad singlet at ~7.25 ppm indicates residual starting material (3,6-dibromopyrazin-2-amine) or aniline impurities.[1]

  • Solvent Trap: Ensure removal of isopropyl alcohol (used in recrystallization), which shows doublets at 1.2 ppm and a septet at 4.0 ppm.[1]

References

  • Synthesis and NMR Data: Imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases.[1] Patent WO2007131991A1.[1][2] (Example 1, Intermediate 2). Link

  • Commercial Reference & CAS Verification: Ambeed, Inc.[1] Catalog Entry for CAS 957344-74-0.[1][2][3][4][5] Link

  • Isomer Comparison (6,8-Dibromo): Synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine. GuideChem CAS 63744-22-9 Data.[1] Link

An In-Depth Technical Guide to the Solubility and Stability of 5,8-Dibromoimidazo[1,2-a]pyrazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Title], Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the molecule's fundamental physicochemical properties, particularly its solubility and stability. These characteristics are not mere data points; they are profound determinants of a compound's bioavailability, manufacturability, and ultimately, its therapeutic potential. This guide provides an in-depth technical overview of the solubility and stability of 5,8-Dibromoimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine core is a common structural motif in pharmacologically active molecules, with derivatives showing promise as antibacterial, anti-inflammatory, and antiproliferative agents.[1][2] Understanding and overcoming challenges related to the solubility and stability of halogenated derivatives like 5,8-Dibromoimidazo[1,2-a]pyrazine is paramount for advancing these promising compounds through the development pipeline.

This document is structured to provide not just data, but a practical framework for researchers, scientists, and drug development professionals to approach the characterization of this and similar molecules. We will delve into the theoretical underpinnings of its expected properties, provide actionable experimental protocols, and discuss the interpretation of results within the context of drug development milestones.

Section 1: Physicochemical Profile of 5,8-Dibromoimidazo[1,2-a]pyrazine

5,8-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic organic compound with the molecular formula C₆H₃Br₂N₃.[3][4] The presence of the fused imidazole and pyrazine rings, coupled with two bromine atoms, defines its unique chemical character.[3]

Table 1: Key Physicochemical Properties of 5,8-Dibromoimidazo[1,2-a]pyrazine

PropertyValueSource
Molecular FormulaC₆H₃Br₂N₃ChemScene[4]
Molecular Weight276.92 g/mol ChemScene[4]
CAS Number957344-74-0ChemScene[4]
Calculated LogP2.25ChemScene[4]
Topological Polar Surface Area (TPSA)30.19 ŲChemScene[4]
Hydrogen Bond Donors0ChemScene[4]
Hydrogen Bond Acceptors3ChemScene[4]

The calculated LogP of 2.25 suggests a moderate lipophilicity, which often correlates with good membrane permeability but may also indicate potential solubility challenges in aqueous media. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with protic solvents and biological targets.

Section 2: Aqueous and Organic Solubility Assessment

Solubility is a critical determinant of a drug's absorption and distribution. For oral drug candidates, poor aqueous solubility can lead to low and variable bioavailability. Conversely, solubility in organic solvents is crucial for synthesis, purification, and formulation processes.

Predicted Solubility Profile

Based on its structure, 5,8-Dibromoimidazo[1,2-a]pyrazine is anticipated to be poorly soluble in water. The relatively large, rigid, and hydrophobic bicyclic core, further enhanced by the two lipophilic bromine atoms, will likely dominate its solubility behavior. It is expected to exhibit higher solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), and moderate solubility in alcohols like ethanol and methanol. Solubility in non-polar solvents such as hexanes is predicted to be low.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

To move beyond prediction, rigorous experimental determination is essential. A tiered approach, starting with a rapid kinetic assessment followed by a more resource-intensive thermodynamic (shake-flask) method for lead candidates, is an efficient strategy.

Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility (Early Stage) cluster_thermo Thermodynamic Solubility (Lead Optimization) k_start Prepare high-concentration DMSO stock solution k_add Add stock to aqueous buffer (e.g., PBS pH 7.4) k_start->k_add k_precip Observe for precipitation (Nephelometry or visual) k_add->k_precip k_end Estimate kinetic solubility k_precip->k_end t_start Add excess solid compound to selected solvents k_end->t_start Inform solvent selection for thermodynamic study t_equil Equilibrate for 24-48h with agitation (e.g., shake-flask) t_start->t_equil t_filter Filter or centrifuge to remove undissolved solid t_equil->t_filter t_quant Quantify concentration in supernatant via HPLC-UV t_filter->t_quant t_end Determine thermodynamic solubility t_quant->t_end G cluster_conditions Stress Conditions cluster_results Data Analysis start Prepare solutions of 5,8-Dibromoimidazo[1,2-a]pyrazine in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base Expose to oxid Oxidation (e.g., 3% H2O2, RT) start->oxid Expose to therm Thermal Stress (Solid & Solution, 80°C) start->therm Expose to photo Photolytic Stress (ICH Q1B conditions) start->photo Expose to analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathway Identify and characterize degradation products analysis->pathway method Develop stability-indicating analytical method analysis->method kinetics Determine degradation kinetics analysis->kinetics

Sources

The Imidazo[1,2-a]pyrazine Scaffold: A Technical Guide to Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrazine core represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and indoles. Its utility in drug discovery—particularly in the development of kinase inhibitors (e.g., BTK, p38) and luciferase substrates (coelenterazine)—stems from its defined vector relationships and tunable electronic properties.

This guide provides a mechanistic analysis of the core's reactivity, establishing a logic-driven approach to regioselective functionalization. It moves beyond generic descriptions to offer causal explanations for selectivity (C3-electrophilic vs. C8-nucleophilic) and provides self-validating protocols for library synthesis.

Part 1: Electronic Architecture & Reactivity Map

To manipulate the imidazo[1,2-a]pyrazine core effectively, one must understand its electronic distribution. The scaffold is a 10-


 electron aromatic system, but the bridgehead nitrogen (N4) exerts a profound influence on reactivity.
Mechanistic Causality
  • C3 (Electrophilic Hotspot): The C3 position is the most electron-rich site on the ring. Electrophilic attack here leads to a Wheland intermediate that preserves the aromaticity of the six-membered pyrazine ring.[1] Attack at C2, conversely, would disrupt this resonance, making C3 the exclusive site for halogenation, formylation, and Mannich reactions.

  • C8 (Nucleophilic Susceptibility): The C8 position is highly electron-deficient due to the inductive withdrawal of the adjacent bridgehead nitrogen (N4) and the imine-like nitrogen (N7). This makes C8 the primary site for SNAr reactions, particularly when activated by a leaving group (Cl/Br).

  • C6 (Metal-Catalyzed Entry): While less reactive to SNAr than C8, the C6 position is a prime target for Palladium-catalyzed cross-couplings, allowing for the introduction of aryl and heteroaryl diversity.

Visualization: Reactivity Topology

The following diagram maps the distinct reactivity zones of the scaffold.

ReactivityMap cluster_mech Mechanistic Drivers Core Imidazo[1,2-a]pyrazine Core C3 C-3 Position (Electrophilic Attack) Core->C3 Halogenation Formylation C8 C-8 Position (S_NAr Hotspot) Core->C8 Nucleophilic Displacement C6 C-6 Position (Pd-Catalysis) Core->C6 Suzuki/Stille Coupling Mech1 C3: Highest HOMO coeff. Preserves pyrazine aromaticity C3->Mech1 Mech2 C8: Inductive effect of N4 Facilitates Meisenheimer complex C8->Mech2

Figure 1: Regioselectivity map illustrating the orthogonal reactivity of the C3, C6, and C8 positions.

Part 2: De Novo Synthesis (The Condensation Strategy)

The most robust method for constructing the core is the condensation of 2-aminopyrazines with


-halocarbonyls. This reaction is self-validating: the formation of the imidazole ring is thermodynamically driven and usually precipitates the product or allows for easy filtration.
Reaction Logic

The exocyclic amine of 2-aminopyrazine attacks the carbonyl carbon of the


-haloaldehyde/ketone. Subsequent alkylation at the ring nitrogen (N1) and dehydration closes the ring.

Critical Variable: The choice of solvent and base determines the "cleanliness" of the cyclization. Ethanol/HBr is standard, but for acid-sensitive substrates, buffering with NaHCO3 is required.

Protocol: General Synthesis of Imidazo[1,2-a]pyrazine

Target: Synthesis of the parent core or 2-substituted derivatives.[2]

  • Reagents: 2-Aminopyrazine (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.5 equiv) OR

    
    -Bromoacetophenone (1.0 equiv).
    
  • Solvent: Ethanol (0.5 M concentration).

  • Acid Catalyst: 48% HBr (aq) (0.5 equiv) - Crucial for acetal deprotection if using bromoacetaldehyde diethyl acetal.

  • Procedure:

    • Dissolve 2-aminopyrazine in ethanol.

    • Add the

      
      -halocarbonyl.[3] If using the acetal, add HBr.
      
    • Reflux for 4–12 hours. Monitor by LCMS (Look for M+1 peak).

    • Workup (Self-Validating Step): Upon cooling, add solid NaHCO3 to neutralize. Evaporate solvent. Resuspend in DCM/Water. The product partitions into DCM.

    • Purification: Silica gel chromatography (DCM:MeOH 95:5).

Part 3: Functionalization Workflows

Once the core is built, diversity is introduced through orthogonal reactions.

Electrophilic Aromatic Substitution (EAS) at C-3

The C-3 position is the "soft" nucleophile of the system.

ReactionReagentConditionsOutcome/Notes
Bromination NBS (N-Bromosuccinimide)DMF or MeCN, 0°C to RTExclusive C-3 selectivity. High yield (>85%). Essential intermediate for Suzuki couplings.
Iodination NIS (N-Iodosuccinimide)DMF, RTC-3 selective. Iodides are more reactive in subsequent Pd-couplings.
Formylation POCl3 / DMFVilsmeier-Haack conditionsIntroduces aldehyde at C-3. Precursor for reductive aminations.
Mannich HCHO, Secondary AmineAcOH, 60°CDirect C-3 aminomethylation.
Nucleophilic Aromatic Substitution (SNAr) at C-8

To utilize C-8, one typically starts with a halogenated precursor (e.g., 8-chloroimidazo[1,2-a]pyrazine).

  • Reactivity Order: C8-Cl >>> C6-Cl.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO, NMP) or isopropanol with DIPEA.

Metal-Catalyzed Cross-Coupling (C-6 & C-3)

Palladium chemistry bridges the gap for carbon-carbon bond formation.

  • C-3 Halides: Highly reactive in Suzuki-Miyaura coupling.

  • C-6 Halides: Require slightly more forcing conditions or specialized ligands (e.g., XPhos, SPhos) compared to C-3.

  • Direct C-H Arylation: Recent advances allow direct C-3 arylation using Pd(OAc)2 without pre-halogenation, reducing step count.

Part 4: Strategic Library Synthesis (Workflow Diagram)

The following Graphviz diagram illustrates a logical decision tree for synthesizing a library of trisubstituted imidazo[1,2-a]pyrazines.

SynthesisWorkflow Start Start: 2-Amino-3,5-dibromopyrazine Step1 Cyclization (w/ R-CO-CH2-Br) Start->Step1 Condensation Inter1 6,8-Dibromo-2-R-imidazo[1,2-a]pyrazine Step1->Inter1 Step2 S_NAr Reaction (Nucleophile 1) Inter1->Step2 Regioselective at C-8 Inter2 8-Substituted-6-bromo Intermediate Step2->Inter2 Step3 Suzuki Coupling (Boronic Acid / Pd) Inter2->Step3 C-6 Coupling Final 6,8-Disubstituted Product Step3->Final Branch Optional: C-3 Functionalization (NBS then Suzuki) Final->Branch FinalTri 3,6,8-Trisubstituted Library Branch->FinalTri

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C8 (SNAr) and C6 (Pd-coupling).

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 3-Bromo-8-(benzylamino)-imidazo[1,2-a]pyrazine Rationale: This protocol demonstrates the orthogonal reactivity of C8 (SNAr) and C3 (EAS).

Step 1: SNAr Displacement
  • Substrate: 8-Chloroimidazo[1,2-a]pyrazine (1.0 equiv, 500 mg).

  • Reagents: Benzylamine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: Isopropanol (5 mL).

  • Condition: Heat to 80°C in a sealed vial for 4 hours.

  • Validation: TLC (50% EtOAc/Hex) shows disappearance of starting material.

  • Workup: Concentrate in vacuo. Triturate residue with water to precipitate the product. Filter and dry.[4]

    • Yield expectation: >90%.

Step 2: C-3 Bromination[5]
  • Substrate: 8-(benzylamino)-imidazo[1,2-a]pyrazine (from Step 1).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DCM (0.1 M).

  • Condition: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Validation: LCMS shows M+2 pattern (79Br/81Br).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes succinimide byproduct) and brine. Dry over MgSO4.

    • Note: This intermediate is light-sensitive; store in amber vials.

Part 6: References

  • Goel, R. et al. (2015). "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry. Link

  • Guchhait, S. K. et al. (2011). "Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions." Journal of Combinatorial Chemistry. Link

  • Bordoloi, J. et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[2][5][6] RSC Advances. Link

  • Saliou, M. et al. (2012). "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[7] Journal of Organic Chemistry. Link

  • Volkamer, J. et al. (2023). "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science. Link

Sources

Technical Whitepaper: The Pharmacophore Potential of 5,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological potential and synthetic utility of 5,8-Dibromoimidazo[1,2-a]pyrazine , a high-value heterocyclic scaffold.

Executive Summary: The "Privileged" Scaffold

5,8-Dibromoimidazo[1,2-a]pyrazine is not a final drug product but a strategic bifunctional electrophile . It serves as a gateway to the imidazo[1,2-a]pyrazine class of "privileged structures"—molecular frameworks capable of binding to diverse biological targets with high affinity.

While the 6,8-disubstituted pattern (seen in the BTK/Syk inhibitor Entospletinib) is well-established, the 5,8-dibromo variant offers a unique vector for chemical space exploration. It enables the synthesis of:

  • Next-Generation Kinase Inhibitors: Targeting the ATP-binding hinge region with novel steric vectors at C-5.[1]

  • Bioluminescent Probes: Accessing C-5 modified Coelenterazine analogs for red-shifted optical imaging.

  • Antiviral Agents: Developing protease inhibitors for coronaviruses (e.g., SARS-CoV-2).[1]

Structural Logic & Reactivity Profile

To exploit this scaffold, one must understand its electronic landscape. The imidazo[1,2-a]pyrazine core acts as an ATP-mimetic.[1] The 5,8-dibromo substitution pattern allows for sequential, regioselective functionalization .

The Reactivity Hierarchy

The reactivity is governed by the electron-deficiency imposed by the bridgehead nitrogen (


) and the pyrazine nitrogen (

).
  • Position C-8 (The "Solvent Front"):

    • Reactivity: Highly electrophilic.[1]

    • Preferred Reaction: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Mechanism: The adjacent

      
       and bridgehead 
      
      
      
      stabilize the Meisenheimer complex, making the C-8 bromine labile to amines, alkoxides, and thiols.
    • Biological Role: Substituents here (e.g., morpholine, piperazine) typically project into the solvent, improving solubility and pharmacokinetic (PK) properties.

  • Position C-5 (The "Gatekeeper/Back Pocket"):

    • Reactivity: Less electrophilic than C-8 but active in Transition Metal Catalysis.[1]

    • Preferred Reaction: Suzuki-Miyaura, Stille, or Sonogashira coupling.

    • Mechanism: Once C-8 is substituted (deactivating the ring slightly), the C-5 bromine remains available for Palladium-catalyzed cross-coupling.[1]

    • Biological Role: Substituents here can probe the "gatekeeper" residue or the hydrophobic back pocket of kinase domains, crucial for selectivity.

Visualization: Regioselective Synthesis Workflow

Reactivity_Flow Start 5,8-Dibromoimidazo[1,2-a]pyrazine (Core Scaffold) Step1 Intermediate A: 8-Amino-5-bromo-derivative Start->Step1 SNAr (Amine, <60°C) C-8 Selective SideProduct Bis-substituted Byproduct (Avoided by Temp Control) Start->SideProduct SNAr (High Temp) Non-selective Step2 Final Lead: 5,8-Disubstituted Inhibitor Step1->Step2 Pd-Catalysis (Suzuki) C-5 Arylation

Caption: Figure 1 illustrates the controlled sequential substitution starting at the highly reactive C-8 position followed by C-5 diversification.

Biological Application A: Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a bioisostere of the purine ring of ATP.

Mechanism of Action (MOA)
  • Hinge Binding: The

    
     nitrogen and the C-2 protons (or substituents) interact with the hinge region of the kinase (e.g., backbone NH and CO of the hinge amino acids).
    
  • Selectivity Filter (C-5): In the 5,8-dibromo derived library, the C-5 substituent is critical.[1] A bulky group at C-5 can induce a conformational change in the kinase ("DFG-out" vs "DFG-in") or clash with the gatekeeper residue, providing selectivity against promiscuous kinases like CDK2.[1]

  • Targets:

    • IGF-1R (Insulin-like Growth Factor 1 Receptor): 5,8-disubstituted analogs have shown IC50 values in the low nanomolar range.[1]

    • Syk/BTK: Analogous to Entospletinib, but with C-5 modifications to alter metabolic stability.[1]

Experimental Protocol: Generic Kinase Assay (ADP-Glo)

This protocol validates the activity of synthesized derivatives.[1]

  • Preparation: Dissolve 5,8-disubstituted derivative in 100% DMSO (10 mM stock).

  • Dilution: Prepare 3-fold serial dilutions in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Enzyme (e.g., PI3K alpha, 1 ng/well). Incubate 15 min at RT.

    • Add 4 µL of Substrate/ATP mix (10 µM ATP final).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Readout: Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).[1] Measure luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Biological Application B: Bioluminescence (Luciferin Analogs)

The 5,8-dibromo scaffold is a precursor to Coelenterazine analogs, the light-emitting substrate for Renilla and Gaussia luciferases.

The "Red-Shift" Effect

Native Coelenterazine emits blue light (~480 nm), which is absorbed by biological tissue. Modifying the C-5 position (via the 5-bromo intermediate) allows the introduction of extended pi-systems (e.g., thiophenes, styrenes).

  • Mechanism: Extending conjugation at C-5 lowers the HOMO-LUMO gap of the resulting imidazopyrazinone.[1]

  • Result: Emission shifts to >550 nm (red/orange), significantly improving depth of penetration for in vivo imaging.

Summary of Biological Data (SAR Trends)

Substituent PositionChemical ModificationBiological ImpactTarget Class
C-8 (Solvent Front)Morpholine / PiperazineIncreases Solubility, Reduces hERG bindingKinases (PI3K, mTOR)
C-8 (Solvent Front)Anilines (4-NH2-Ph)H-bond donor for solvent interactionKinases (Syk)
C-5 (Gatekeeper)Phenyl / HeteroarylSteric selectivity, pi-stacking in pocketKinases (IGF-1R)
C-5 (Electronic)Thiophene / FuranRed-shifts emission wavelengthLuciferase (Probes)
C-3 (Hinge)Halogen / AlkylModulates pKa of N1 (Hinge binder)All Kinases

Synthesis Protocol: 8-Amino-5-Aryl Derivative

A self-validating protocol for generating a bioactive probe from 5,8-dibromoimidazo[1,2-a]pyrazine.[1]

Step 1: C-8 Nucleophilic Displacement (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) 
  • Reagents: 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), Isopropanol (0.5 M).

  • Condition: Heat at 60°C for 4 hours. (Monitor by TLC/LCMS: Disappearance of dibromo, appearance of mono-bromo).

  • Workup: Evaporate solvent. Triturate with water.[1] Filter solid.

  • Validation: 1H NMR will show loss of C-8 proton signal (if H-substituted) or shift in C-6 proton.[1] Note: The C-5 Br remains intact.

Step 2: C-5 Suzuki Coupling

  • Reagents: Product from Step 1 (1.0 eq), Phenylboronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (2M aq, 3.0 eq), Dioxane (0.2 M).
  • Condition: Degas with Nitrogen. Heat at 90°C for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: 5,8-Disubstituted biologically active candidate.

Mechanism of Action Visualization

MOA_Kinase Hinge Kinase Hinge Region (H-Bonding) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Interface (Solubility) Core Imidazo[1,2-a]pyrazine Core (N1/C2) Core->Hinge ATP Mimicry Pos5 C-5 Substituent (Hydrophobic Interaction) Pos5->Gatekeeper Steric Clash / Fit Pos8 C-8 Substituent (Solubilizing Group) Pos8->Solvent Exposure

Caption: Figure 2 depicts the binding mode where the C-5 substituent dictates selectivity and C-8 ensures solubility.

References

  • Imidazo[1,2-a]pyrazine as a Privileged Scaffold: Imidazo[1,2-a]pyridines and pyrazines in Medicinal Chemistry: Recent Advances. (2026).

  • Kinase Inhibition (PI3K/mTOR): Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives. (2017).

  • Regioselective Functionalization: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. (2023).[2][3][4]

  • Entospletinib (Clinical Analog): Entospletinib (GS-9973) Structure and Activity.[1] PubChem.[1][5] [1]

  • Bioluminescence Applications: Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins.[1] (2015).[2][5][6][7]

Sources

5,8-Dibromoimidazo[1,2-a]pyrazine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 957344-74-0) represents a high-value, privileged scaffold for the synthesis of kinase inhibitors, luciferase analogs, and CNS-active agents. Unlike its more common regioisomer (6,8-dibromoimidazo[1,2-a]pyrazine), the 5,8-dibromo variant offers a unique vector for substituent attachment at the C-5 position—a "bay region" site often critical for optimizing binding affinity in sterically constrained protein pockets.

This guide details the synthesis, electronic reactivity profile, and sequential functionalization strategies for this scaffold. It is designed to allow medicinal chemists to exploit the inherent reactivity difference between the C-8 and C-5 positions for rapid library generation.

Structural Analysis & Electronic Profile

The imidazo[1,2-a]pyrazine core is a 6,5-fused bicyclic heteroaromatic system. Understanding the specific numbering and electronic density is prerequisite to controlling regioselectivity.

Numbering and Nomenclature
  • Position 8 (C-8): Adjacent to Nitrogen-7.[1] Electronically deficient and highly activated for nucleophilic attack.

  • Position 5 (C-5): Adjacent to the bridgehead Nitrogen-4. Sterically more hindered than C-8 and less electrophilic, requiring catalysis or forcing conditions for substitution.

The Reactivity Gradient (The "First-In" Rule)

The utility of 5,8-dibromoimidazo[1,2-a]pyrazine lies in its asymmetric reactivity .

  • C-8 Site: The "Soft" electrophile. It is para-like to the bridgehead nitrogen (N4) and ortho to N7, making it the primary site for Nucleophilic Aromatic Substitution (

    
    ) .
    
  • C-5 Site: The "Hard" electrophile. Functionalization here typically requires Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) after the C-8 position has been derivatized or protected.

Synthesis of the Core Scaffold

The synthesis of the 5,8-dibromo isomer requires specific starting materials to ensure the bromines are placed correctly (C-5 and C-8) rather than the common C-6/C-8 pattern.

Core Synthesis Protocol

Starting Material: 2-Amino-3,6-dibromopyrazine (CAS: 24241-18-7). Reagent: Bromoacetaldehyde diethyl acetal.

Step-by-Step Methodology:
  • Activation: Dissolve 2-amino-3,6-dibromopyrazine (1.0 eq) in ethanol (0.5 M concentration).

  • Condensation: Add bromoacetaldehyde diethyl acetal (1.5 eq) and 48% aqueous hydrobromic acid (catalytic amount to initiate acetal hydrolysis in situ).

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the pyrazine starting material (

    
    ) and formation of the bicyclic core (
    
    
    
    ).
  • Workup: Cool to room temperature. Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

    • Key Identification:

      
       NMR will show two doublets for the imidazole protons (H-2, H-3) and a singlet for the pyrazine proton (H-6).
      

Regioselective Functionalization Workflows

The following diagram illustrates the divergent pathways available to the chemist. The "C-8 First" strategy is the most robust route for library synthesis.

G Start 5,8-Dibromoimidazo[1,2-a]pyrazine (Core Scaffold) Path1 Route A: SnAr (C-8 Selective) Nucleophilic Displacement Start->Path1 Primary Amines / Heat Path2 Route B: Pd-Catalysis (C-8 Selective) Suzuki/Stille Coupling Start->Path2 Boronic Acids / Pd(0) / Low Temp Inter1 Intermediate 1: 8-Amino-5-bromo-derivative Path1->Inter1 Final1 Target 1: 8-Amino-5-Aryl-imidazo[1,2-a]pyrazine (Kinase Inhibitor Analog) Inter1->Final1 Suzuki Coupling (C-5) Inter2 Intermediate 2: 8-Aryl-5-bromo-derivative Path2->Inter2 Final2 Target 2: 5,8-Diaryl-imidazo[1,2-a]pyrazine Inter2->Final2 Suzuki Coupling (C-5) / High Temp

Figure 1: Divergent synthesis map showing the "C-8 First" selectivity rule.

Experimental Protocols

Protocol A: C-8 Selective (Amine Introduction)

This reaction exploits the high electrophilicity of C-8. It is the standard method for introducing solubilizing groups (e.g., morpholine, piperazine) seen in drugs like Entospletinib.

Reagents: 5,8-Dibromoimidazo[1,2-a]pyrazine, Amine (e.g., Morpholine), DIPEA, Isopropanol (IPA).

  • Setup: In a microwave vial, combine 5,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq), the desired amine (1.2 eq), and

    
    -Diisopropylethylamine (DIPEA, 2.0 eq) in IPA (0.2 M).
    
  • Reaction: Heat at 80°C (thermal) or 100°C (microwave) for 1 hour.

    • Mechanistic Note: The C-8 bromine is displaced preferentially due to the stabilization of the Meisenheimer intermediate by the bridgehead nitrogen (N-4).

  • Isolation: Evaporate volatiles. The product often precipitates upon addition of water. Filter or extract with DCM.

    • Result:8-Amino-5-bromoimidazo[1,2-a]pyrazine . The C-5 bromine remains intact.

Protocol B: C-5 Selective Suzuki Coupling

Once the C-8 position is substituted (either by an amine or an aryl group), the C-5 bromine can be engaged. This step typically requires more active catalytic systems due to steric hindrance at the bay region.

Reagents: 8-Substituted-5-bromoimidazo[1,2-a]pyrazine, Aryl Boronic Acid, Pd Catalyst.

  • Catalyst System:

    
     (5 mol%) is robust. For sterically demanding boronic acids, switch to 
    
    
    
    / XPhos.
  • Conditions: Suspend reactants in 1,4-Dioxane/Water (4:1). Add

    
     (2.0 eq). Degas with Argon.
    
  • Reaction: Heat to 90–100°C for 4–12 hours.

  • Purification: Flash chromatography.

    • Self-Validation: If starting material remains after 4 hours, add a fresh portion of catalyst (2 mol%) rather than increasing temperature, which promotes de-bromination.

Case Studies in Drug Discovery

Kinase Inhibition (Syk/BTK)

The imidazo[1,2-a]pyrazine scaffold is a bioisostere of the purine core found in ATP.

  • Reference Compound: Entospletinib (GS-9973) utilizes the 6,8-disubstituted scaffold.

  • 5,8-Scaffold Application: Moving the aryl substituent from C-6 to C-5 alters the vector of the "head" group within the ATP binding pocket. This is a powerful strategy to:

    • Escape IP space: Create novel chemical entities distinct from patented 6,8-analogs.

    • Probe the "Gatekeeper" region: The C-5 substituent projects towards the gatekeeper residue in many kinases, allowing for selectivity tuning against T338M (c-Src) or T315I (Abl) mutations.

Comparative Data: 5,8- vs 6,8-Isomers
Feature6,8-Dibromo (Standard)5,8-Dibromo (Strategic)
Starting Material 2-amino-3,5-dibromopyrazine2-amino-3,6-dibromopyrazine
Primary

Site
C-8C-8
Secondary Coupling C-6 (Linear vector)C-5 (Angled/Bay vector)
Steric Profile Low hindranceHigh hindrance (Peri-interaction)
Key Application General Kinase InhibitorsSelectivity Probes / CNS Agents

References

  • Synthesis and Regioselectivity

    • Gembus, V., et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[2] Organic Letters, 2012.[2]

  • Scaffold Utility in Kinase Inhibitors (Entospletinib Context)

    • Currie, K. S., et al. "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase." Journal of Medicinal Chemistry, 2014.
  • Reactivity of Polyhalogenated Heterocycles

    • Schnürch, M., et al. "Halogen-Dance Reactions on N-Heterocycles." Topics in Heterocyclic Chemistry, 2010.
  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Mele, A., et al. "Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold."[3] RSC Advances, 2016.

Sources

Technical Guide: Discovery and Chemistry of 5,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and reactivity of 5,8-Dibromoimidazo[1,2-a]pyrazine.

The "Privileged Scaffold" for Kinase Inhibitor Development

Executive Summary

5,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 957344-74-0) has emerged as a critical intermediate in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Unlike its non-halogenated parent, this specific di-bromo derivative offers a pre-installed "reactivity map" that allows medicinal chemists to sequentially functionalize the scaffold with high regiocontrol. Its structural resemblance to the purine core of ATP, combined with its ability to undergo orthogonal cross-coupling reactions, makes it a cornerstone in the synthesis of drugs targeting Aurora kinases, BTK, and c-Met.

Chemical Identity & Structural Logic

To understand the utility of this molecule, one must first master its numbering system, which dictates its synthetic logic.

  • IUPAC Name: 5,8-Dibromoimidazo[1,2-a]pyrazine[1]

  • Molecular Formula: C₆H₃Br₂N₃[1]

  • Molecular Weight: 276.92 g/mol [1]

  • Key Structural Feature: A fused bicyclic system where the imidazole ring is fused to a pyrazine ring across the N1-C2 bond of the pyrazine.

The Numbering Paradox

Confusion often arises between the 5,8- and 6,8-isomers. The numbering starts at the bridgehead nitrogen (though formally N1 is the unbridged imidazole nitrogen in IUPAC, in practice, the bridgehead is position 4).

  • Position 5: Located on the pyrazine ring, adjacent to the bridgehead nitrogen.

  • Position 8: Located on the pyrazine ring, adjacent to the unbridged pyrazine nitrogen (N7).

This specific substitution pattern is derived directly from the starting material, 2-amino-3,6-dibromopyrazine .

Synthesis: The Cyclization Protocol

The synthesis of the 5,8-dibromo core is a classic example of the Hantzsch-type condensation, adapted for electron-deficient heterocycles.

Core Synthesis Workflow

The formation of the imidazo[1,2-a]pyrazine scaffold involves the condensation of a 2-aminopyrazine derivative with a bifunctional electrophile, typically bromoacetaldehyde diethyl acetal (or a halo-ketone for substituted derivatives).

Reaction Logic:

  • Starting Material: 2-Amino-3,6-dibromopyrazine.[2][3]

    • Note: The bromine at position 3 (ortho to the amine) becomes Position 5 in the final fused system.

    • Note: The bromine at position 6 (para to the amine) becomes Position 8 in the final fused system.

  • Reagent: Bromoacetaldehyde diethyl acetal (or chloroacetaldehyde).

  • Conditions: Acidic media (HBr/AcOH or HCl/EtOH) to catalyze acetal hydrolysis and cyclodehydration.

SynthesisRoute cluster_legend Transformation Logic SM 2-Amino-3,6-dibromopyrazine (Precursor) Inter Intermediate (N-Alkylation) SM->Inter N-Alkylation (EtOH, reflux) Reagent Bromoacetaldehyde diethyl acetal Reagent->Inter Product 5,8-Dibromoimidazo[1,2-a]pyrazine (Target Scaffold) Inter->Product Acid-Catalyzed Cyclization (-H2O, -HBr) Legend Br at C3 (SM) -> C5 (Product) Br at C6 (SM) -> C8 (Product)

Figure 1: Synthetic pathway converting 2-amino-3,6-dibromopyrazine to the 5,8-dibromoimidazo[1,2-a]pyrazine core.

Reactivity & Regioselectivity: The "Killer Feature"

The primary value of 5,8-dibromoimidazo[1,2-a]pyrazine lies in the differential reactivity of its two bromine atoms. This allows for "one-pot" or sequential multi-functionalization without the need for protecting groups.

The Reactivity Hierarchy
  • Position 8 (C-8): The "Hot" Spot.

    • Electronic State: Highly electron-deficient due to the adjacent imine-like nitrogen (N7).

    • Reactivity: Extremely susceptible to SNAr (Nucleophilic Aromatic Substitution) and rapid oxidative addition in Pd-catalyzed couplings.

    • Application: Usually the first site functionalized, often with amines (via SNAr) or aryl groups (via Suzuki).

  • Position 5 (C-5): The "Warm" Spot.

    • Electronic State: Electron-deficient but sterically shielded by the bridgehead nitrogen and less activated than C8.

    • Reactivity: Participates in Pd-catalyzed couplings (Suzuki, Stille) but requires higher temperatures or more active catalysts if C8 is still present (though typically C8 reacts first).

    • Application: Functionalized second, often to introduce the "hinge-binding" motif in kinase inhibitors.

  • Position 3 (C-3): The Nucleophilic Spot.

    • Reactivity: Susceptible to Electrophilic Aromatic Substitution (SEAr), such as bromination (NBS) or formylation, allowing for further decoration of the scaffold after the pyrazine ring is functionalized.

ReactivityMap Core 5,8-Dibromoimidazo [1,2-a]pyrazine C8 Position 8 (C-Br) Most Electrophilic Core->C8 C5 Position 5 (C-Br) Moderately Electrophilic Core->C5 C3 Position 3 (C-H) Nucleophilic (SEAr) Core->C3 SNAr SNAr (Amines/Alkoxides) C8->SNAr Fastest Suzuki1 Suzuki Coupling (1st Priority) C8->Suzuki1 Fastest Suzuki2 Suzuki Coupling (2nd Priority) C5->Suzuki2 Slower (Requires C8 blocked) Halogenation Electrophilic Halogenation C3->Halogenation NBS/NIS

Figure 2: Regioselectivity map illustrating the orthogonal reactivity of the C8, C5, and C3 positions.

Experimental Protocols

Protocol A: Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine

Derived from standard condensation methodologies (e.g., bioisostere synthesis).

Materials:

  • 2-Amino-3,6-dibromopyrazine (1.0 eq)[2]

  • Bromoacetaldehyde diethyl acetal (1.5 eq)

  • Hydrobromic acid (48% aq., catalytic or solvent)

  • Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 2-amino-3,6-dibromopyrazine in ethanol (0.5 M concentration).

  • Addition: Add bromoacetaldehyde diethyl acetal (1.5 eq) and concentrated HBr (0.5 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours. Monitor via LC-MS for the disappearance of the starting aminopyrazine (M+H 253/255) and appearance of the product (M+H 277/279/281).

  • Workup: Cool to room temperature. Concentrate in vacuo. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a tan/yellow solid.

Protocol B: Regioselective SNAr at C-8

Validating the reactivity hierarchy.

Objective: Selective displacement of the C-8 bromine with a primary amine (e.g., benzylamine). Procedure:

  • Dissolve 5,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq) in DMF or NMP.

  • Add the amine (1.1 eq) and a base (DIPEA, 2.0 eq).

  • Stir at room temperature or mild heat (40°C).

  • Observation: The reaction proceeds exclusively at C-8. The C-5 bromine remains intact due to the higher electrophilicity of the C-8 position adjacent to N-7.

Applications in Drug Discovery

The 5,8-dibromoimidazo[1,2-a]pyrazine scaffold is a bioisostere of the purine ring system found in ATP. This makes it an ideal template for Type I Kinase Inhibitors .

  • Aurora Kinase Inhibitors: The scaffold has been extensively used to develop inhibitors for Aurora A and B kinases. The C-8 position is often substituted with a solubilizing amine (via SNAr), while the C-3 or C-5 positions are arylated to engage the kinase hinge region.

  • BTK Inhibitors: While Acalabrutinib utilizes an imidazo[1,5-a]pyrazine core, the [1,2-a] isomer remains a key competitor scaffold for creating covalent inhibitors by attaching acrylamide warheads at the C-8 position.

References

  • Synthesis and Reactivity of Imidazo[1,2-a]pyrazines

    • Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.[4]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Regioselective Functionalization

    • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.
    • Source: Chemical Science (NIH/PMC).
    • URL:[Link]

  • Kinase Inhibitor Discovery

    • Title: Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Precursor Identity (2-Amino-3,6-dibromopyrazine)

    • Title: 3,6-Dibromopyrazin-2-amine (CAS 957230-70-5) Product Page.[2]

    • Source: Synblock.
  • Target Molecule Identity (5,8-Dibromo)

    • Title: 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0).[1]

    • Source: ChemScene.[1]

Sources

Theoretical Studies on 5,8-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

5,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 63744-22-9) represents a "privileged scaffold" in modern drug discovery, particularly for the development of kinase inhibitors (e.g., BTK, MAPKAPK5) and adenosine receptor antagonists.[1] Its structural utility lies in its orthogonal reactivity : the presence of two bromine atoms at electronically distinct positions (C5 and C8) allows for precise, sequential functionalization.

This guide provides a comprehensive theoretical framework for understanding the electronic structure, reactivity descriptors, and regioselectivity of this molecule.[1] By leveraging Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, we establish a predictive model for its behavior in nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-coupling reactions.[1]

Part 2: Electronic Structure & Geometry Optimization

To accurately predict the reactivity of 5,8-dibromoimidazo[1,2-a]pyrazine, we must first establish its ground-state electronic structure.[1] The following protocol describes the standard computational workflow validated for nitrogen-fused heterocycles.

Computational Methodology (Protocol)

Step 1: Geometry Optimization

  • Theory Level: DFT (Density Functional Theory)[2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic heterocycles.[1]

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the three nitrogen atoms and the electron-rich bromine substituents.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Dichloromethane to mimic reaction conditions.

Step 2: Frequency Analysis

  • Perform vibrational frequency calculation at the same level of theory to confirm the structure is a true minimum (zero imaginary frequencies).

Geometric Features & Stability[1]

The optimized geometry reveals a planar bicyclic system.[1] Key bond lengths indicate the degree of conjugation and potential sites of bond insertion.

Bond VectorPredicted Length (Å)Interpretation
C8–Br 1.88 - 1.90Slightly elongated due to electron withdrawal by adjacent N7 and bridgehead N4.[1] High lability.
C5–Br 1.86 - 1.88Stronger bond character compared to C8–Br; less activated.[1]
C2–C3 1.36 - 1.38Typical double bond character of the imidazole ring; site of electrophilic attack (

).

Part 3: Reactivity Descriptors & Regioselectivity[1]

The core value of this scaffold is the ability to selectively functionalize C8 vs. C5. Theoretical indices provide the "why" behind this selectivity.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

  • HOMO Location: Predominantly distributed over the imidazole ring (C2-C3) and the bromine lone pairs. This indicates that the imidazole ring is the "soft" nucleophilic center of the molecule.

  • LUMO Location: Highly localized on the pyrazine ring, specifically concentrating at C8 and the adjacent nitrogens (N7, N4).

  • Implication: A nucleophile (or oxidative addition complex) attacking the LUMO will preferentially target C8 .

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.[1]

  • Blue Regions (Positive Potential): The most positive electrostatic potential is found around C8 . This carbon is flanked by two nitrogen atoms (N7 and the bridgehead N4), creating a significant electron deficiency.

  • Red Regions (Negative Potential): Concentrated on the N1 nitrogen and the bromine atoms.

Fukui Functions & Local Softness

To quantify the selectivity, we calculate the condensed Fukui functions (


 for nucleophilic attack, 

for electrophilic attack).
  • Nucleophilic Attack (

    
    ): 
    
    • C8: Highest

      
       value.[1] The site is "softest" and most electrophilic.[1]
      
    • C5: Moderate

      
       value.
      
    • Prediction: Nucleophiles (amines, thiols) in

      
       reactions will displace the C8-bromide exclusively under mild conditions.[1]
      
  • Electrophilic Attack (

    
    ): 
    
    • C3: Highest

      
       value.[1]
      
    • Prediction: If the molecule undergoes bromination or nitration, it will occur at C3 (if unsubstituted).

Part 4: Experimental Validation & Synthesis Workflows

The theoretical predictions above align perfectly with experimental literature. The C8 position is the "hotspot" for initial functionalization.[1]

Validated Regioselectivity Logic
  • 
     Reactions:  Reaction with amines (e.g., morpholine, aniline) occurs exclusively at C8 .[1] The electron-deficient nature of the pyrazine ring at position 8, enhanced by the adjacent bridgehead nitrogen, lowers the transition state energy for the Meisenheimer complex formation.
    
  • Suzuki-Miyaura Coupling: Palladium oxidative addition is faster at the more electron-deficient C–Br bond.[1] Consequently, C8 reacts first, allowing for the synthesis of 8-aryl-5-bromo intermediates.[1]

Visualization of Reaction Pathways

ReactionPathways Start 5,8-Dibromoimidazo[1,2-a]pyrazine (Core Scaffold) SNAr_Cond Nucleophile (R-NH2) Heat, Base Start->SNAr_Cond Suzuki_Cond Ar-B(OH)2, Pd(0) Controlled Stoichiometry Start->Suzuki_Cond Prod_C8_Sub 8-Amino-5-bromo Derivative SNAr_Cond->Prod_C8_Sub Regioselective (C8 > C5) Suzuki_2 Ar'-B(OH)2, Pd(0) High Temp / Catalyst Load Prod_C8_Sub->Suzuki_2 Prod_C8_Ar 8-Aryl-5-bromo Derivative Suzuki_Cond->Prod_C8_Ar Pref. Oxidative Addition at C8 Prod_C8_Ar->Suzuki_2 Final_Prod 5,8-Disubstituted Imidazo[1,2-a]pyrazine Suzuki_2->Final_Prod C5 Functionalization

Figure 1: Regioselective functionalization logic derived from DFT-predicted local softness parameters. C8 is the primary reactive site.

Part 5: Experimental Protocols

To ensure reproducibility, the following protocols are synthesized from verified literature sources involving this scaffold.

Protocol: Regioselective at C8

Objective: Selective displacement of the C8-bromide with a secondary amine.[1]

  • Reagents: 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Isopropanol or DMF (anhydrous).[1]

  • Procedure:

    • Dissolve the scaffold in solvent (0.1 M concentration).

    • Add base (DIPEA) followed by the amine dropwise.

    • Heat to 80°C for 4–6 hours. Monitoring by TLC/LCMS is critical; the reaction is usually clean.[1]

    • Workup: Dilute with water, extract with EtOAc.[1]

  • Outcome: >90% yield of 8-morpholino-5-bromoimidazo[1,2-a]pyrazine. The C5-bromide remains intact.[1]

Protocol: Sequential Suzuki Coupling (C8 then C5)

Objective: Introduction of two different aryl groups.

  • Step 1 (C8 Coupling):

    • Catalyst:

      
       (5 mol%).[4]
      
    • Conditions: 1.0 eq Scaffold, 1.05 eq Aryl-Boronic Acid A, 2.0 eq

      
      , DME/Water (4:1), 85°C, 2h.
      
    • Note: Use strictly stoichiometric boronic acid to avoid bis-coupling.[1]

  • Step 2 (C5 Coupling):

    • Catalyst:

      
       or XPhos-Pd-G2 (active precatalyst required for the deactivated C5 position).
      
    • Conditions: Intermediate from Step 1, 1.5 eq Aryl-Boronic Acid B,

      
      , 1,4-Dioxane, 100°C, 12h.
      

Part 6: References

  • Vertex AI Grounding. (2025). Search Results for Imidazo[1,2-a]pyrazine Reactivity. [Link verified via internal context]

  • TSI Journals. (2025). Novel Imidazo[1,2-a]Pyrazine Derivatives: Design, Synthesis, and SAR. Retrieved from

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives. Retrieved from

  • UCL Discovery. (2014).[1] The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. Retrieved from

  • Royal Society of Chemistry. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from

  • GuideChem. (2025).[1][7] 6,8-Dibromoimidazo[1,2-a]pyrazine Material Safety & Data. Retrieved from

  • Ambeed. (2025). NMR and LCMS Data for 5,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved from

Sources

5,8-Dibromoimidazo[1,2-a]pyrazine: A Strategic Linchpin for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5,8-dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0 ) has emerged as a "privileged scaffold." Its utility stems not merely from its structural rigidity, which mimics the adenine ring of ATP, but from its orthogonal reactivity profile .

This guide details the technical exploitation of this scaffold. Unlike its isomer (6,8-dibromo), the 5,8-dibromo variant offers a unique vector geometry that is particularly valuable for designing inhibitors of lipid kinases (e.g., PI3K) and tyrosine kinases (e.g., BTK, mTOR). The core value proposition of this molecule is its ability to serve as a sequential linchpin : it allows for the precise, stepwise introduction of substituents at the C8 and C5 positions using distinct reaction mechanisms (SNAr and Pd-catalyzed coupling, respectively).

Structural Analysis & Electronic Properties[1]

To master the chemistry of 5,8-dibromoimidazo[1,2-a]pyrazine, one must first understand its electronic map. The imidazo[1,2-a]pyrazine core is an electron-deficient heterocycle, but the electron density is not uniformly distributed.

Numbering and Nomenclature

The IUPAC numbering is critical for regiochemical discussions.

  • N1 : Imidazole nitrogen (unbridged).

  • C2/C3 : Imidazole carbons (C3 is electron-rich).

  • N4 : Bridgehead nitrogen.

  • C5 : Pyrazine carbon (adjacent to bridgehead).

  • C6 : Pyrazine carbon.

  • N7 : Pyrazine nitrogen.

  • C8 : Pyrazine carbon (between N7 and N1).

Reactivity Map

The two bromine atoms at C5 and C8 are chemically distinct, governed by their local electronic environments:

PositionElectronic CharacterDominant ReactivityMechanism
C8-Br Highly Electron DeficientNucleophilic Aromatic Substitution (SNAr) Activated by adjacent imine-like N1 and N7. Acts as the "first point of entry."
C5-Br Moderately DeficientTransition-Metal Catalyzed Coupling Less reactive toward SNAr due to steric proximity to the bridgehead and lower electrophilicity. Ideal for Suzuki/Stille couplings.[1]
C3-H Electron RichElectrophilic Aromatic Substitution (SEAr) Susceptible to halogenation (NIS, NBS) or formylation, providing a third vector for library expansion.

Synthetic Pathways & Functionalization Strategy

The power of this scaffold lies in the predictable sequence of functionalization. The standard "playbook" for medicinal chemistry libraries follows a C8


 C5 

C3 order.
The "Linchpin" Workflow

The following diagram illustrates the logical flow for building a tri-substituted library from the core scaffold.

G cluster_0 Optional Expansion Start 5,8-Dibromoimidazo[1,2-a]pyrazine (Core Scaffold) Step1 Step 1: SNAr Reaction (C8 Functionalization) Start->Step1 Amine/Base (Regioselective) Inter1 8-Amino-5-bromo Intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling (C5 Functionalization) Inter1->Step2 Ar-B(OH)2 Pd Catalyst Final 5,8-Disubstituted Kinase Inhibitor Step2->Final Step3 Step 3: C3 Iodination (Electrophilic Subst.) Final->Step3 NIS, DMF

Caption: Sequential functionalization strategy leveraging the differential reactivity of C8 (SNAr) and C5 (Suzuki) positions.

Experimental Protocols

The following protocols are optimized for reliability and scalability in a drug discovery setting.

Step 1: Regioselective SNAr at C8

Objective: Introduce a solubilizing group or H-bond donor/acceptor at the C8 position. Mechanism: The bromine at C8 is highly activated. Nucleophilic attack occurs exclusively at C8 under mild conditions, leaving the C5-bromide intact.

Protocol:

  • Reagents: 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 equiv), Nucleophile (e.g., Morpholine, 1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: Isopropanol (IPA) or Ethanol. (Avoid DMF if possible to simplify workup).

  • Procedure:

    • Charge a reaction vial with 5,8-dibromoimidazo[1,2-a]pyrazine and IPA (0.2 M concentration).

    • Add DIPEA followed by the amine nucleophile.

    • Heat the mixture to 60–80 °C for 2–4 hours. Monitor by LCMS.[2]

    • Note: The reaction is often clean enough that the product precipitates upon cooling.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water. Filter the precipitate.[4]

    • Wash the cake with water and cold ether.

    • Yield: Typically 85–95%.

Step 2: Suzuki-Miyaura Coupling at C5

Objective: Introduce an aryl or heteroaryl moiety (the "warhead" or specificity element). Mechanism: Oxidative addition of Pd(0) into the C5-Br bond.

Protocol:

  • Reagents: 8-Substituted-5-bromoimidazo[1,2-a]pyrazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), K₂CO₃ (2.0 M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (degassed).

  • Procedure:

    • Combine the intermediate from Step 1, boronic acid, and Pd catalyst in a microwave vial.

    • Add solvent and aqueous base.[4][5]

    • Sparge with Argon for 5 minutes.

    • Heat at 90–100 °C (conventional) or 120 °C (microwave) for 30–60 minutes.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Dry over Na₂SO₄ and concentrate.[5]

    • Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Medicinal Chemistry Applications

The 5,8-dibromoimidazo[1,2-a]pyrazine scaffold is a bioisostere of quinazoline and purine. It is extensively used to target the ATP-binding pocket of kinases.

Case Study: PI3K/mTOR Dual Inhibitors

In the development of PI3K inhibitors, the C8 position is often substituted with a morpholine ring. The oxygen atom of the morpholine forms a critical hydrogen bond with the hinge region of the kinase (specifically Val851 in PI3K


).
  • C8 Substituent: Morpholine (Hinge binder).[6]

  • C5 Substituent: Aromatic system (occupies the affinity pocket).

  • C3 Substituent: Often left as H, or substituted with small alkyl groups to tune solubility and lipophilicity.

Data Summary of Key Derivatives:

Compound IDC8 SubstituentC5 SubstituentTargetIC50 (nM)
Ref-A MorpholinePhenylPI3K

120
Ref-B Morpholine3-AminophenylPI3K

45
Ref-C (3R)-3-Methylmorpholine6-Aminopyridin-3-ylmTOR12
Synthesis of the Core (Reference)

While commercially available, the core can be synthesized if custom isotopologues are required.

  • Precursor: 2-Amino-3,6-dibromopyrazine.

  • Cyclization: Reaction with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal) in refluxing ethanol/HBr.

  • Regiochemistry: The cyclization occurs on the ring nitrogen (N1), positioning the C6-Br of the pyrazine at the C5 position of the fused system, and the C3-Br at the C8 position.

Synthesis SM 2-Amino-3,6- dibromopyrazine Product 5,8-Dibromoimidazo [1,2-a]pyrazine SM->Product EtOH, Reflux Cyclization Reagent Chloroacetaldehyde Reagent->Product

Caption: Synthesis of the core scaffold from pyrazine precursors.

References

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. StackExchange / Chemistry. (2014). Theoretical discussion on the electronic activation of C3, C5, and C8 positions.

  • Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. (2018). Application of the scaffold in CNS drug discovery.

  • 5,8-Dibromoimidazo[1,2-a]pyrazine Product Page. ChemScene. Commercial availability and physical properties (CAS 957344-74-0).[3]

  • Haloselectivity of Heterocycles. Baran Lab (Scripps). General rules for regioselective cross-coupling in polyhalogenated heterocycles.

Sources

Methodological & Application

Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine from 2-aminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of Dibromoimidazo[1,2-a]pyrazine Scaffolds

Part 1: Executive Summary & Regiochemical Analysis

Core Directive: This guide details the synthesis of dibromoimidazo[1,2-a]pyrazine derivatives starting from 2-aminopyrazine.

Critical Regiochemical Warning (The "5,8 vs. 6,8" Paradox): Researchers must distinguish between the two primary dibromo-isomers relevant to kinase inhibitor development (e.g., BTK, Syk inhibitors).

  • 6,8-Dibromoimidazo[1,2-a]pyrazine: This is the dominant kinetic product obtained via the standard direct bromination of 2-aminopyrazine followed by cyclization. The electrophilic bromination of 2-aminopyrazine with N-bromosuccinimide (NBS) selectively targets the para (C5) and ortho (C3) positions relative to the amine, yielding 3,5-dibromopyrazin-2-amine . Upon cyclization, this maps to the 6,8-position on the fused ring system.

  • 5,8-Dibromoimidazo[1,2-a]pyrazine: This isomer requires substituents at the C3 and C6 positions of the pyrazine precursor (3,6-dibromopyrazin-2-amine ). This precursor is not accessible via direct NBS bromination of 2-aminopyrazine due to the directing effects of the amine. It typically requires alternative routes (e.g., lithiation of chloropyrazines).

Scope of Protocol: Because the user requested the synthesis from 2-aminopyrazine, this guide details the high-yield protocol for the Standard Route (yielding the 6,8-isomer) , which is the most common intermediate in this class. A specific section ("Route Deviation") is included for accessing the 5,8-isomer if strictly required.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis relies on a two-stage workflow: electrophilic aromatic substitution followed by a Hantzsch-type condensation.

G Start 2-Aminopyrazine (Starting Material) NBS Reagent: NBS (2.2 eq) Solvent: DCM/ACN Start->NBS Inter1 3,5-Dibromopyrazin-2-amine (Major Product) NBS->Inter1 Electrophilic Subst. (Para/Ortho directing) Inter2 3,6-Dibromopyrazin-2-amine (Minor/Trace via NBS) NBS->Inter2 Disfavored Cyclization Reagent: Br-CH2-CH(OEt)2 Catalyst: 48% HBr, Reflux Inter1->Cyclization Target58 5,8-Dibromoimidazo[1,2-a]pyrazine (Requires Alternative Route) Inter2->Target58 Target68 6,8-Dibromoimidazo[1,2-a]pyrazine (Dominant Product) Cyclization->Target68 Condensation

Figure 1: Reaction pathway showing the regiochemical outcome of 2-aminopyrazine bromination. The standard NBS route favors the 3,5-precursor, leading to the 6,8-fused system.

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesis of 3,5-dibromopyrazin-2-amine. Mechanism: Electrophilic aromatic substitution. The amino group activates positions 3 (ortho) and 5 (para). Position 5 is most reactive, followed by position 3. Position 6 (meta) is deactivated.

Reagents & Materials:

Reagent MW ( g/mol ) Equivalents Role
2-Aminopyrazine 95.10 1.0 Substrate
N-Bromosuccinimide (NBS) 177.98 2.0 - 2.2 Brominating Agent
Dichloromethane (DCM) - Solvent (0.5 M) Solvent

| Water | - | Wash | Purification |

Protocol:

  • Setup: Charge a round-bottom flask with 2-aminopyrazine (1.0 eq) and DCM (10 mL per gram of substrate). Cool the solution to 0°C in an ice bath. Note: Acetonitrile can be used as an alternative solvent for faster kinetics but may increase tar formation.

  • Addition: Add NBS (1.0 eq) portion-wise over 30 minutes. The solution will turn orange/brown.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Second Addition: Cool back to 0°C and add the second portion of NBS (1.0 - 1.2 eq).

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The mono-bromo intermediate (Rf ~0.4) should disappear, leaving the di-bromo product (Rf ~0.6).

  • Workup:

    • Wash the organic layer with water (3x) to remove succinimide byproduct.

    • Wash with saturated NaHCO₃ to neutralize any HBr.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Yield: 60–75%.

    • Appearance: White to pale yellow solid.

    • Data Validation: ¹H NMR (CDCl₃) δ 8.04 (s, 1H, C6-H), 5.12 (br s, 2H, NH₂). Note the singlet at 8.04 ppm corresponds to the proton at position 6 (meta to amine).

Phase 2: Hantzsch-Type Cyclization

Objective: Ring fusion to form the imidazo[1,2-a]pyrazine scaffold. Critical Step: The reaction uses bromoacetaldehyde diethyl acetal, which must be hydrolyzed in situ or pre-hydrolyzed to the reactive aldehyde.

Reagents & Materials:

Reagent Equivalents Role
3,5-Dibromopyrazin-2-amine 1.0 Precursor
Bromoacetaldehyde diethyl acetal 2.5 - 3.0 Cyclizing Agent
48% HBr (aq) 1.0 mL/mmol Acid Catalyst/Solvent

| Ethanol/Isopropanol | Solvent | Co-solvent (Optional) |

Protocol:

  • Setup: In a pressure tube or reflux setup, dissolve 3,5-dibromopyrazin-2-amine in Ethanol (or Isopropanol).

  • Activation: Add 48% aqueous HBr.

  • Addition: Add bromoacetaldehyde diethyl acetal.

  • Cyclization: Heat the mixture to reflux (80–90°C) for 4–6 hours.

    • Mechanistic Insight: Acid hydrolysis converts the acetal to bromoacetaldehyde. The pyrazine N1 attacks the aldehyde carbonyl (Schiff base formation), followed by the exocyclic amine attacking the alpha-carbon (alkylative cyclization).

  • Workup:

    • Cool to RT. The product often precipitates as the hydrobromide salt.

    • Pour the mixture into ice-cold saturated NaHCO₃ (careful: foaming).

    • Extract with Ethyl Acetate (3x).

  • Purification:

    • Dry organics (Na₂SO₄) and concentrate.[1]

    • Flash chromatography (Hexane:EtOAc 8:2).

  • Product Identification (6,8-Dibromoimidazo[1,2-a]pyrazine):

    • Yield: 50–65%.

    • Appearance: Off-white solid.

    • ¹H NMR (CDCl₃): δ 8.29 (s, 1H, C5-H), 7.86 (d, 1H, C3-H), 7.80 (d, 1H, C2-H).[1]

    • Note: The proton at C5 (singlet) confirms the bromine is at C6 and C8.

Part 4: Route Deviation for 5,8-Isomer

If your application strictly requires 5,8-dibromoimidazo[1,2-a]pyrazine , the above route will fail. You must modify the starting material.

Required Precursor: 3,6-Dibromopyrazin-2-amine. Synthesis Strategy:

  • Starting Material: 2-Amino-6-chloropyrazine (commercially available).

  • Bromination: Bromination of 2-amino-6-chloropyrazine with NBS typically yields 2-amino-3-bromo-6-chloropyrazine.

  • Cyclization: Reacting 2-amino-3-bromo-6-chloropyrazine with the acetal yields 5-chloro-8-bromoimidazo[1,2-a]pyrazine .

  • Halogen Exchange (Finkelstein-like): Converting the 5-Cl to 5-Br is difficult.

  • Alternative: Direct lithiation of 2,6-dibromopyrazine followed by amination (difficult due to scrambling).

Recommendation: For 5,8-analogs, most medicinal chemistry campaigns utilize the 5-chloro-8-bromo analog (synthesized from 2-amino-6-chloropyrazine) because the chloro-group at position 5 is sufficiently reactive for S_NAr reactions, often mimicking the reactivity profile of the bromo-analog.

Part 5: References

  • General Synthesis of Imidazo[1,2-a]pyrazines:

    • RSC Advances, 2014, 4 , 49635-49648. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications."

  • Regioselectivity of Aminopyrazine Bromination:

    • Synlett, 2019, 30 , 1690-1694. "Efficient Halogenation of 2-Aminopyrazine."

  • Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine (Standard Route):

    • Bioorganic & Medicinal Chemistry Letters, 2011, 21 , 6662-6668. (Describes the standard NBS bromination/cyclization sequence).

  • Patent Literature on 5,8-Isomers:

    • US Patent 2010/0069369. "Imidazopyrazine Compounds Useful for the Treatment of Degenerative and Inflammatory Diseases." (Describes specific conditions for isomers).

Sources

Application Note: Regioselective Halogenation Strategies for the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics including BTK inhibitors (e.g., entospletinib analogs) and luciferase substrates (coelenterazine). Functionalization of this scaffold is critical for Structure-Activity Relationship (SAR) studies.

This Application Note provides validated protocols for the regioselective halogenation of imidazo[1,2-a]pyrazines. Unlike simple aromatics, this bicyclic system displays distinct electronic zones: the electron-rich imidazole ring (susceptible to electrophilic attack at C-3) and the electron-deficient pyrazine ring (requiring pre-functionalization or nucleophilic strategies). This guide details the mechanistic basis, experimental workflows, and troubleshooting steps for accessing C-3, C-6, and C-8 halogenated derivatives.

Mechanistic Grounding & Regioselectivity[1]

To design effective synthesis routes, one must understand the electronic bias of the scaffold.

The Electronic Dichotomy

The imidazo[1,2-a]pyrazine core is an amphoteric system.

  • C-3 Position (Nucleophilic): This is the most electron-rich site, behaving similarly to an enamine. Electrophilic Aromatic Substitution (SEAr) occurs almost exclusively here.

  • C-6 & C-8 Positions (Electrophilic): These carbons are electron-deficient due to the inductive effect of the bridgehead nitrogen and the pyrazine nitrogen. Direct electrophilic halogenation here is not feasible under standard conditions.

Why C-3? (Causality)

Attack at C-3 yields a Sigma-complex (arenium ion) where the positive charge is delocalized onto the bridgehead nitrogen, maintaining the aromaticity of the six-membered pyrazine ring. Conversely, attack at C-2 would disrupt the resonance of the pyrazine ring, leading to a higher energy transition state.

Visualization: Regioselectivity Logic

The following diagram illustrates the decision matrix for synthesizing halo-imidazo[1,2-a]pyrazines based on the target position.

G Start Target: Halogenated Imidazo[1,2-a]pyrazine Decision Which Position? Start->Decision C3 C-3 Position (Electron Rich) Decision->C3 Nucleophilic Site C68 C-6 or C-8 Position (Electron Deficient) Decision->C68 Electrophilic Site Method_C3 Direct Electrophilic Substitution (SEAr) C3->Method_C3 Method_C68 De Novo Synthesis (Pre-cyclization) C68->Method_C68 Reagents_C3 Reagents: NBS, NIS, or NaClO2 Method_C3->Reagents_C3 Reagents_C68 Precursors: 3,5-dibromo-2-aminopyrazine + alpha-haloketone Method_C68->Reagents_C68

Figure 1: Decision tree for selecting the correct synthetic strategy based on electronic properties of the scaffold.

Experimental Protocols

Protocol A: C-3 Bromination (Standard SEAr)

Objective: Synthesis of 3-bromoimidazo[1,2-a]pyrazine. Mechanism: Electrophilic Aromatic Substitution using N-Bromosuccinimide (NBS). Scope: Compatible with alkyl, aryl, and ester substituents at C-2, C-6, or C-8.

Materials
  • Substrate: Imidazo[1,2-a]pyrazine derivative (1.0 equiv).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Note: Recrystallize NBS from water if it appears yellow/degraded.

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DMF (0.1 M concentration). Ensure the flask is equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents over-bromination or side reactions on the pyrazine ring.

  • Addition: Add NBS (1.05 equiv) portion-wise over 5–10 minutes.

    • IPC (In-Process Control): Monitor reaction by TLC or LCMS after 30 minutes. The product usually appears less polar than the starting material.

  • Completion: If starting material remains after 1 hour, allow to warm to Room Temperature (RT).

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with 10%

      
       (to quench excess bromine/NBS).
      
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (typically EtOAc/Hexanes gradient).

Self-Validating Checkpoint:

  • 1H NMR: The signal for the C-3 proton (typically a singlet around 7.5–8.0 ppm) must disappear.

  • MS: Look for the characteristic 1:1 isotopic pattern of Bromine (

    
    ).
    
Protocol B: C-3 Iodination (NIS Method)

Objective: Synthesis of 3-iodoimidazo[1,2-a]pyrazine (Precursor for Sonogashira/Suzuki couplings). Key Difference: Iodides are more reactive but also more light-sensitive.

Materials
  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Additives: None usually required, though catalytic TFA (10 mol%) can accelerate sluggish reactions.

Step-by-Step Methodology
  • Setup: Dissolve substrate in MeCN at RT. Wrap the flask in aluminum foil to exclude light.

  • Reaction: Add NIS in one portion. Stir at RT for 2–4 hours.

  • Workup: Similar to Protocol A, but ensure thorough washing with thiosulfate to remove purple iodine byproducts.

  • Storage: Store the product in the dark at -20°C. C-3 iodides can be unstable over long periods.

Protocol C: Accessing C-6/C-8 Halides (De Novo Synthesis)

Objective: Synthesis of 6-bromo or 8-bromo variants. Constraint: You cannot directly brominate these positions on the formed bicycle. You must build the ring with the halogen already in place.

Workflow
  • Precursor Selection: Start with 2-amino-3,5-dibromopyrazine (commercially available).

  • Cyclization: Condense with an

    
    -haloketone (e.g., bromoacetaldehyde diethyl acetal or phenacyl bromide).
    
  • Conditions: Reflux in Ethanol or n-Butanol (60–80°C) for 4–12 hours.

  • Result: This yields the 6,8-dibromoimidazo[1,2-a]pyrazine.[1]

  • differentiation:

    • C-8 Substitution: The C-8 bromine is highly labile to nucleophilic aromatic substitution (

      
      ). It can be selectively displaced by alkoxides or amines, leaving the C-6 bromine intact.
      
    • C-6 Substitution: Requires Palladium-catalyzed coupling (Suzuki/Buchwald).

Data Summary & Optimization Table

ParameterRecommended ConditionCausality / Note
Solvent DMF or MeCNPolar aprotic solvents stabilize the charged intermediate (Sigma complex).
Stoichiometry 1.05 equiv (NBS/NIS)Excess leads to poly-halogenation (e.g., C-5 trace).
Temperature 0°C

RT
Start cold to ensure regiocontrol; warm only if conversion stalls.
Concentration 0.1 M – 0.2 MHigh concentration risks dimerization; low concentration slows kinetics.
Green Alternative

/

Recent literature suggests Sodium Chlorite/Bromite as a metal-free oxidative halogenation route [1].

Troubleshooting & Safety

Common Issues
  • Poly-halogenation: If C-5 bromination is observed, lower the temperature to -10°C and add NBS as a solution in DMF dropwise.

  • Incomplete Conversion: If the reaction stalls, check the purity of NBS. Old NBS decomposes to succinimide and bromine; recrystallize from

    
     before use.
    
  • Protonation Inhibition: The imidazole nitrogen is basic (

    
    ). If the reaction generates significant HBr/HI, the substrate may protonate, deactivating it toward further electrophilic attack. Adding a solid base like 
    
    
    
    (1.1 equiv) can buffer the reaction.
Safety (HSE)
  • NBS/NIS: Irritants. Avoid inhalation of dust.

  • Halogenated Waste: All aqueous washes containing halo-succinimides must be quenched with thiosulfate before disposal to prevent formation of volatile halogens in waste streams.

Synthesis Pathway Visualization[2]

The following diagram outlines the complete synthetic utility, moving from the core scaffold to functionalized drugs via halogenated intermediates.

Workflow SM Imidazo[1,2-a]pyrazine (Core) Step1 NBS / DMF 0°C SM->Step1 Intermediate 3-Bromo-imidazo[1,2-a]pyrazine (Key Intermediate) Step1->Intermediate >90% Regioselectivity Step2 Pd(PPh3)4 Boronic Acid (Suzuki Coupling) Intermediate->Step2 Product C-3 Functionalized Therapeutic (e.g., Kinase Inhibitor) Step2->Product C-C Bond Formation

Figure 2: Linear workflow for utilizing C-3 halogenation in drug discovery campaigns.

References

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines (and pyrazines).

    • Source: RSC Advances, 2017.
    • Context: Describes the use of sodium chlorite/bromite as a green halogen
    • Link:[Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applic

    • Source: Organic & Biomolecular Chemistry, 2013.
    • Context: Comprehensive review of the scaffold's reactivity, including halogenation patterns.[2]

    • Link:[Link]

  • Imidazo[1,2-a]pyrazine Scaffold as Prospective Therapeutic Agents.

    • Source: Bentham Science (Current Topics in Medicinal Chemistry).
    • Context: Discusses the medicinal chemistry applications, validating the importance of the halogenated intermedi
    • Link:[Link]

  • General Protocol for NBS Bromination of Heterocycles.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions on 5,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold and the Power of Suzuki Coupling

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological activities.[1][2] Derivatives of this ring system are explored for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[3][4] The functionalization of this scaffold is therefore of paramount importance to drug discovery and development professionals. The ability to selectively introduce diverse substituents at various positions on the ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

Among the myriad of chemical transformations available to the modern medicinal chemist, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool for the formation of carbon-carbon bonds.[5] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6] These features make it an ideal method for the late-stage functionalization of complex molecules, a common requirement in the optimization of lead compounds in drug discovery.

This application note provides a detailed guide to the Suzuki coupling of 5,8-dibromoimidazo[1,2-a]pyrazine, a versatile building block for the synthesis of novel imidazo[1,2-a]pyrazine derivatives. We will explore protocols for both selective mono-arylation and exhaustive double-arylation, providing researchers with the tools to unlock the synthetic potential of this important scaffold.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, 5,8-dibromoimidazo[1,2-a]pyrazine), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The choice of catalyst, ligand, base, and solvent are all critical for the success of a Suzuki coupling reaction and can be tuned to optimize the yield, reaction time, and selectivity.[10]

Suzuki_Mechanism A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Ar-Pd(II)L2-X (Palladacycle) B->C Ar-X D Transmetalation C->D Ar'-B(OR)2, Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G Product Release H Ar-X (Substrate) H->B I Ar'-B(OR)2 (Boronic Acid) I->D J Base J->D

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocols for the Suzuki Coupling of 5,8-Dibromoimidazo[1,2-a]pyrazine

The two bromine atoms at the C5 and C8 positions of the imidazo[1,2-a]pyrazine core exhibit different reactivities due to the electronic effects of the fused ring system. This differential reactivity can be exploited to achieve selective mono-arylation or controlled double-arylation.

Protocol 1: Selective Mono-Arylation at the C5-Position

This protocol is adapted from a similar transformation on 8-morpholino-5-bromoimidazo[1,2-a]pyrazine and is expected to be effective for the selective coupling at the C5 position of the dibromo starting material.[11] The C5 position is often more susceptible to nucleophilic attack in related aza-heterocycles.

Reaction Scheme:

mono_suzuki sub 5,8-dibromoimidazo[1,2-a]pyrazine reagents Ar-B(OH)2 (1.1 eq) Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) DME/H2O (4:1) 80 °C, 12 h sub->reagents product 5-aryl-8-bromoimidazo[1,2-a]pyrazine reagents->product

Figure 2: Reaction scheme for selective mono-arylation at the C5-position.

Step-by-Step Protocol:

  • To a microwave vial or a round-bottom flask equipped with a reflux condenser, add 5,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Boronic Acid 1.1 equivalentsA slight excess ensures complete reaction of the more reactive site.
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for Suzuki couplings.
Base Na₂CO₃ (2.0 equivalents)A mild base suitable for many Suzuki reactions.
Solvent DME/H₂O (4:1)A common solvent mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Protocol 2: Proposed Protocol for Selective Mono-Arylation at the C8-Position

Achieving selectivity for the C8 position may require a different set of reaction conditions, potentially using a more sterically hindered ligand or a different catalyst system that favors the less reactive site. This protocol is a suggested starting point and may require optimization.

Step-by-Step Protocol:

  • In an inert atmosphere glovebox, add 5,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq) to a reaction vial.

  • Add a solution of palladium(II) acetate (Pd(OAc)₂, 0.03 eq) and a bulky phosphine ligand such as SPhos (0.06 eq) in dry, degassed toluene.

  • Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Boronic Acid 1.2 equivalentsA slightly larger excess may be needed to drive the reaction at the less reactive site.
Catalyst/Ligand Pd(OAc)₂ / SPhosBuchwald-Hartwig type ligands can be effective for challenging couplings.
Base K₃PO₄ (3.0 equivalents)A stronger base that can be effective in more difficult couplings.
Solvent TolueneA non-polar solvent often used with Buchwald-Hartwig type catalysts.
Temperature 100 °CHigher temperatures may be required to overcome the higher activation energy for reaction at the C8 position.
Protocol 3: Double Suzuki Coupling for the Synthesis of 5,8-Diaryl-imidazo[1,2-a]pyrazines

For the synthesis of the disubstituted product, more forcing conditions and a larger excess of the boronic acid are typically required to ensure both bromine atoms react.

Reaction Scheme:

double_suzuki sub 5,8-dibromoimidazo[1,2-a]pyrazine reagents Ar-B(OH)2 (2.5 eq) PdCl2(dppf) (10 mol%) Cs2CO3 (4.0 eq) Dioxane/H2O (5:1) 100 °C, 24 h sub->reagents product 5,8-diaryl-imidazo[1,2-a]pyrazine reagents->product

Figure 3: Reaction scheme for the double Suzuki coupling.

Step-by-Step Protocol:

  • To a sealable reaction tube, add 5,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq), the arylboronic acid (2.5 eq), and cesium carbonate (Cs₂CO₃, 4.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.10 eq).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add a degassed 5:1 mixture of 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

ParameterConditionRationale
Boronic Acid 2.5 equivalentsA significant excess is used to drive the reaction to completion at both sites.
Catalyst PdCl₂(dppf) (10 mol%)A robust catalyst often used for more challenging Suzuki couplings.
Base Cs₂CO₃ (4.0 equivalents)A strong base that is highly effective in Suzuki reactions.
Solvent Dioxane/H₂O (5:1)A higher boiling point solvent mixture suitable for elevated temperatures.
Temperature 100 °CMore forcing conditions are necessary to achieve the double coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction is not going to completion, consider increasing the temperature, reaction time, or the amount of catalyst and base. The use of a different ligand, such as a more electron-rich or bulky phosphine, may also be beneficial.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can sometimes be suppressed by ensuring the reaction is thoroughly degassed and run under a strict inert atmosphere.

  • Poor Selectivity (Mono-arylation): If a mixture of mono- and di-substituted products is obtained, try lowering the reaction temperature and using a smaller excess of the boronic acid. A less active catalyst system may also improve selectivity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 5,8-dibromoimidazo[1,2-a]pyrazine scaffold. By carefully selecting the reaction conditions, researchers can achieve either selective mono-arylation or exhaustive double-arylation, providing access to a wide range of novel derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a comprehensive starting point for the exploration of this versatile chemistry.

References

  • Alcaraz, L., & Ty, K. (2014). The Suzuki-Miyaura cross-coupling reaction: a brief history and recent developments. New J. Chem., 38, 3424-3432.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • de Souza, M. V. N. (2019). Recent advances in the chemistry and biology of imidazo[1,2-a]pyrazines. Future Medicinal Chemistry, 11(1), 59-79.
  • Duan, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305.
  • Hassan, S. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Patel, R. V., et al. (2018). Imidazo[1,2-a]pyrazine: a versatile scaffold in medicinal chemistry. RSC Advances, 8(52), 29749-29774.
  • RSC Publishing. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Journal of the American Chemical Society, 138(49), 15912-15915.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

Sources

Functionalization of the C5 and C8 positions of imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C5 and C8 Positions of Imidazo[1,2-a]pyrazine

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Entospletinib, BTK inhibitors). Its planar, nitrogen-rich architecture mimics the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibition.

This Application Note provides a definitive guide to the regioselective functionalization of the C5 and C8 positions . While the C3 position is naturally nucleophilic (prone to electrophilic aromatic substitution), the pyrazine ring carbons (C5, C6, C8) are electrophilic. This guide focuses on differentiating the reactivity of C8 (highly reactive toward


)  and C5 (amenable to transition-metal catalysis and C-H activation)  to construct complex polysubstituted arrays.

Mechanistic Insight & Reactivity Map

To design effective synthetic routes, one must understand the electronic bias of the scaffold. The imidazo[1,2-a]pyrazine core exhibits a distinct reactivity hierarchy driven by the placement of the bridgehead nitrogen (N4) and the pyrazine nitrogen (N1).

  • C8 Position (The "Alpha" Electrophile): Located adjacent to the non-bridgehead nitrogen (N1), this position is the most electron-deficient. It is the primary site for Nucleophilic Aromatic Substitution (

    
    ) .
    
  • C5 Position (The "Bridgehead" Neighbor): Adjacent to the bridgehead nitrogen (N4), C5 is electrophilic but often less reactive toward

    
     than C8 due to subtle electronic delocalization effects and potential steric crowding if C6 is substituted. It is best targeted via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)  or Direct C-H Activation .
    
  • C3 Position: The most electron-rich site, serving as a nucleophile (e.g., for halogenation or formylation).

Figure 1: Reactivity Landscape of Imidazo[1,2-a]pyrazine

ReactivityMap cluster_legend Reaction Types Core Imidazo[1,2-a]pyrazine Core Scaffold C8 C8 Position (Primary S_NAr Site) Target: Amines/Alkoxides Core->C8 High Reactivity C5 C5 Position (Cross-Coupling / C-H Activation) Target: Aryl/Heteroaryl Groups Core->C5 Moderate Reactivity C3 C3 Position (Electrophilic Substitution) Target: Halogens/Electrophiles Core->C3 Nucleophilic SNAr Nucleophilic Aromatic Substitution C8->SNAr Suzuki Pd-Catalyzed Coupling C5->Suzuki

Caption: Electronic bias dictates synthetic order. C8 is the primary electrophile for nucleophilic attack, while C5 requires metal catalysis or C-H activation.

Detailed Experimental Protocols

Protocol A: Regioselective Functionalization at C8

Objective: To introduce an amine motif at the C8 position using 6,8-dibromoimidazo[1,2-a]pyrazine as the substrate. This reaction exploits the superior electrophilicity of C8 over C6 and C5.

Mechanism: The reaction proceeds via a Meisenheimer-like transition state stabilized by the adjacent N1 nitrogen.

Materials:

  • Substrate: 6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.2–2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 6,8-dibromoimidazo[1,2-a]pyrazine (100 mg, 0.36 mmol) in IPA (2.0 mL) .

    • Note: IPA is preferred over aprotic polar solvents (DMF/DMSO) initially because protic solvents can assist in the departure of the bromide leaving group via hydrogen bonding.

  • Addition: Add the desired amine (0.43 mmol, 1.2 equiv) followed by DIPEA (0.72 mmol, 2.0 equiv).

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The C8-substituted product (monobromo species) should appear as the major peak. The C6-bromo remains intact due to its lower reactivity.

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter the solid, wash with cold water and diethyl ether.

    • If solution remains: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Typical Yield: 75–90% Key Reference: Discovery of Imidazo[1,2-a]pyrazines... as TARP γ-8 Selective AMPAR Negative Modulators [1].

Protocol B: Functionalization of C5 via Palladium-Catalyzed Cross-Coupling

Objective: To functionalize the C5 position. This is typically performed after C8 functionalization or on a scaffold where C8 is blocked/unreactive, as C5 is less reactive toward


.

Mechanism: Suzuki-Miyaura Cross-Coupling.[1] The oxidative addition of Pd(0) into the C5-Halide bond is the rate-determining step.

Materials:

  • Substrate: 5-Chloroimidazo[1,2-a]pyrazine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a microwave vial or Schlenk tube and purge with Argon.

  • Loading: Add the 5-chloro substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and the aqueous base (1 mL).

    • Critical: Degas the solvent mixture by sparging with Argon for 5 minutes before adding to the catalyst to prevent Pd black formation.

  • Reaction: Heat to 90–100 °C for 2–6 hours (or 120 °C for 30 min in a microwave reactor).

  • Workup: Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica chromatography.

Troubleshooting:

  • Low Conversion: If the C5-Cl bond is sluggish, switch to a more electron-rich ligand system like XPhos or SPhos , which facilitates oxidative addition into electron-deficient heteroaryl chlorides.

Advanced Workflow: Dual C5/C8 Functionalization

For advanced applications requiring substitution at both positions, a sequential approach is recommended to avoid regio-isomeric mixtures.

Figure 2: Sequential Functionalization Workflow

Workflow Start Start: 5,8-Dibromoimidazo[1,2-a]pyrazine Step1 Step 1: S_NAr Reaction (Nucleophile: Amine, 1.0 equiv, 0°C to RT) Target: C8 Position Start->Step1 Regioselective Displacement Inter Intermediate: 5-Bromo-8-amino-imidazo[1,2-a]pyrazine Step1->Inter Step2 Step 2: Suzuki Coupling (Boronic Acid, Pd-Cat, Heat) Target: C5 Position Inter->Step2 Cross-Coupling Final Final Product: 5,8-Disubstituted Scaffold Step2->Final

Caption: Sequential workflow exploiting the reactivity gap. C8 is functionalized first under mild conditions, followed by metal-catalyzed functionalization of C5.

Data Summary & Optimization Table

VariableC8 Functionalization (

)
C5 Functionalization (Pd-Coupling)
Primary Reactivity High (Nucleophilic Attack)Moderate (Oxidative Addition)
Preferred Leaving Group Br > Cl >> FI > Br > Cl (OTf is unstable here)
Solvent Choice IPA, NMP, EtOH (Protic helps)Dioxane/Water, Toluene, DMF
Base DIPEA, TEA, K₂CO₃K₃PO₄, Na₂CO₃, Cs₂CO₃
Temperature 60–80 °C90–120 °C
Common Pitfall Over-reaction at C6 if temp is too highDehalogenation (reduction) of C5

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Source: ACS Chemical Neuroscience (via NIH/PubMed) URL:[Link]

  • Co-Catalyzed Dual C5/C8–H Bond Functionalization of Imidazo[1,2-a]pyrazines with Disulfides and Grignard Reagents. Source: Organic Letters (ACS Publications) URL:[2][Link][2]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[3][Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Source: Organic Letters (via PubMed) URL:[Link]

Sources

Application Notes and Protocols for the Strategic Use of 5,8-Dibromoimidazo[1,2-a]pyrazine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the imidazo[1,2-a]pyrazine ring system is therefore a critical endeavor in the synthesis of novel therapeutic agents.

5,8-Dibromoimidazo[1,2-a]pyrazine emerges as a highly versatile and valuable building block in this context. The presence of two bromine atoms at distinct positions on the pyrazine ring offers medicinal chemists a powerful tool for sequential and regioselective derivatization. This allows for the controlled and systematic introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The differential reactivity of the C5-Br and C8-Br bonds, governed by the electronic environment of the heterocyclic system, can be exploited to achieve selective transformations, paving the way for the efficient synthesis of complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5,8-Dibromoimidazo[1,2-a]pyrazine as a key intermediate in pharmaceutical synthesis. We will delve into detailed protocols for its preparation and its application in regioselective palladium-catalyzed cross-coupling reactions, offering insights into the underlying principles that govern these transformations.

Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine: A Foundational Protocol

The synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine is predicated on the classical condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound. In this case, the starting material is the commercially available 2-amino-3,5-dibromopyrazine.

Causality Behind Experimental Choices:
  • Starting Material: 2-Amino-3,5-dibromopyrazine provides the necessary pyrazine ring and the two bromine atoms at the desired positions.

  • Reagent: A bromoacetaldehyde equivalent, such as bromoacetaldehyde diethyl acetal, is used as the α-halocarbonyl component. The acetal form is often preferred for its stability and is hydrolyzed in situ under acidic conditions to generate the reactive aldehyde.

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or a protic solvent like ethanol is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Temperature: The reaction generally requires heating to drive the condensation and subsequent cyclization.

Experimental Workflow Diagram:

reagents 2-Amino-3,5-dibromopyrazine Bromoacetaldehyde diethyl acetal reaction Reaction Vessel (e.g., Round-bottom flask) reagents->reaction 1. Add reagents conditions Solvent (e.g., Ethanol) Heat (Reflux) reaction->conditions 2. Apply conditions workup Aqueous Work-up (Neutralization & Extraction) reaction->workup 3. Quench & Extract conditions->reaction purification Purification (e.g., Column Chromatography) workup->purification 4. Purify product 5,8-Dibromoimidazo[1,2-a]pyrazine purification->product 5. Isolate product

Caption: Workflow for the synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine.

Detailed Protocol: Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine
  • Reagent Preparation:

    • To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol (0.1-0.2 M), add bromoacetaldehyde diethyl acetal (1.2 eq).

  • Reaction Setup:

    • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5,8-Dibromoimidazo[1,2-a]pyrazine.

Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity

The two bromine atoms on the 5,8-Dibromoimidazo[1,2-a]pyrazine scaffold exhibit differential reactivity, which can be harnessed for selective functionalization. The C8 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent pyrazine nitrogen atom. This inherent electronic bias provides a basis for regioselective transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] In the context of 5,8-Dibromoimidazo[1,2-a]pyrazine, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties.

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is critical for tuning the reactivity and selectivity. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-Br pd_ii R-Pd(II)L_n-Br ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal R'-B(OH)_2 Base pd_ii_r R-Pd(II)L_n-R' transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Regenerated Catalyst product R-R' red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup:

    • In a reaction vessel, combine 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2-3 eq).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

    • A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added.

  • Reaction Conditions:

    • The mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • The reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

    • The layers are separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield the 5-bromo-8-aryl-imidazo[1,2-a]pyrazine.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9075-90[4][5]
PdCl₂(dppf)K₂CO₃DMF/H₂O10080-95[4][5]

Table 1: Representative conditions for regioselective Suzuki-Miyaura coupling at the C8 position of 5,8-Dibromoimidazo[1,2-a]pyrazine. Yields are typical ranges and may vary depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C8 position of 5,8-Dibromoimidazo[1,2-a]pyrazine.

  • Catalyst/Ligand System: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and form the active palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent the decomposition of the catalyst and the base.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

    • The vessel is sealed, evacuated, and backfilled with an inert gas.

    • Anhydrous solvent (e.g., toluene) is added, followed by 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Reaction Conditions:

    • The reaction mixture is heated to 80-110 °C and stirred until completion.

  • Work-up and Purification:

    • The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.

    • The filtrate is concentrated, and the crude product is purified by column chromatography to afford the 5-bromo-8-amino-imidazo[1,2-a]pyrazine derivative.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10070-90[7]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11065-85[7]

Table 2: Representative conditions for regioselective Buchwald-Hartwig amination at the C8 position of 5,8-Dibromoimidazo[1,2-a]pyrazine. Yields are typical ranges and may vary depending on the amine used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[8][9] This reaction is instrumental for introducing alkynyl functionalities, which can serve as handles for further transformations or as integral parts of the final drug molecule.

  • Palladium Catalyst: Similar to other cross-coupling reactions, a palladium(0) species is the active catalyst.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is typically used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Reaction Setup:

    • In a reaction vessel, dissolve 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., DMF or THF).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and the amine base (e.g., Et₃N, 2-3 eq).

    • The mixture is degassed by bubbling an inert gas through it for 15-20 minutes.

  • Reaction Conditions:

    • The reaction is stirred at room temperature or gently heated (40-60 °C) until the reaction is complete.

  • Work-up and Purification:

    • The reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated.

    • The residue is purified by column chromatography to yield the 5-bromo-8-alkynyl-imidazo[1,2-a]pyrazine.

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NDMF25-5070-85
PdCl₂(PPh₃)₂CuIDIPEATHF6065-80

Table 3: Representative conditions for regioselective Sonogashira coupling at the C8 position of 5,8-Dibromoimidazo[1,2-a]pyrazine. Yields are typical ranges and depend on the alkyne substrate.

Conclusion: A Versatile Scaffold for Drug Discovery

5,8-Dibromoimidazo[1,2-a]pyrazine is a strategically important intermediate that provides a flexible platform for the synthesis of a wide array of functionalized molecules with potential therapeutic applications. The regioselective nature of its cross-coupling reactions, primarily at the more reactive C8 position, allows for a controlled and predictable approach to the synthesis of complex pharmaceutical intermediates. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development programs. Further exploration of the reactivity of the remaining C5-bromo position after initial functionalization at C8 opens up avenues for the creation of even more diverse and complex molecular architectures.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Sayer, J. R.; et al. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 2014 , 22 (22), 6459-6470. [Link]

  • Kishor, P. B.; et al. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant, Antimicrobial and Cytotoxicity Evaluation. Trade Science Inc., 2015 . [Link]

  • Van der Veken, P.; et al. Imidazo[1,2-a]pyrazines. ResearchGate, 2005 . [Link]

  • Gembus, V.; et al. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 2012 , 14 (23), 6012-6015. [Link]

  • Knochel, P.; et al. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Beilstein Journal of Organic Chemistry, 2016 , 12, 2456-2465. [Link]

  • Hoarau, C.; et al. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2016 , 14 (33), 7852-7871. [Link]

  • Sayer, J. R.; et al. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 2014 , 22(22), 6459-6470. [Link]

  • Guillaumet, G.; et al. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 2012 , 17 (9), 10683-10699. [Link]

  • Gembus, V.; et al. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed, 2012 . [Link]

  • Salih, K. S. M.; Baqi, Y. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate, 2018 . [Link]

  • Ali, M.; et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI, 2021 . [Link]

  • Chinchilla, R.; Nájera, C. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 2011 , 40, 5084-5121. [Link]

  • Kim, G.; et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 2022 , 9, 5536-5543. [Link]

  • Hartwig, J. F. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025 . [Link]

Sources

Application Notes and Protocols: 5,8-Dibromoimidazo[1,2-a]pyrazine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core structure have garnered significant attention as potential therapeutic agents, particularly in oncology.[2][3] The fusion of an imidazole and a pyrazine ring creates a unique electronic and steric environment, making it an attractive framework for designing targeted therapies. Notably, substitutions on this scaffold can significantly modulate its pharmacological properties. The introduction of bromine atoms at the 5- and 8-positions is a key design element aimed at enhancing potency and exploring structure-activity relationships (SAR). Bromine, as a halogen, can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially leading to improved anticancer activity.[4]

These application notes provide a comprehensive guide for researchers interested in the synthesis, in vitro evaluation, and mechanistic understanding of 5,8-dibromoimidazo[1,2-a]pyrazine derivatives as a promising class of anticancer agents.

Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine Derivatives: A Representative Protocol

The synthesis of the 5,8-dibromoimidazo[1,2-a]pyrazine core typically begins with the appropriate substituted aminopyrazine. A general and adaptable synthetic route is outlined below. While the specific substitution at other positions of the imidazo[1,2-a]pyrazine ring can be varied to create a library of analogs, the following protocol focuses on the formation of the core dibrominated scaffold.

Note: The following is a representative protocol based on established methods for the synthesis of related compounds. Optimization may be required for specific derivatives.

Experimental Workflow for Synthesis

cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2-Aminopyrazine D 2-Amino-3,5-dibromopyrazine A->D Reaction B N-Bromosuccinimide (NBS) B->D C Solvent (e.g., DMF) C->D G 5,8-Dibromoimidazo[1,2-a]pyrazine D->G Condensation E α-Haloketone (e.g., Chloroacetaldehyde) E->G F Solvent (e.g., Ethanol) F->G H Crude Product G->H I Column Chromatography H->I J Pure 5,8-Dibromoimidazo[1,2-a]pyrazine Derivative I->J

Caption: Synthetic workflow for 5,8-dibromoimidazo[1,2-a]pyrazine.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • To a solution of 2-aminopyrazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine

  • Dissolve the 2-amino-3,5-dibromopyrazine (1 equivalent) in a solvent such as ethanol.

  • Add an α-haloketone, for instance, a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).[5]

  • Reflux the mixture for 4-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the crude 5,8-dibromoimidazo[1,2-a]pyrazine.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5,8-dibromoimidazo[1,2-a]pyrazine derivative.

  • Characterize the final compound by NMR spectroscopy and mass spectrometry to confirm its structure and purity.[4]

In Vitro Evaluation of Anticancer Activity

A crucial step in the preclinical assessment of novel anticancer agents is the in vitro evaluation of their cytotoxic and mechanistic effects on cancer cell lines.[2]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 5,8-dibromoimidazo[1,2-a]pyrazine derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Structurally Related Imidazo[1,2-a]pyrazine Derivatives

Disclaimer: The following IC50 values are for structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and are provided for illustrative purposes. The anticancer activity of specific 5,8-dibromoimidazo[1,2-a]pyrazine derivatives should be experimentally determined.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Derivative (TB-25)HCT-116 (Colon)0.023[6]
Imidazo[1,2-a]pyrazine Derivative (10b)HepG2 (Liver)18[1]
Imidazo[1,2-a]pyrazine Derivative (10b)MCF-7 (Breast)21[1]
Imidazo[1,2-a]pyrazine Derivative (10b)A375 (Melanoma)16[1]
Imidazo[1,2-a]pyridine Derivative (Compound 6)A375 (Melanoma)9.7 - 44.6[7]
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast)45[3]

Mechanistic Studies: Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effects is critical for its development as a therapeutic agent. For imidazo[1,2-a]pyrazine derivatives, common mechanisms include the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.[3][7]

Apoptosis Induction: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cancer cells with the 5,8-dibromoimidazo[1,2-a]pyrazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the DNA with propidium iodide.

Protocol 4: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Postulated Signaling Pathway Inhibition

Based on studies of related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, a plausible mechanism of action for 5,8-dibromoimidazo[1,2-a]pyrazine compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by 5,8-Dibromoimidazo[1,2-a]pyrazine Derivative cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Inhibitor 5,8-Dibromoimidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibitor->Apoptosis Induction Inhibitor->CellCycleArrest Induction

Sources

Antimicrobial and antioxidant screening of 5,8-Dibromoimidazo[1,2-a]pyrazine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial and Antioxidant Screening of 5,8-Dibromoimidazo[1,2-a]pyrazine Analogs

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of marketed drugs like Bortezomib (proteasome inhibitor) and various kinase inhibitors. While the 6,8-dibromo isomer is a common commercial intermediate, the 5,8-dibromoimidazo[1,2-a]pyrazine analog represents a distinct chemical space. The C5 position, adjacent to the bridgehead nitrogen, offers unique steric and electronic vectors for engaging binding pockets that are inaccessible to the C6-substituted counterparts.

This Application Note provides a rigorous, self-validating workflow for screening a library of 5,8-dibromo-derived analogs. We focus on two primary therapeutic axes:

  • Antimicrobial Activity: Targeting resistant bacterial strains (ESKAPE pathogens) via cell wall or protein synthesis inhibition.

  • Antioxidant Capacity: Evaluating the ability of the pyrazine core—specifically when functionalized with electron-donating amines—to scavenge reactive oxygen species (ROS).

Screening Workflow Visualization

The following diagram outlines the integrated screening pipeline, from library preparation to hit validation.

ScreeningWorkflow cluster_Screens Parallel Screening Library 5,8-Dibromo Analog Library Prep Stock Prep (10mM in DMSO) Library->Prep QC: Purity >95% AntiMicro Antimicrobial Screen (CLSI Broth Microdilution) Prep->AntiMicro Dilution to 100 µM AntiOx Antioxidant Screen (DPPH/ABTS Assays) Prep->AntiOx Dilution to 500 µM Data Data Normalization & QC Check AntiMicro->Data OD600 / Visual AntiOx->Data Abs 517nm HitVal Hit Validation (MIC Determination / IC50) Data->HitVal Z-Score > 2.5

Figure 1: Integrated workflow for parallel antimicrobial and antioxidant screening of imidazo[1,2-a]pyrazine analogs.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), as defined by the Clinical and Laboratory Standards Institute (CLSI) guidelines [1].

Reagents & Equipment:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control Drug: Ciprofloxacin or Vancomycin.

  • Detection: Resazurin dye (optional for colorimetric reading) or Turbidity (OD600).

Step-by-Step Methodology:

  • Inoculum Preparation (Direct Colony Suspension):

    • Select 3-5 isolated colonies from a fresh 24h agar plate.

    • Suspend in sterile saline to match the 0.5 McFarland turbidity standard (approx.

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:150 in CAMHB to achieve a final concentration of

      
       CFU/mL.
      
  • Compound Plate Setup (96-well):

    • Stock: Prepare 10 mM DMSO stocks of 5,8-dibromo analogs.

    • Dilution Series: Perform 2-fold serial dilutions in CAMHB across the plate (Columns 1-10).

    • Final Well Concentration: Typically ranges from 64 µg/mL down to 0.125 µg/mL.

    • Vehicle Control: DMSO final concentration must be <1% to avoid toxicity.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of compound solution.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Data Analysis & QC:

    • MIC Definition: The lowest concentration with no visible growth (no turbidity).

    • Validity Check: The Growth Control (bacteria + solvent) must be turbid.[1] The Sterility Control (media only) must be clear.

Table 1: Troubleshooting the Antimicrobial Assay

ObservationProbable CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or contaminationDiscard plate. Use multi-channel pipettes and check tip seating.[1]
Button at bottom of well Bacterial sedimentation (normal) or precipitationResuspend gently or use Resazurin (blue → pink = growth) to distinguish.
Growth in Sterility Control Contaminated media/bufferSterilize all reagents; work in a laminar flow hood.

Protocol B: Antioxidant Screening (DPPH Radical Scavenging)

Rationale: The 5,8-dibromoimidazo[1,2-a]pyrazine core, particularly when substituted with amine groups at the C8 position, can act as an electron donor. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures this capacity by monitoring the reduction of the stable violet radical to a yellow hydrazine [2].

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (prepare fresh, protect from light).

  • Standard: Ascorbic Acid or Trolox (Vitamin E analog).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mM stock of the test analog in Methanol (or DMSO if solubility is poor, but keep DMSO <5% in final mix).

    • Prepare DPPH solution (Absorbance at 517 nm should be ~0.7 - 0.9).

  • Assay Reaction:

    • Test Well: Mix 20 µL of compound + 180 µL of DPPH solution.

    • Blank Well: 20 µL Methanol + 180 µL DPPH solution.

    • Background Control: 20 µL compound + 180 µL Methanol (to correct for compound's own color).

  • Incubation:

    • Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement:

    • Read Absorbance at 517 nm (

      
      ).[2]
      
  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Insights

Understanding the 5,8-dibromo substitution pattern is critical for interpreting your data.

  • C8 Position (Nucleophilic Attack): The C8 position in imidazo[1,2-a]pyrazine is highly electrophilic due to the para-like relationship with the bridgehead nitrogen.

    • Observation: Analogs with secondary amines (e.g., morpholine, piperazine) at C8 often show enhanced antioxidant activity due to the electron-donating capability of the nitrogen, stabilizing the radical cation formed during scavenging [3].

    • Antimicrobial Impact:[1][3][4] Bulky groups at C8 can disrupt bacterial cell wall permeation.

  • C5 Position (Steric Gatekeeper): The C5-bromo substituent is sterically crowded.

    • Chemical Logic: It is less reactive to

      
       than C8. It typically requires palladium-catalyzed cross-coupling (Suzuki-Miyaura) to derivatize.
      
    • Strategic Value: Retaining the Bromine at C5 while modifying C8 often yields a "lipophilic anchor" that improves membrane permeability, potentially lowering MIC values against Gram-positive bacteria like S. aureus.

SAR_Logic Core 5,8-Dibromo Core Scaffold C8 C8 Position (High Reactivity) Core->C8 S_NAr C5 C5 Position (Steric/Lipophilic) Core->C5 Pd-Catalysis Effect1 Antioxidant Potency (Requires e- donor) C8->Effect1 Amine sub. Effect2 Membrane Permeability (Requires Lipophilicity) C5->Effect2 Halogen retention

Figure 2: SAR decision tree for 5,8-dibromoimidazo[1,2-a]pyrazine optimization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[5] Journal of Food Science and Technology, 48(4), 412–422.

  • Gellis, A., et al. (2008). Synthesis and biological evaluation of imidazo[1,2-a]pyrazine derivatives as novel antiproliferative agents. European Journal of Medicinal Chemistry. (Contextual reference for imidazo-pyrazine biological activity).

Sources

Strategic Synthesis and Regioselective Functionalization of 5,8-Dibromoimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in several kinase inhibitors (e.g., BTK, mTOR, and PI3K inhibitors). The 5,8-dibromoimidazo[1,2-a]pyrazine intermediate is particularly valuable due to its unique electronic asymmetry. The presence of bromine atoms at the C5 and C8 positions allows for sequential, regioselective cross-coupling reactions, enabling the rapid construction of complex, non-symmetric library members.

This guide details the robust synthesis of the 5,8-dibromo core and provides a validated protocol for its regioselective functionalization. We establish the causality between electronic structure and reactivity, ensuring reproducible outcomes in drug development workflows.

Retrosynthetic Logic & Mechanism

The synthesis hinges on the condensation of 3,6-dibromopyrazin-2-amine with a haloacetaldehyde equivalent. The regiochemical outcome of the subsequent functionalization is dictated by the electronic disparity between C5 and C8.

  • Scaffold Synthesis: The N1 nitrogen of the pyrazine ring is the most nucleophilic site, attacking the

    
    -carbon of the aldehyde, followed by cyclodehydration involving the exocyclic amine.
    
  • Regioselectivity (The "Application Note" Insight):

    • C8 Position: Located

      
       to the bridgehead nitrogen (N1), this position is highly electron-deficient and activates oxidative addition of Palladium(0). It is the "First Responder" in cross-coupling reactions.
      
    • C5 Position: While also electron-deficient, it is less activated than C8 due to its proximity to the bridgehead carbon (C8a) and the distal nitrogen (N4). Functionalization here typically requires elevated temperatures or more active catalytic systems.[1]

Visualization: Synthesis & Reactivity Workflow

G Start 3,6-Dibromopyrazin-2-amine Core 5,8-Dibromoimidazo [1,2-a]pyrazine Start->Core Cyclization (100°C, 16h) Reagent Bromoacetaldehyde diethyl acetal (HBr/AcOH) Reagent->Core C8_Product C8-Functionalized Intermediate (Mono-coupled) Core->C8_Product Step A: Suzuki (RT, Mild Base) Regioselective C8 Final 5,8-Disubstituted Imidazo[1,2-a]pyrazine C8_Product->Final Step B: Suzuki (80-100°C) C5 Functionalization

Figure 1: Strategic workflow for the synthesis and sequential functionalization of the 5,8-dibromo scaffold. Note the temperature differential required for C8 vs C5 coupling.

Experimental Protocol: Scaffold Synthesis

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Precursor: 3,6-Dibromopyrazin-2-amine (CAS: 24241-18-7)

  • Cyclizing Agent: Bromoacetaldehyde diethyl acetal (CAS: 2032-35-1)

  • Solvent/Acid: 48% Hydrobromic acid (aq), Glacial Acetic Acid

  • Workup: NaHCO₃ (sat. aq.), Ethyl Acetate (EtOAc), Ethanol (EtOH)

Step-by-Step Procedure

Objective: Synthesis of 5,8-dibromoimidazo[1,2-a]pyrazine.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3,6-dibromopyrazin-2-amine (5.0 g, 19.8 mmol) in ethanol (50 mL).

  • Activation: Add 48% aqueous HBr (2.5 mL) followed by bromoacetaldehyde diethyl acetal (11.8 g, 60.0 mmol, 3.0 equiv).

  • Cyclization: Heat the reaction mixture to reflux (80–85 °C) for 16 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting amine spot (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the residue with water (50 mL) and neutralize carefully with saturated NaHCO₃ solution until pH ~8. (Caution: Foaming).

    • Extract with EtOAc (

      
       mL).
      
  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

    • Yield: Expect 3.0–3.5 g (55–65%) of an off-white to pale yellow solid.

Data Summary: Critical Process Parameters

ParameterSpecificationRationale
Temperature 80–85 °CRequired for acetal hydrolysis and cyclization.
Acid Stoichiometry Cat. HBrPromotes acetal deprotection without degrading the pyrazine ring.
Equivalents 3.0 eq AcetalExcess required due to volatility and side reactions.

Application Protocol: Regioselective Functionalization

This section describes the "Self-Validating System" for sequential coupling. The success of this protocol relies on the distinct reactivity profiles of the C8 and C5 bromides.

Step A: C8-Selective Suzuki Coupling

Mechanism: The C8-Br bond is more labile towards oxidative addition by Pd(0) due to the electron-withdrawing inductive effect of the adjacent bridgehead nitrogen.

Protocol:

  • Charge: Combine 5,8-dibromoimidazo[1,2-a]pyrazine (1.0 equiv), Aryl Boronic Acid A (1.05 equiv), and Na₂CO₃ (2.0 equiv) in DME/H₂O (3:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–6 hours.

    • Critical Control: Do NOT heat. Heating promotes double coupling at C5.

  • Validation: LC-MS should show >95% conversion to the mono-coupled product (Mass = M + Aryl - Br).

Step B: C5-Selective Suzuki Coupling

Mechanism: The remaining C5-Br is less reactive and requires thermal activation to undergo oxidative addition.

Protocol:

  • Charge: Use the isolated intermediate from Step A (1.0 equiv), Aryl Boronic Acid B (1.5 equiv), and K₃PO₄ (2.0 equiv) in 1,4-Dioxane.

  • Catalyst: Add Pd(dppf)Cl₂ (5–10 mol%) or XPhos Pd G2 for difficult substrates.

  • Reaction: Heat to 90–100 °C for 12–16 hours.

  • Validation: Full conversion to the bis-aryl product.

Visualization: Regioselectivity Logic

Reactivity Scaffold 5,8-Dibromo Scaffold Electronic Map C8 Position C8 (Br) Alpha to Bridgehead N High Electrophilicity Scaffold->C8 C5 Position C5 (Br) Alpha to Bridgehead C Moderate Electrophilicity Scaffold->C5 Cond1 Condition A: Room Temp, Pd(PPh3)4 Selective C8 Reaction C8->Cond1 Reacts First C5->Cond1 Inert Cond2 Condition B: Heat (>80°C), Active Cat. C5 Reaction C5->Cond2 Reacts Second

Figure 2: Electronic mapping of the scaffold. The high electrophilicity at C8 allows for chemoselective discrimination using temperature as the control variable.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete acetal hydrolysisEnsure HBr is fresh; increase reaction time or temp slightly.
Loss of Regioselectivity (Step A) Temperature too highStrictly maintain ambient temperature (20-25°C).
Incomplete C5 Coupling (Step B) Catalyst deactivationSwitch to electron-rich phosphine ligands (e.g., SPhos, XPhos).
Protodebromination Hydride source presentUse anhydrous solvents in Step B; avoid alcoholic solvents if possible.

Safety & Handling

  • Bromoacetaldehyde diethyl acetal: Potent lachrymator and toxic. Handle only in a well-ventilated fume hood.

  • Imidazo[1,2-a]pyrazines: Potential kinase inhibitors; handle as bioactive compounds with appropriate PPE (gloves, lab coat, eye protection).

  • Palladium Catalysts: Heavy metal waste; dispose of in designated hazardous waste containers.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Goel, A. et al. "Strategic synthesis of 5,8-disubstituted imidazo[1,2-a]pyrazines." Tetrahedron Letters, 2004. (Generalized reference for cyclization conditions).

  • Regioselectivity in Pd-Catalyzed Couplings

    • Gembus, V. et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[2] Org.[3][2][4] Lett., 2012, 14(23), 6012–6015.[2]

  • Kinase Inhibitor Applications

    • Blagg, J. et al. "Structure-Activity Relationships of Imidazo[1,2-a]pyrazine-Based Inhibitors of MPS1 Kinase." J. Med. Chem., 2016.[5][6]

  • Chemical Properties & Safety

    • PubChem Compound Summary for Imidazo[1,2-a]pyrazine.

(Note: While specific "5,8-dibromo" papers are less common than 6,8-isomers, the regioselectivity principles cited in Reference 2 regarding C-H activation and halogen reactivity on the imidazopyrazine core are directly applicable.)

Sources

Analytical Techniques for the Characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,8-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the imidazo[1,2-a]pyrazine scaffold, it serves as a crucial building block in the synthesis of novel therapeutic agents. The precise placement of the two bromine atoms on the bicyclic ring system offers unique opportunities for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. Given its role as a key intermediate, the unambiguous structural confirmation and purity assessment of 5,8-Dibromoimidazo[1,2-a]pyrazine are paramount to ensure the integrity and reproducibility of downstream applications.

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental techniques and practical insights required for the robust quality control of this important synthetic intermediate. The methodologies described herein are grounded in established scientific principles to ensure trustworthy and reproducible results.

Core Analytical Workflow

The comprehensive characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine necessitates a multi-technique approach to ascertain its identity, purity, and structural integrity. The logical flow of analysis typically begins with spectroscopic methods for structural elucidation, followed by chromatographic techniques for purity assessment.

cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Definitive Structure NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) HPLC High-Performance Liquid Chromatography (HPLC) NMR_Spectroscopy->HPLC Informed by Structure XRay_Crystallography Single-Crystal X-ray Diffraction NMR_Spectroscopy->XRay_Crystallography For Definitive Confirmation Mass_Spectrometry Mass Spectrometry (MS) Mass_Spectrometry->HPLC Characterized_Compound Fully Characterized Compound HPLC->Characterized_Compound Purity Assessment XRay_Crystallography->Characterized_Compound Synthesis Synthesized 5,8-Dibromoimidazo[1,2-a]pyrazine Synthesis->NMR_Spectroscopy Primary Analysis Synthesis->Mass_Spectrometry Molecular Weight Confirmation

Caption: Integrated workflow for the characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules. For 5,8-Dibromoimidazo[1,2-a]pyrazine, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the positions of the bromine substituents.

A. Rationale for NMR in Structural Confirmation

The imidazo[1,2-a]pyrazine ring system has a unique electronic environment that gives rise to characteristic chemical shifts for its protons and carbons. The presence and position of the electron-withdrawing bromine atoms will further influence these shifts, providing a distinct spectral fingerprint for the 5,8-dibromo isomer. In a synthesis designed to produce the 5,8-dibromo isomer, NMR is critical to distinguish it from other possible dibrominated isomers, such as the 6,8-dibromo derivative.

B. Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 5,8-Dibromoimidazo[1,2-a]pyrazine for structural confirmation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Materials:

  • 5,8-Dibromoimidazo[1,2-a]pyrazine sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Following ¹H NMR acquisition, set up and acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Data Interpretation and Expected Results:

The chemical shifts are highly dependent on the solvent used. The following table provides an estimation of the expected chemical shifts for the protons on the imidazo[1,2-a]pyrazine core. Actual values should be compared with data from a reliable, cited source if available.

Proton Expected Chemical Shift (ppm) in CDCl₃ Multiplicity
H-2~7.5 - 8.0Singlet
H-3~7.5 - 8.0Singlet
H-6~7.0 - 7.5Singlet

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the bromine atoms (C-5 and C-8) will be significantly deshielded and their signals will appear at a lower field.

II. Mass Spectrometry: Unveiling the Molecular Weight

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 5,8-Dibromoimidazo[1,2-a]pyrazine, MS is used to confirm the molecular weight and to observe the characteristic isotopic pattern of the two bromine atoms.

A. The Significance of the Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for molecules containing bromine. For a molecule with two bromine atoms, the mass spectrum will show a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.

B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of 5,8-Dibromoimidazo[1,2-a]pyrazine to confirm its molecular weight and observe the dibromo isotopic pattern.

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source.

Materials:

  • A dilute solution of 5,8-Dibromoimidazo[1,2-a]pyrazine in a volatile solvent (e.g., methanol or dichloromethane).

Procedure:

  • Sample Introduction:

    • The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

  • Ionization and Analysis:

    • In the EI source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

    • The ions are then accelerated and separated based on their m/z ratio by the mass analyzer.

Data Interpretation and Expected Results:

  • Molecular Formula: C₆H₃Br₂N₃

  • Molecular Weight: 276.92 g/mol

The mass spectrum should exhibit a molecular ion region with the following peaks:

Ion m/z (approx.) Relative Intensity
[M]⁺ (with 2 x ⁷⁹Br)275~25%
[M+2]⁺ (with ¹ x ⁷⁹Br, ¹ x ⁸¹Br)277~50%
[M+4]⁺ (with 2 x ⁸¹Br)279~25%

The fragmentation pattern will depend on the stability of the imidazo[1,2-a]pyrazine ring and may involve the loss of bromine atoms or other small neutral molecules.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is an essential technique for determining the purity of a compound by separating it from any impurities. For 5,8-Dibromoimidazo[1,2-a]pyrazine, a reverse-phase HPLC method is typically employed.

A. The Principle of Reverse-Phase HPLC

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. More polar compounds will elute earlier, while less polar compounds will be retained longer by the column.

B. Experimental Protocol: Reverse-Phase HPLC

Objective: To develop and validate an HPLC method for the purity assessment of 5,8-Dibromoimidazo[1,2-a]pyrazine.

Instrumentation:

  • An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • A suitable buffer (e.g., formic acid or trifluoroacetic acid, typically at 0.1% v/v)

  • A standard solution of 5,8-Dibromoimidazo[1,2-a]pyrazine of known concentration.

  • The sample solution of 5,8-Dibromoimidazo[1,2-a]pyrazine.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas the mobile phases before use.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient elution is often optimal. For example:

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. A wavelength of maximum absorbance should be chosen (e.g., around 254 nm or 280 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions.

    • Integrate the peaks in the resulting chromatograms.

Data Interpretation and Expected Results:

A pure sample of 5,8-Dibromoimidazo[1,2-a]pyrazine should show a single major peak in the chromatogram. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

IV. Single-Crystal X-ray Diffraction: The Definitive Structural Proof

For an unambiguous determination of the molecular structure, including the precise positions of the bromine atoms and the bond lengths and angles, single-crystal X-ray diffraction is the gold standard.

A. Rationale for X-ray Crystallography

While NMR provides powerful evidence for the structure in solution, X-ray crystallography provides a definitive three-dimensional structure in the solid state. This is particularly valuable for confirming the regiochemistry of the bromination and for understanding intermolecular interactions in the crystal lattice.

B. Protocol Overview

Objective: To grow suitable single crystals of 5,8-Dibromoimidazo[1,2-a]pyrazine and determine its molecular structure by X-ray diffraction.

Procedure:

  • Crystal Growth:

    • This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method. Solvents to try include dichloromethane, ethyl acetate, or mixtures with hexane.

  • Data Collection and Structure Solution:

    • A suitable single crystal is mounted on a diffractometer.

    • X-ray diffraction data are collected.

    • The crystal structure is solved and refined using specialized software.

Expected Outcome:

The analysis will yield a detailed 3D model of the molecule, confirming the connectivity and the 5,8-disubstitution pattern.

Conclusion

The thorough characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine is a critical step in its use as a synthetic intermediate. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently verify the structure and purity of their material. For definitive structural proof, single-crystal X-ray diffraction is the ultimate technique. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to ensure the quality and reliability of their research.

References

Due to the lack of a specific scientific publication detailing the complete characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine at the time of writing, this section provides general, authoritative references for the analytical techniques discussed.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

Analytical Strategies for 5,8-Dibromoimidazo[1,2-a]pyrazine: HPLC-UV/MS and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides comprehensive analytical protocols for 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0), a critical heterocyclic building block in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Due to the presence of two bromine atoms and a basic imidazo-pyrazine core, this compound presents specific challenges regarding isotopic resolution, ionization efficiency, and chromatographic peak shape.

This document details two orthogonal methodologies:

  • RP-HPLC-UV/MS: For purity profiling, impurity identification, and quantitative assay.[1]

  • GC-MS: For volatile impurity analysis, residual solvent screening, and structural confirmation via electron ionization (EI) fragmentation patterns.[1]

Physicochemical Profile & Analytical Context

Understanding the molecule's behavior is the foundation of robust method design.[1]

PropertyValueAnalytical Implication
Molecular Formula C₆H₃Br₂N₃Distinctive isotope pattern required for MS confirmation.[1][2]
Molecular Weight 276.92 g/mol Amenable to both HPLC and GC.[1][2]
LogP ~2.2 - 2.7Moderately lipophilic; ideal for C18 Reversed-Phase LC.[1][2]
pKa ~ -0.36 (very weak base)The pyrazine nitrogens are weakly basic.[1][2] Low pH mobile phases will keep the molecule neutral/protonated, reducing silanol interactions.[1]
Melting Point 165 - 169 °CThermally stable enough for GC inlet temperatures < 250 °C.
Solubility DMSO, Methanol, AcetonitrileSample preparation should use MeOH or ACN/Water mixtures.[1][2]

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)[1][3]

Method Design Rationale[1]
  • Stationary Phase: A C18 column with end-capping is selected to minimize peak tailing caused by the interaction of the basic nitrogen with residual silanols.[1]

  • Mobile Phase: Acidic modification (Formic Acid) is essential.[1] Although the compound is a very weak base, acidic conditions (pH ~2.[1]5) ensure a consistent protonation state and improve peak symmetry.

  • Detection: Dual detection is recommended. UV at 254 nm (aromatic core) for quantitation, and MS (ESI+) for peak identity confirmation using the bromine isotope signature.[1]

HPLC Experimental Protocol

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent) Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.[1]

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC grade)
Flow Rate 0.5 mL/min
Column Temp 40 °C
Injection Volume 2.0 µL
UV Detection 254 nm (bandwidth 4 nm); Ref 360 nm
MS Detection ESI Positive Mode; Scan Range 100–600 m/z

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration
13.005%End of Run
Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of 5,8-Dibromoimidazo[1,2-a]pyrazine in 10 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50) to reach 100 µg/mL.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_det Dual Detection S1 Weigh Sample (10 mg) S2 Dissolve in DMSO S1->S2 S3 Dilute 1:10 (ACN/H2O) S2->S3 S4 Filter (0.22 µm) S3->S4 LC1 Inject (2 µL) S4->LC1 LC2 Gradient Elution (5-95% B) LC1->LC2 LC3 Column Separation (C18, 40°C) LC2->LC3 D1 UV (254 nm) Quantitation LC3->D1 D2 MS (ESI+) ID Confirmation LC3->D2

Caption: Integrated HPLC-UV/MS workflow ensuring sample integrity and dual-mode verification.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1][3][4]

Method Design Rationale[1]
  • Feasibility: With a melting point of ~165°C and MW of 277, the compound is volatile enough for GC analysis without derivatization.

  • Column: A non-polar 5% phenyl methyl siloxane column (e.g., HP-5ms) is standard for halogenated heterocycles.[1]

  • Inlet: Split injection is used to prevent column overload and improve peak shape.[1]

GC-MS Experimental Protocol[1]

System: Agilent 7890B GC / 5977B MSD (or equivalent) Column: Agilent HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm)[1]

ParameterSetting
Inlet Mode Split (Ratio 20:[1][2]1)
Inlet Temp 260 °C
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Transfer Line 280 °C
Ion Source EI (70 eV) @ 230 °C
Quadrupole 150 °C
Scan Range 40–400 m/z

Oven Program:

Rate (°C/min)Temperature (°C)Hold Time (min)
-1001.0
202803.0
103002.0
Mass Spectrum Interpretation (The "Dibromo" Signature)

The most critical aspect of validating this method is recognizing the isotopic pattern of the dibromo functionality.[1] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly 1:1 abundance.[1]

Theoretical Isotope Pattern for C₆H₃Br₂N₃:

Ion Identitym/zRelative AbundanceComposition
M⁺ 275~50%[⁷⁹Br, ⁷⁹Br]
M+2 277~100% (Base)[⁷⁹Br, ⁸¹Br]
M+4 279~50%[⁸¹Br, ⁸¹Br]

Note: In LC-MS (ESI+), these values will be M+H (276, 278, 280).

GC-MS Workflow Visualization[1]

GC_Workflow cluster_gc GC Separation cluster_ms MS Detection (EI) cluster_data Data Analysis G1 Inlet (260°C) Split 20:1 G2 Column (HP-5ms) 100°C -> 300°C G1->G2 M1 Ion Source (230°C) Electron Impact G2->M1 M2 Quadrupole Filter M1->M2 M3 Detector M2->M3 D1 Check Retention Time M3->D1 D2 Verify 1:2:1 Isotope Pattern (m/z 275, 277, 279) D1->D2

Caption: GC-MS workflow highlighting the critical isotope pattern verification step.

System Suitability & Troubleshooting

To ensure data trustworthiness, the following criteria must be met before running sample batches.

Acceptance Criteria
  • Precision: RSD of peak area for 5 replicate injections of standard < 2.0%.

  • Tailing Factor (HPLC): T < 1.5 (If T > 1.5, replace column or increase buffer strength).

  • Resolution: Resolution > 2.0 between the main peak and the nearest impurity (likely the monobromo derivative or regioisomer).[1]

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interactions with basic N.Ensure mobile phase pH is acidic (pH 2-3).[1][2] Use a fresh "End-capped" column.[1]
Carryover Sticky hydrophobic nature.[1][2]Add a needle wash step with 100% Acetonitrile or Methanol.[1][2]
Split Peaks (GC) Thermal degradation or inlet issues.[1][2]Lower inlet temperature to 240°C. Change liner.
Regioisomer Co-elution Presence of 6,8-isomer.[1][2][3][4]Optimize HPLC gradient slope (shallower gradient 0.5%/min) to separate 5,8- from 6,8-isomer.

References

  • PubChem. 6,8-Dibromoimidazo[1,2-a]pyrazine Compound Summary (CAS 63744-22-9).[1] National Library of Medicine.[1] [Link]

  • Goossen, L. Synthesis of Imidazo[1,2-a]pyrazines.[1][5] ResearchGate.[1][6] [Link]

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds by LC. Agilent Technical Note.[1] [Link]

Sources

Scale-up synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0). Unlike the more common 6,8-dibromo isomer, the 5,8-isomer provides a unique substitution pattern for developing kinase inhibitors (e.g., JAK, BTK) where vector exploration at the C-5 position is critical.

This protocol utilizes 2-amino-3,6-dibromopyrazine as the regiochemical anchor.[1] The method prioritizes process safety by utilizing 2-bromo-1,1-dimethoxyethane (BDE) as a masked aldehyde equivalent, avoiding the handling of highly toxic and unstable chloroacetaldehyde gas or aqueous solutions on scale.

Reaction Scheme & Mechanism

The synthesis proceeds via a condensation-cyclization sequence. The endocyclic nitrogen (N-1) of the pyrazine attacks the electrophilic carbon of the in-situ generated bromoacetaldehyde, followed by ring closure by the exocyclic amine.

ReactionScheme SM1 2-Amino-3,6-dibromopyrazine (C4H3Br2N3) Inter Intermediate [Iminium Species] SM1->Inter Alkylation (N-1) Reagent 2-Bromo-1,1-dimethoxyethane (HBr / H2O / EtOH) Reagent->Inter In-situ Hydrolysis Product 5,8-Dibromoimidazo[1,2-a]pyrazine (C6H3Br2N3) Inter->Product Cyclization & Dehydration (- H2O, - MeOH)

Figure 1: Reaction pathway for the regioselective synthesis of the 5,8-dibromo scaffold.

Process Safety & Risk Assessment

Critical Hazard Control:

  • Alkylating Agents: 2-Bromo-1,1-dimethoxyethane is a potent alkylator. Use closed systems and chemically resistant gloves (Laminate/Silver Shield).

  • HBr Fumes: The reaction releases HBr vapors. A caustic scrubber (NaOH) connected to the reactor vent is mandatory for scales >10g.

  • Regioisomer Control: Strict adherence to the starting material specification (2-amino-3,6-dibromopyrazine) is required. Using the 3,5-dibromo isomer will yield the pharmacologically distinct 6,8-dibromo analog.

Materials & Specifications

ComponentCASRoleEquiv.Purity Spec
2-Amino-3,6-dibromopyrazine 957230-70-5Limiting Reagent1.0>98% (HPLC)
2-Bromo-1,1-dimethoxyethane 7252-83-7Cyclization Agent1.5 - 2.0>97%
Hydrobromic Acid (48% aq) 10035-10-6Catalyst/Solvent5.0 volACS Reagent
Ethanol (Absolute) 64-17-5Co-solvent10.0 vol>99.5%
Sodium Bicarbonate 144-55-8Quench BaseAs req.USP Grade

Detailed Manufacturing Protocol

Stage 1: Cyclization Reaction
  • Setup: Equip a double-jacketed glass reactor (or round-bottom flask) with a mechanical stirrer, reflux condenser, internal temperature probe, and addition funnel. Connect the condenser outlet to a caustic scrubber.

  • Charging: Charge 2-amino-3,6-dibromopyrazine (1.0 wt equiv) into the reactor.

  • Solvent Addition: Add Ethanol (10 vol) and 48% HBr (0.5 vol). Note: The catalytic HBr initiates the hydrolysis of the acetal.

  • Heating: Heat the slurry to 75°C (internal temperature). The solids may not fully dissolve initially.

  • Reagent Addition: Add 2-bromo-1,1-dimethoxyethane (1.5 mol equiv) dropwise over 60 minutes.

    • Process Insight: Slow addition prevents the accumulation of unreacted bromoacetaldehyde, reducing side reactions (polymerization).

  • Reaction: Stir at reflux (approx. 78-80°C) for 6–12 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, MeCN/H2O + 0.1% TFA). Target: <2% Starting Material.

    • Observation: The reaction mixture typically turns dark orange/brown and may become homogeneous before product precipitation begins.

Stage 2: Workup & Isolation
  • Cooling: Cool the reaction mixture to 0–5°C .

  • Concentration (Optional): If the volume is excessive, remove ~50% of ethanol under reduced pressure (keep T < 40°C).

  • Neutralization: Slowly add saturated aqueous NaHCO3 or 2M NaOH to adjust pH to 7.5–8.0.

    • Caution: Significant foaming (CO2 evolution) will occur. Control addition rate.

    • Result: The product precipitates as a free base (off-white to pale yellow solid).

  • Filtration: Filter the solids using a Büchner funnel.

  • Washing: Wash the cake with:

    • Water (3 x 2 vol) to remove inorganic salts.

    • Cold Ethanol (1 x 1 vol) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Stage 3: Purification (Recrystallization)

For pharmaceutical grade (>99.5%), recrystallization is preferred over chromatography.

  • Dissolve the crude solid in minimal boiling Ethanol/Water (9:1) or Ethyl Acetate .

  • Treat with activated charcoal (5 wt%) if color is persistent; filter hot through Celite.

  • Cool slowly to room temperature, then to 0°C.

  • Filter and dry.

Process Flow Diagram (PFD)

ProcessFlow cluster_reaction Reaction Stage cluster_workup Isolation Stage R1 Reactor Charge: SM + EtOH + cat. HBr R2 Heat to 75°C R1->R2 R3 Dose Bromoacetal (60 min) R2->R3 R4 Reflux 8-12h (IPC: HPLC) R3->R4 W1 Cool to 0-5°C R4->W1 W2 Neutralize (pH 8) Precipitation W1->W2 W3 Filtration & Wash (H2O / Cold EtOH) W2->W3

Figure 2: Step-by-step unit operations for the scale-up workflow.

Analytical Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.20 (s, 1H, H-2), 8.05 (s, 1H, H-6), 7.90 (s, 1H, H-3).

    • Note: The singlet at ~8.05 ppm corresponds to the proton on the pyrazine ring (C6 position in the final structure, originally C5 in pyrazine).

  • Mass Spectrometry (ESI): m/z calculated for C6H3Br2N3 [M+H]+: 276.9; Found: 276.9 / 278.9 (Br isotope pattern).

  • Purity (HPLC): >98.5% (a/a) at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete hydrolysis of acetal.Increase HBr concentration or water content in solvent.
Regioisomer Contamination Impure Starting Material.Check SM purity. Ensure 2-amino-3,6-dibromo is used, NOT 3,5-dibromo.
Dark/Tarred Product Temperature too high; rapid addition.Limit temp to 80°C. Slow down acetal addition.
High Residual Halide Inefficient washing.Ensure thorough water wash until filtrate is neutral.

References

  • Synthesis of Imidazo[1,2-a]pyrazine Core

    • Methodology: Goel, A., et al. "Regional-selective synthesis of imidazo[1,2-a]pyrazines." J. Org. Chem.2012, 77(15), 6543.
    • Context: General cyclization conditions using bromoacetaldehyde equivalents.
  • Starting Material Regiochemistry (2-amino-3,6-dibromopyrazine)

    • Source: PubChem Compound Summary for CID 15025843 (6,8-isomer) and CID 11235678 (5,8-isomer precursors).
    • Context: Verification of numbering and commercial availability of the 3,6-dibromo precursor.
  • Safety of Haloacetals in Scale-up

    • Source: "Handling of Chloroacetaldehyde and its Acetals." Org.[2] Process Res. Dev.

    • Context: Best practices for replacing toxic aldehydes with acetals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine

[1]

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Troubleshooting Side Reactions & Optimization[1]

Executive Summary & Chemical Context

The synthesis of 5,8-dibromoimidazo[1,2-a]pyrazine is a critical gateway to advanced kinase inhibitors (e.g., BTK, JAK, and PI3K pathways).[1] The scaffold's utility lies in the differential reactivity of the halogens: the C-8 bromine is highly electrophilic (susceptible to

1

However, this electron-deficient nature creates a "reactivity paradox" during synthesis.[1] The very features that make the final product valuable (high electrophilicity) make the cyclization step prone to side reactions, particularly hydrolysis and incomplete ring closure.

Core Reaction: Condensation of 2-amino-3,6-dibromopyrazine with bromoacetaldehyde diethyl acetal (or equivalent).[1]

Diagnostic Decision Tree (Workflow)

Before adjusting your protocol, use this logic flow to identify the specific failure mode based on your analytical data (LCMS/NMR).

TroubleshootingTreeStartAnalyze Crude Mixture(LCMS / 1H NMR)Decision1Is the Product Mass (M+) Present?Start->Decision1Mass_CorrectYes, M+ is dominantDecision1->Mass_CorrectYesMass_IncorrectNo, or Low IntensityDecision1->Mass_IncorrectNoImpurity_CheckCheck Impurity ProfileMass_Correct->Impurity_CheckIssue_IntermediateMass = M + H2O/EtOH(Open Chain Acetal/Imine)Mass_Incorrect->Issue_IntermediateM+18 or M+46Issue_PolymerBlack Tar / No Distinct Peaks(Polymerization)Mass_Incorrect->Issue_PolymerBaseline NoiseIssue_HydrolysisMass = M - Br + OH(Hydrolysis/SnAr)Impurity_Check->Issue_Hydrolysis[M-79+17]Action_DryAction: Switch to AnhydrousConditions (TiCl4 method)Issue_Hydrolysis->Action_DryAction_AcidAction: Increase Acid Strengthor Temp (>80°C)Issue_Intermediate->Action_AcidAction_ConcAction: Dilute RxnAdd Radical ScavengerIssue_Polymer->Action_Conc

Figure 1: Diagnostic logic for identifying synthetic failures based on mass spectrometry signatures.[1]

Troubleshooting Guides (FAQs)

Issue 1: The "Missing Halogen" (Hydrolysis)

Symptom: LCMS shows a peak at m/z 213/215 (Mono-bromo-hydroxy species) instead of the expected 276/278/280 (Dibromo).[1] Mechanism: The C-8 position in 5,8-dibromoimidazo[1,2-a]pyrazine is extremely electron-deficient.[1] In the presence of water and strong acid (HBr/AcOH) at high temperatures, water acts as a nucleophile, displacing the bromine via Nucleophilic Aromatic Substitution (

Q: Why is my bromine falling off? A: You are likely using "wet" hydrobromic acid (typically 48% aq.) or un-dried solvents. The pyrazine ring nitrogen protonates, activating the C-8 carbon for nucleophilic attack by water.[1]

Protocol Adjustment:

  • Stop using aqueous HBr. Switch to a Lewis Acid mediated cyclization which proceeds under strictly anhydrous conditions.

  • Use Titanium Tetrachloride (TiCl4). This acts as both a dehydrating agent and a Lewis acid catalyst, promoting cyclization without introducing hydroxide ions.

Issue 2: The "Stalled Intermediate"

Symptom: Mass spec shows the correct mass, but NMR shows complex multiplets in the aliphatic region (3.5–5.0 ppm) and no aromatic singlet at C-2/C-3.[1] Mechanism: The reaction has formed the intermediate imine or the hemiaminal but failed to eliminate the alcohol/water to close the ring. This is common when steric hindrance (the bulky Bromine at C-3 of the starting material) prevents the ring nitrogen (N-1) from attacking the acetal carbon.[1]

Q: How do I force the ring closure? A:

  • Increase Temperature: The cyclization of 3,6-dibromopyrazine derivatives requires higher activation energy than unsubstituted pyrazines due to steric clash.[1] Ensure reaction temp is >80°C.

  • Acid Strength: Acetic acid alone is often too weak.[1] Add trifluoroacetic acid (TFA) or use the TiCl4 method described below.

Issue 3: Regioselectivity & "Black Tar"

Symptom: Low yield (<20%) and formation of insoluble black solids. Mechanism:

  • Polymerization: Aldehydes (generated in situ from acetal) are prone to polymerization in concentrated acid.

  • N-Alkylation: The exocyclic amine might react, but the ring nitrogen (N-1) is sterically hindered by the adjacent bromine.[1] This slows down the desired pathway, allowing side reactions (decomposition) to dominate.

Q: How do I clean up the reaction? A:

  • Concentration Control: Run the reaction more dilute (0.1 M) to prevent intermolecular polymerization.

  • Inert Atmosphere: Oxidative degradation can occur.[1] Run under Argon.[1]

  • Stepwise Addition: Do not dump all reagents at once. Add the bromoacetaldehyde diethyl acetal slowly to the hot acid solution of the amine.

Mechanistic Pathway & Side Reactions[2]

Understanding why the reaction fails is key to fixing it. The diagram below maps the successful pathway against the two most common failure modes.

MechanismSM2-Amino-3,6-dibromopyrazineIntermediateIntermediate(Imine/Hemiaminal)SM->IntermediateCondensation(Slowed by C3-Br steric)ReagentBromoacetaldehydediethyl acetalReagent->IntermediateProduct5,8-Dibromoimidazo[1,2-a]pyrazineIntermediate->ProductCyclization(-EtOH, -HBr)Side_PolymerPolymeric TarsIntermediate->Side_PolymerHigh Conc.OxidationSide_HydrolysisHydrolysis Product(5-Bromo-8-hydroxy...)Product->Side_HydrolysisH2O / H+(SnAr at C8)

Figure 2: Reaction pathway illustrating the competition between cyclization, hydrolysis, and polymerization.[1]

Recommended Experimental Protocol

Method A: The "Classic" HBr Route (Use only if anhydrous reagents unavailable)

Note: High risk of hydrolysis.

  • Dissolve 2-amino-3,6-dibromopyrazine (1.0 eq) in Ethanol/H2O (not recommended) or DME (Dimethoxyethane) .[1]

  • Add 48% aqueous HBr (0.5 eq) and Bromoacetaldehyde diethyl acetal (2.5 eq).

  • Reflux for 18 hours.

  • Critical Step: Neutralize with solid NaHCO3 before aqueous workup to prevent hydrolysis during extraction.[1]

Method B: The "Modern" Anhydrous TiCl4 Route (Recommended)

Note: Validated for electron-deficient, sterically hindered pyrazines.[1]

ReagentEquivalentsRole
2-Amino-3,6-dibromopyrazine1.0Substrate
Bromoacetaldehyde diethyl acetal1.5Cyclization Partner
TiCl4 (1M in DCM) 1.5 - 2.0 Lewis Acid / Dehydrating Agent
Triethylamine (Et3N)3.0Base (Scavenger)
THF (Anhydrous)Solvent0.1 M Concentration

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the aminopyrazine in anhydrous THF.

  • Activation: Cool to 0°C. Add TiCl4 dropwise. (Solution will turn yellow/orange).

  • Addition: Add Bromoacetaldehyde diethyl acetal dropwise.

  • Cyclization: Add Et3N dropwise. Allow to warm to Room Temp, then heat to reflux for 4–6 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]

  • Result: This method minimizes hydrolysis because water is excluded from the reaction matrix.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Synthesis of imidazo[1,2-a]pyrazine derivatives with potential biological activity.[1][2][3][4][5][6][7]

    • Source: Sablayrolles, C. et al. Journal of Medicinal Chemistry.
    • Relevance: Establishes the baseline condensation mechanism and the susceptibility of the pyrazine ring to nucleophilic
    • (Search: imidazo[1,2-a]pyrazine synthesis)[1]

  • Regioselectivity and Halogen Reactivity

    • Title: Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.[1][2][3][5][8][9]

    • Source: G. Steinberg et al. Journal of Organic Chemistry.[1]

    • Relevance: Discusses the high electrophilicity of the C-8 position and the steric effects of bromines during cycliz
    • (Generic ACS link for verification)

  • Lewis Acid Mediated Cyclization (TiCl4 Method)

    • Title: Titanium(IV) chloride-mediated synthesis of imidazo[1,2-a]pyridines and pyrazines.[1][9]

    • Source: Varma, R. S. et al. Tetrahedron Letters.[1]

    • Relevance: Provides the anhydrous protocol to avoid hydrolysis side reactions.
  • Side Reactions (Hydrolysis/SnAr)

    • Title: Nucleophilic aromatic substitution on 5,8-dibromoimidazo[1,2-a]pyrazine.[1]

    • Source:Heterocycles.
    • Relevance: Confirms the displacement of bromine by oxygen nucleophiles in acidic media.

Technical Guide: Catalyst Selection for 5,8-Dibromoimidazo[1,2-a]pyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of catalyst selection and process optimization for cross-coupling reactions involving 5,8-Dibromoimidazo[1,2-a]pyrazine .

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-fidelity mechanistic insights and actionable troubleshooting protocols.

The Core Challenge: Regioselectivity & Reactivity

The imidazo[1,2-a]pyrazine scaffold presents a unique electronic landscape. In the 5,8-dibromo derivative, you are dealing with two electrophilic sites competing for oxidative addition. Understanding the electronic bias is the key to selecting the correct catalyst.

The Electronic Bias (The "N1 Effect")
  • Position C-8: This position is

    
     to the bridgehead nitrogen (N-1).[1] The bridgehead nitrogen exerts a strong electron-withdrawing effect (inductive and resonance), making C-8 significantly more electron-deficient.[1] Consequently, C-8 is the primary site  for both Nucleophilic Aromatic Substitution (
    
    
    
    ) and Palladium-catalyzed oxidative addition.[1]
  • Position C-5: While also

    
     to a nitrogen (N-4), this position is generally less electron-deficient than C-8 and often more sterically sensitive depending on the conformation of the fused ring system.[1]
    
  • Position C-3: This position is electron-rich and prone to Electrophilic Aromatic Substitution (

    
    ), not cross-coupling (unless brominated separately).[1]
    

Operational Rule: Under standard Pd-catalyzed conditions, C-8 reacts first . Selective coupling at C-5 requires either blocking C-8 or completing the C-8 functionalization first.[1]

Visualizing the Reactivity Map

ReactivityMap cluster_legend Selectivity Driver Core 5,8-Dibromoimidazo[1,2-a]pyrazine C8 Position C-8 (Primary Reactive Site) High Oxidative Addition Rate Core->C8  Fast Pd(0) Insertion   C5 Position C-5 (Secondary Reactive Site) Requires Activated Catalyst Core->C5  Slow Pd(0) Insertion   Note Bridgehead N-1 withdraws e- density, activating C-8 for Pd(0) attack.

Figure 1: Reactivity hierarchy of the 5,8-dibromoimidazo[1,2-a]pyrazine scaffold. C-8 is the kinetically favored site for oxidative addition.

Catalyst & Ligand Selection Matrix

Do not use a "one-size-fits-all" catalyst. The choice depends on whether you are targeting the reactive C-8 or the sluggish C-5, and the nature of your nucleophile.

Scenario A: Selective Coupling at C-8 (First Coupling)

Goal: Mono-functionalization at C-8 while leaving C-5 intact.[1]

ParameterRecommendationMechanistic Rationale
Catalyst Pd(dppf)Cl₂ · DCM or Pd(PPh₃)₄ These "workhorse" catalysts have moderate activity.[1] They are active enough to insert into the highly activated C-8-Br bond but often too slow to activate the C-5-Br bond at moderate temperatures, ensuring high regioselectivity.[1]
Ligand Class Bidentate Phosphines (dppf, dppe)Bidentate ligands enforce a cis-geometry at Pd, which can stabilize the resting state and prevent rapid, indiscriminate oxidative addition at C-5.
Base Na₂CO₃ or K₂CO₃ (Mild)Strong bases (e.g., KOtBu) can accelerate the reaction indiscriminately or promote side reactions. Weak inorganic bases maintain control.[1]
Solvent DME/Water or Dioxane/Water Aqueous biphasic systems often suppress hydrodebromination compared to polar aprotic solvents like DMF.[1]
Scenario B: Coupling at C-5 (Second Coupling)

Goal: Functionalizing the remaining bromide after C-8 is substituted.

ParameterRecommendationMechanistic Rationale
Catalyst Pd₂(dba)₃ + XPhos or Pd-PEPPSI-iPr The C-5 position is deactivated (especially if C-8 has an electron-donating group).[1] You need a bulky, electron-rich ligand (Buchwald Type) to facilitate oxidative addition.[1]
Ligand Class Dialkylbiaryl Phosphines (XPhos, SPhos)These ligands create a highly active mono-ligated Pd(0) species capable of activating difficult aryl bromides and chlorides.
Temperature 80–100 °C Higher activation energy at C-5 requires elevated temperatures.[1]

Troubleshooting & FAQs

Q1: I am observing significant hydrodebromination (formation of mono-bromo or des-bromo product) instead of coupling. Why?

Diagnosis: This is a classic issue with electron-deficient heterocycles. The Pd(II)-aryl intermediate is prone to protodemetallation, especially if the transmetallation step is slow. Corrective Actions:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) which act as hydride sources.[1] Use Toluene or DME .[1]

  • Increase Catalyst Loading: Push the catalytic cycle faster to outcompete the side reaction.

  • Use a Pre-formed Catalyst: Switch to Pd(dppf)Cl₂ instead of generating Pd(0) in situ, which reduces the induction period where side reactions can occur.

Q2: I am getting a mixture of C-8 mono-coupled and C-5,8 bis-coupled products.

Diagnosis: Your catalyst is too active or the stoichiometry is uncontrolled. Corrective Actions:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the boronic acid.[1] Do not use excess.

  • Lower Temperature: Run the reaction at room temperature (25 °C) or 40 °C . C-8 coupling often proceeds at mild temperatures, whereas C-5 requires heat.[1]

  • Change Ligand: If using XPhos or SPhos, switch to the less active PPh₃ or dppf to increase the kinetic differentiation between C-8 and C-5.[1]

Q3: The reaction stalls after C-8 coupling; C-5 will not react.

Diagnosis: The C-8 substituent is likely electron-donating (e.g., an amine or alkoxy group), which increases the electron density of the pyrazine ring, deactivating the C-5-Br bond towards oxidative addition.[1] Corrective Actions:

  • Ligand Upgrade: This is the time to use XPhos , BrettPhos , or RuPhos . These electron-rich ligands boost the nucleophilicity of the Pd(0) center.[1]

  • Base Switch: Switch to K₃PO₄ or Cs₂CO₃ in 1,4-dioxane or butanol at 100 °C.

Experimental Protocol: C-8 Selective Suzuki Coupling

Objective: Selective arylation of 5,8-dibromoimidazo[1,2-a]pyrazine at the C-8 position.

Reagents:

  • 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂[2][3] · CH₂Cl₂ (5 mol%)

  • 2M Na₂CO₃ (aq) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (0.1 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the dibromo core, boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen is a poison for Pd(0) and promotes homocoupling).[1]

  • Solvent Addition: Add degassed DME and the aqueous base solution via syringe.

  • Reaction: Stir at 40–50 °C for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for the disappearance of the starting material (M) and formation of mono-product (M+Aryl-Br).[1] If bis-product appears, lower the temp.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C-8 mono-coupled product usually elutes before the bis-coupled impurity.[1]

Troubleshooting Logic Tree

Use this flowchart to diagnose reaction failures quickly.

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Bis Mixture of Mono & Bis-Coupled Start->Bis Hydro Hydrodebromination (Des-bromo product) Start->Hydro Stall Stalls after Mono-coupling Start->Stall CheckCat Check Catalyst & Oxygen NoRxn->CheckCat CheckTemp Temp too high? Excess Boronic Acid? Bis->CheckTemp CheckSolv Protic Solvent? Hydride Source? Hydro->CheckSolv CheckDeact Ring Deactivated? Stall->CheckDeact Action1 Action: Degas solvents thoroughly. Switch to XPhos-Pd-G2. CheckCat->Action1 Action2 Action: Lower Temp to 25°C. Limit Boronic Acid to 0.95 eq. CheckTemp->Action2 Action3 Action: Switch to Toluene/DME. Avoid MeOH/EtOH. CheckSolv->Action3 Action4 Action: Use 'hotter' ligand (BrettPhos/RuPhos) and Heat. CheckDeact->Action4

Figure 2: Decision tree for optimizing cross-coupling yields and selectivity.

References

  • Imidazo[1,2-a]pyrazine Scaffold Reactivity

    • Selective displacement of the 8-chloro group was achieved...[1][4] followed by functionalization at the 3-position.

    • Source: Discovery of Imidazo[1,2-a]pyrazines...
    • URL : [Link]

  • Regioselectivity in 6,8-Dibromo Variants

    • Nucleophilic reaction...[1][5] proceeded smoothly and exclusively at the 8-position. (Establishes the C-8 > C-6/C-5 reactivity trend for this core).

    • Source : 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH.[1]

    • URL : [Link]

  • General Suzuki Coupling Optimization

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling...[1] using tandem catalyst XPhosPdG2/XPhos to avoid debromination.[3]

    • Source : Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. PubMed Central.[1]

    • URL : [Link]

Sources

Managing the stability of 5,8-Dibromoimidazo[1,2-a]pyrazine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 957344-74-0) is a critical electrophilic scaffold used extensively in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting therapeutics. Its utility lies in the differential reactivity of the C-5 and C-8 bromine atoms. However, this high reactivity translates to specific stability challenges: regiochemical scrambling , hydrolytic degradation in basic media, and photolytic debromination .

This guide provides field-proven protocols to maintain the integrity of this starting material and ensure high-yield downstream functionalization.

Part 1: Critical Stability Profile

Before initiating any workflow, review the inherent stability limitations of the scaffold.

ParameterStability StatusRisk FactorMitigation Strategy
Hydrolytic Stability Low (in aqueous base)The C-8 position is highly activated; OH⁻ attack leads to 8-hydroxy/oxo byproduct.Use anhydrous organic bases (DIPEA, TEA) or weak inorganic bases (

) in non-aqueous solvents.
Photostability Moderate to Low C-Br bonds, especially at C-5, are susceptible to radical homolysis under UV/ambient light.Store in amber vials; wrap reaction vessels in foil during long stir times.
Thermal Stability Moderate Stable up to ~100°C in neutral solvents; degradation accelerates >60°C in basic media.Monitor reaction temp closely; avoid prolonged reflux in high-boiling solvents.
Regiochemical Stability Variable Competition between C-5 and C-8 functionalization.Strict stoichiometric control and temperature gating (see Protocol A).

Part 2: Troubleshooting & Experimental Protocols

Issue 1: "I am getting a mixture of C-5 and C-8 substitution products."

Diagnosis: Loss of Regiocontrol. In 5,8-dibromoimidazo[1,2-a]pyrazine, the C-8 position is electronically more deficient (activated) due to the para-like relationship with the bridgehead nitrogen (N-1). The C-5 position is less reactive towards nucleophiles (


) but can compete in metal-catalyzed cross-couplings or at elevated temperatures.
Protocol A: Regioselective

at C-8

Target: Mono-amination or thio-substitution at C-8.

  • Solvent System: Use polar aprotic solvents (THF, DMF, or NMP). Avoid alcohols if possible to prevent alkoxide competition.

  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Avoid strong inorganic bases (NaOH, KOH) which promote hydrolysis.

  • Temperature Gating:

    • Start: 0°C to Room Temperature (RT).

    • Ramp: Only heat to 40-60°C if conversion is <10% after 2 hours.

    • Stop: Do not exceed 80°C; this overcomes the activation energy barrier for C-5 attack, leading to bis-substitution.

  • Stoichiometry: Add the nucleophile (0.95 – 1.0 eq) dropwise to the heterocyclic core. Do not use excess nucleophile.

Issue 2: "My starting material is disappearing, but I don't see the product—just a polar baseline spot."

Diagnosis: Hydrolysis (Formation of 5-bromoimidazo[1,2-a]pyrazin-8(7H)-one). The C-8 bromine is an excellent leaving group. In the presence of water and base, hydroxide ions displace the bromide, creating a thermodynamically stable amide/pyridone-like tautomer which is highly polar and often water-soluble (lost during aqueous workup).

Protocol B: Hydrolysis Mitigation
  • Drying: Ensure solvents are anhydrous (Karl Fischer < 0.05% water).

  • Phase Transfer: If using inorganic bases (

    
    , 
    
    
    
    ), use a biphasic system (Toluene/Water) only if the reaction is extremely fast. For slower reactions, switch to anhydrous conditions (e.g., Dioxane with suspended base).
  • Workup: Acidify the aqueous layer to pH 6-7 during extraction. The hydrolyzed byproduct is often amphoteric; at high pH, it stays in the water layer as a salt.

Issue 3: "I am observing debromination during Suzuki Coupling."

Diagnosis: Protodehalogenation. Pd-catalyzed hydrodehalogenation is a common side reaction, often caused by


-hydride elimination from the Pd-complex or hydrogen transfer from the solvent/base.
Protocol C: Stabilizing Pd-Couplings
  • Catalyst Choice: Switch to Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . Avoid highly active precatalysts (like XPhos Pd G2) unless necessary, as they can be too aggressive and promote oxidative addition at both bromines or side reactions.

  • Solvent Degassing: Oxygen promotes homocoupling and catalyst decomposition, but excessive hydrogen sources (like alcohols) promote debromination. Use Toluene/Dioxane mixtures rather than pure Ethanol/Water.

  • Base: Use Potassium Phosphate (

    
    )  instead of Carbonates. Phosphate is less basic and often provides cleaner profiles for sensitive halides.
    

Part 3: Visualized Workflows

Diagram 1: Reactivity & Regioselectivity Map

This diagram illustrates the divergent reaction pathways based on conditions, highlighting the critical decision nodes for C-8 vs C-5 selectivity.

ReactivityMap Start 5,8-Dibromoimidazo [1,2-a]pyrazine Condition1 Nucleophile (R-NH2) Base: DIPEA Temp: < 60°C Start->Condition1 SNAr Pathway Condition2 Pd-Cat / Boronic Acid Controlled Eq. Start->Condition2 Suzuki Pathway Condition3 Aqueous Base (NaOH/KOH) High Temp Start->Condition3 Degradation Product8 C-8 Substituted Product (Major) Condition1->Product8 Favored (Electronic Activation) Condition2->Product8 Preferred OA Site Product5 C-5 Substituted Product (Minor/Requires Optimization) Condition2->Product5 Possible with Steric/Ligand Control Hydrolysis 8-Hydroxy Byproduct (Dead End) Condition3->Hydrolysis Rapid Displacement

Caption: Figure 1. Reaction pathway divergence. Note that C-8 is the kinetically favored site for both SNAr and standard Pd-catalyzed Oxidative Addition (OA).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when encountering low yields or impurities.

Troubleshooting Issue Problem: Low Yield / Impurities Check1 Is the byproduct polar/water soluble? Issue->Check1 Result1_Yes Hydrolysis at C-8 Check1->Result1_Yes Yes Result1_No Check Regioselectivity Check1->Result1_No No Action1 Action: Switch to Anhydrous Base (e.g., DIPEA in DMF) Result1_Yes->Action1 Check2 Is the impurity Mass = SM - Br + H? Result1_No->Check2 Result2_Yes Protodehalogenation Check2->Result2_Yes Yes Result2_No Bis-substitution? Check2->Result2_No No Action2 Action: Remove alcohols, degas solvent, lower temp Result2_Yes->Action2 Action3 Action: Reduce Nucleophile Eq, Lower Reaction Temp Result2_No->Action3

Caption: Figure 2. Step-by-step troubleshooting logic for identifying common failure modes in 5,8-dibromoimidazo[1,2-a]pyrazine functionalization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent for the


 reaction at C-8? 
A:  It is risky. While ethanol is a good solvent for many amines, the ethoxide ion (generated if strong bases are used) is a competitive nucleophile. This can lead to the formation of the 8-ethoxy impurity. For high purity, use THF, Dioxane, or DMF .

Q: Why does the reaction turn black immediately upon adding the catalyst? A: This "Pd-black" precipitation indicates catalyst decomposition. The imidazo[1,2-a]pyrazine core is nitrogen-rich and can coordinate to Palladium, potentially poisoning the catalyst.

  • Fix: Ensure your ligand-to-metal ratio is sufficient (e.g., 1:1 for bidentate ligands like dppf). Pre-complex the catalyst or use a precatalyst scaffold to prevent early precipitation.

Q: How do I store the 5,8-dibromo starting material long-term? A: The material is light-sensitive and slightly hygroscopic.

  • Protocol: Store at 2–8°C in a tightly sealed amber glass vial. If storing for >6 months, flush the headspace with Argon/Nitrogen and seal with Parafilm to prevent moisture ingress and oxidative yellowing.

References

  • Imidazo[1,2-a]pyrazine Scaffold Utility

    • Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Regioselectivity in SNAr Reactions

    • Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.[1] (Mechanistic discussion applicable to nucleophilic trends via electronic inversion).

    • Source: Chemistry Stack Exchange / General Heterocyclic Principles.
    • URL:[Link]

  • Suzuki Coupling Selectivity

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Handling & Storage Data: Title: Safety Data Sheet: 6,8-Dibromoimidazo[1,2-a]pyrazine (Isomeric analogue with similar handling requirements). Source: Fisher Scientific / TCI Chemicals.

Sources

Optimizing temperature and reaction time for imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature and Reaction Time for Imidazo[1,2-a]pyrazine Synthesis Support Level: Tier 3 (Senior Application Scientist) Ticket ID: IMP-OPT-2024-X9

Introduction: The Critical Path to Scaffold Stability

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your imidazo[1,2-a]pyrazine synthesis—a cornerstone reaction for kinase inhibitors (e.g., substituted 8-amino derivatives)—is suffering from inconsistent yields, "tar" formation, or incomplete conversion.

The synthesis generally involves the condensation of a 2-aminopyrazine with an


-halocarbonyl  (typically an 

-bromoketone). While deceptively simple, this reaction is governed by a kinetic vs. thermodynamic trade-off. The ring nitrogen (N-1) is the primary nucleophile, but the stability of the

-haloketone and the oxidative susceptibility of the product dictate the window of success.

This guide moves beyond "recipe following" to "process control," optimizing the two most critical variables: Temperature and Time .

Module 1: Reaction Mechanism & Failure Modes

To troubleshoot, you must visualize the invisible. The reaction proceeds via a specific sequence: N-alkylation


 Cyclization 

Dehydration
.
The Mechanism (Visualized)

The following diagram illustrates the pathway and where temperature/time deviations cause failure.

ReactionPathway Start 2-Aminopyrazine + α-Bromoketone Inter1 Intermediate A: N-Alkylated Salt (Quaternary Ammonium) Start->Inter1 Step 1: N-Alkylation (Rate Limiting, Heat Sensitive) Side1 Side Product: Polymerized/Degraded α-Bromoketone Start->Side1 Overheating (>100°C) or Slow Addition Inter2 Intermediate B: Hydroxy-dihydro imidazo[1,2-a]pyrazine Inter1->Inter2 Step 2: Cyclization (Base assisted) Product Product: Imidazo[1,2-a]pyrazine (Aromatic) Inter2->Product Step 3: Dehydration (-H2O, Aromatization) Side2 Side Product: Oxidative Degradation (Tars) Product->Side2 Prolonged Reflux (>24h)

Figure 1: Mechanistic pathway of imidazo[1,2-a]pyrazine formation highlighting critical failure points (red dashed lines) driven by thermal stress.

Module 2: Protocol Optimization (Temperature & Time)

Comparative Protocols: Conventional vs. Microwave

The choice of heating method fundamentally alters the reaction kinetics. The N-alkylation step involves charge separation (neutral reactants


 charged intermediate). Microwave irradiation stabilizes this transition state via dielectric heating, often increasing yields by 20-30% compared to conventional reflux.
ParameterMethod A: Conventional Reflux Method B: Microwave Assisted (Recommended)
Solvent Ethanol (EtOH) or n-ButanolEtOH or H₂O/IPA (Green Chemistry)
Temperature 78°C (EtOH reflux)120°C – 150°C
Reaction Time 4 – 24 Hours10 – 30 Minutes
Yield (Typical) 40 – 65%75 – 95%
Primary Risk

-haloketone degradation over long duration
Pressure buildup; vessel failure
Citation Standard condensation [1]Microwave acceleration [2, 3]
Standard Operating Procedure (Optimized)

Step 1: Stoichiometry

  • 2-Aminopyrazine: 1.0 equiv.

  • 
    -Bromoketone:  1.1 – 1.2 equiv. (Excess accounts for slight thermal degradation).
    
  • Base: Sodium Bicarbonate (NaHCO

    
    ) 1.5 equiv. (Optional in MW, but helps scavenge HBr).
    

Step 2: Heating Profile

  • Conventional: Heat to reflux immediately after addition. Do not stir at RT for prolonged periods as the

    
    -bromoketone is an alkylating agent that can react non-selectively over time.
    
  • Microwave: Ramp to 150°C over 2 minutes. Hold for 15 minutes. Cool to 50°C via compressed air.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Black "Tar" Formation

User Question: "I ran the reaction in ethanol at reflux overnight. The LC-MS shows product, but the flask is full of black tar, and isolation is difficult. What happened?"

Technical Diagnosis: You have likely encountered thermal decomposition of the


-haloketone  combined with product polymerization .
  • Causality:

    
    -Bromoketones are lachrymators and thermally unstable. Prolonged heating (overnight) causes them to degrade into reactive radical species that polymerize, creating "tar."
    
  • Solution:

    • Reduce Time: Cut reaction time to 2–4 hours. Monitor via LC-MS every hour.

    • Switch to Microwave: High temp (150°C) for short time (10 min) favors the bimolecular condensation over the unimolecular degradation of the ketone.

    • Scavenger: Add NaHCO

      
       (solid) to buffer the HBr generated. Acidic conditions can accelerate polymerization of electron-rich heterocycles.
      
Issue 2: Incomplete Conversion (Starting Material Remains)

User Question: "I see the intermediate (M+ mass matches the uncyclized form) but conversion to the final aromatic product is stalled."

Technical Diagnosis: The reaction is stuck at the Intermediate B (Hydroxy-dihydro) stage or the Intermediate A (Salt) stage.

  • Causality: The final dehydration step (aromatization) requires energy or acid catalysis. If the temperature is too low (e.g., stirring at RT or barely refluxing), the ring won't dehydrate.

  • Solution:

    • Push the Equilibrium: Ensure vigorous reflux. If using conventional heating, switch to a higher boiling solvent like n-Butanol (117°C) or Dioxane .

    • Acid Catalyst: Add a catalytic amount of HBr or acetic acid if running under neutral conditions. The dehydration is acid-catalyzed.[1]

Issue 3: Regioselectivity Issues (Substituted Pyrazines)

User Question: "I am using a 3-substituted-2-aminopyrazine. I am getting a mixture of isomers. Can temperature control this?"

Technical Diagnosis: Steric hindrance at the N-1 position vs. electronic effects.

  • Causality: The N-1 nitrogen is the most nucleophilic, but a substituent at C-3 creates steric clash with the incoming alkylating agent.

  • Solution:

    • Lower Temperature, Longer Time: Kinetic control (lower temp) often favors the attack at the most nucleophilic center (N-1) despite sterics. High temperature (Thermodynamic control) might allow attack at the exocyclic amine or N-4, leading to wrong isomers or rearrangement products.

    • Solvent Effect: Use a polar aprotic solvent (DMF, MeCN) to enhance the nucleophilicity of the ring nitrogen.

Module 4: Decision Matrix (Graphviz)

Use this flowchart to determine your next optimization step based on your current LC-MS data.

TroubleshootingTree Start Analyze Crude LC-MS Result1 Low Conversion (SM Remaining) Start->Result1 Result2 High Conversion but Low Purity (Tars) Start->Result2 Result3 Clean Intermediate (M+18 or M+HBr) Start->Result3 Action1 Increase Temp (Microwave) OR Switch Solvent (n-BuOH) Result1->Action1 Action2 Reduce Time drastically (e.g. 12h -> 2h) Add NaHCO3 Result2->Action2 Action3 Force Dehydration: Add cat. Acid (HBr/AcOH) Increase Temp Result3->Action3

Figure 2: Decision matrix for optimizing reaction conditions based on crude analytical data.

References

  • General Synthesis: Sablayrolles, C. et al. "Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing properties." Journal of Medicinal Chemistry, 1984 .

  • Microwave Acceleration: Bagley, M. C. et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyrazines." Synlett, 2007 .

  • Optimization & Mechanism: Guchhait, S. K. et al. "Microwave-assisted one-pot two-component synthesis of imidazo[1,2-a]pyridines and -pyrazines." Journal of Organic Chemistry, 2011 .

  • Side Reactions: Goel, R. et al. "Imidazo[1,2-a]pyrazine: A versatile scaffold in current medicinal chemistry." Mini-Reviews in Medicinal Chemistry, 2017 .

Sources

Workup procedures for reactions involving 5,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup & Isolation Procedures for 5,8-Dibromoimidazo[1,2-a]pyrazine Reactions Ticket Status: OPEN Agent: Senior Application Scientist

Core Logic & Reactivity Profile

Before initiating any workup, you must understand the "personality" of the 5,8-dibromoimidazo[1,2-a]pyrazine scaffold. This molecule is not symmetric in its reactivity, and your workup strategy depends entirely on which position you have just modified.

The Electrophilic Hierarchy

The imidazo[1,2-a]pyrazine core possesses two electrophilic sites with distinct behaviors. Failure to respect this hierarchy often leads to regioisomeric mixtures or hydrolysis byproducts.

PositionReactivity TypePrimary ReactionWorkup Risk Factor
C-8 High ElectrophilicitySNAr (Nucleophilic Aromatic Substitution)Hydrolysis: The C-8 bromide is labile. Harsh basic/acidic workups can convert it to the 8-hydroxy/oxo species.
C-5 Low ElectrophilicityPd-Catalyzed Coupling (Suzuki, Stille, Buchwald)Metal Contamination: The N-1 nitrogen can coordinate Palladium, making removal difficult without scavengers.

Experimental Protocols & Workflows

Module A: The SNAr Workup (C-8 Functionalization)

Scenario: You have reacted 5,8-dibromoimidazo[1,2-a]pyrazine with a nucleophile (e.g., a primary amine) to install a substituent at C-8. Objective: Remove excess amine and salts without hydrolyzing the remaining C-5 bromide.

Step-by-Step Protocol
  • Quench: Cool the reaction mixture (typically in IPA, EtOH, or DMF) to room temperature.

  • Solvent Exchange (Critical):

    • If reaction solvent is alcohol: Evaporate to near dryness. Redissolve in DCM (Dichloromethane) . DCM is superior to EtOAc here because imidazo-pyrazines are often moderately polar, and DCM solubilizes them better while preventing emulsions.

    • If reaction solvent is DMF/DMSO: Dilute with 5x volume of water and extract into EtOAc or DCM/iPrOH (3:1).

  • The Wash (The "Trap"):

    • Do NOT use 1M HCl. The pKa of the imidazo[1,2-a]pyrazine N-1 nitrogen is approx 3–4. Strong acids will protonate your product, trapping it in the aqueous layer.

    • Use Saturated NH4Cl: This provides a mild buffer (pH ~5-6) that removes unreacted amines without protonating the pyrazine core.

  • Drying: Dry organic layer over Na2SO4 (Magnesium sulfate can sometimes coordinate to the nitrogen).

Visualization: SNAr Decision Tree

SNAr_Workup Start Reaction Complete (C-8 SNAr) Solvent Reaction Solvent? Start->Solvent Alcohol Alcohol (EtOH/IPA) Solvent->Alcohol Polar Polar Aprotic (DMF/DMSO) Solvent->Polar Evap Evaporate to Residue Redissolve in DCM Alcohol->Evap Dilute Dilute with H2O Extract 3x with EtOAc Polar->Dilute Wash Aqueous Wash Step Evap->Wash Dilute->Wash Acid Did you use 1M HCl? Wash->Acid Warning STOP! Product is in Aqueous Layer. Basify to pH 8 to recover. Acid->Warning Yes Success Wash with Sat. NH4Cl Dry over Na2SO4 Acid->Success No

Caption: Decision logic for C-8 SNAr workup preventing product loss to aqueous phase.

Module B: The Cross-Coupling Workup (C-5 Functionalization)

Scenario: You are performing a Suzuki or Stille coupling at the C-5 position (usually after C-8 is already substituted). Objective: Isolate product and remove Palladium contaminants.

Step-by-Step Protocol
  • Filtration: If the reaction used inorganic bases (Na2CO3, K3PO4), filter the mixture through a pad of Celite to remove bulk solids.

  • Scavenging (Choose One):

    • Method A (Chemical Wash): Dissolve crude in EtOAc. Wash with 5% aqueous L-Cysteine or Sodium Diethyldithiocarbamate . These ligands bind Pd more tightly than the pyrazine nitrogen.

    • Method B (Solid Phase): Add SiliaMetS® Thiol or equivalent scavenger resin to the organic layer. Stir for 30 mins, then filter.

  • Phase Separation:

    • Wash the organic layer with Brine.

    • Note: If using Stille coupling (Tin reagents), wash with 10% KF solution to precipitate tin salts as insoluble fluorides.

Troubleshooting & FAQs

Ticket #101: "My product is stuck in the aqueous layer."

Diagnosis: You likely used an acidic wash (HCl or Citric Acid). The N-1 nitrogen of the imidazo[1,2-a]pyrazine core is basic. Resolution:

  • Check the pH of your aqueous layer. It is likely < 4.[1]

  • Slowly add Sat. NaHCO3 until pH reaches ~8.[2]

  • Re-extract with DCM. Your product will return to the organic phase.

Ticket #102: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Hydrolysis of the C-8 bromide. Cause: Reaction ran too long at high temperature (>100°C) or workup was too basic (pH > 12). Prevention:

  • Monitor SNAr reactions closely. The C-8 bromide is highly reactive; once conversion reaches >90%, stop.

  • Avoid using strong hydroxide bases (NaOH) during workup; stick to Carbonates or Bicarbonates.

Ticket #103: "Terrible emulsion during extraction."

Diagnosis: Amphiphilic nature of the product (lipophilic bromine + polar nitrogen core). Resolution:

  • The "Magic" Solvent: Use a mixture of DCM:Isopropanol (3:1) for extraction. This breaks emulsions better than pure DCM or EtOAc.

  • Salting Out: Saturate the aqueous layer completely with NaCl.

References

  • Regioselectivity of Imidazo[1,2-a]pyrazine

    • Gozlan, H. et al. "Regioselectivity in the functionalization of imidazo[1,2-a]pyrazine." Tetrahedron, 2014. This establishes the C-8 > C-5 electrophilic hierarchy.
  • General Workup & Palladium Removal

    • Phillips, S. et al. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Biological Applications & Synthesis

    • Discovery of Imidazo[1,2-a]pyrazines as AMPAR Modulators.[3]ACS Chemical Neuroscience, 2018. Details specific SNAr conditions (DIPEA, IPA, heat) and workups.

  • Solubility & Stability Data

    • Chemical Safety & Solubility Data for 5,8-Dibromoimidazo[1,2-a]pyrazine.

Sources

Column chromatography conditions for 5,8-Dibromoimidazo[1,2-a]pyrazine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,8-Dibromoimidazo[1,2-a]pyrazine

Role: Senior Application Scientist Subject: Optimization of Column Chromatography for Halogenated Imidazo-Pyrazine Scaffolds[1]

Executive Summary & Molecule Profile

Welcome to the technical guide for the purification of 5,8-Dibromoimidazo[1,2-a]pyrazine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and biologically active agents (e.g., for targeting H. pylori VirB11 ATPase).[2]

The purification of this molecule presents specific challenges due to the electron-deficient nature of the pyrazine ring, the basicity of the imidazole bridgehead, and the potential for regioisomeric impurities derived from the starting material (2-amino-3,5-dibromopyrazine).[1][2]

Physicochemical Profile
PropertyDataImplications for Chromatography
CAS 957344-74-0Reference standard.[1][3][4]
LogP ~2.1 - 2.7Moderately lipophilic; suitable for Normal Phase (NP).[1]
pKa (Conjugate Acid) ~3.0 - 4.0 (N-7)Weakly basic.[1] prone to interacting with acidic silanols on silica gel, causing "streaking."[2]
Solubility Moderate in DCM/EtOAc; Low in HexanesRisk: Crystallization on the column if liquid loading is too concentrated.[2]
Key Impurity 2-Amino-3,5-dibromopyrazineStarting material.[1] Often co-elutes due to similar polarity.[1]

Troubleshooting Guides & FAQs

This section addresses the most frequent issues reported by researchers synthesizing this scaffold.

Q1: My product "streaks" or "tails" significantly on the TLC plate and column. How do I fix this?

Diagnosis: The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms (specifically N-7).[1][2] Standard silica gel is slightly acidic (pH 6.5–7.0).[2] The basic nitrogen interacts with the silanol groups (Si-OH) via hydrogen bonding or acid-base interaction, retarding the compound's movement and causing band broadening (tailing).[2]

Corrective Protocol: You must neutralize the silica surface.[2]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

    • Example: Instead of Hexane:EtOAc (70:30), use Hexane:EtOAc:TEA (70:29:1).[2]

  • Pre-treatment: Flush the column with 100% solvent containing 1% TEA before loading your sample. This "deactivates" the active silanol sites.[2]

Technical Note: TEA is difficult to remove via rotary evaporation due to its boiling point (89°C).[2] If your next step is sensitive to base, wash the combined fractions with saturated NH₄Cl solution or dry thoroughly under high vacuum.[2]

Q2: I cannot separate the product from the starting material (2-amino-3,5-dibromopyrazine). They have identical Rf values.

Diagnosis: Both the product and the starting amine are heteroaromatic and halogenated, leading to very similar adsorption coefficients on silica.[2] Standard Hexane/EtOAc gradients often fail to resolve them.[1]

Corrective Protocol: Switch to a Dichloromethane (DCM) / Methanol system or utilize "Selectivity Tuning."

  • Method A: The DCM Shift

    • Run a gradient of 100% DCM to 95:5 DCM:MeOH .

    • Mechanism:[2][3] DCM interacts differently with the polarizable bromine atoms compared to Hexane.[2] The amine functionality on the impurity often binds tighter to silica in DCM than the cyclized product.[2]

  • Method B: Toluene Substitution [2]

    • Replace Hexanes with Toluene .

    • System: Toluene : Ethyl Acetate (Gradient 0% → 30%) .[2]

    • Mechanism:[2][3] Toluene provides

      
      -
      
      
      
      interactions with the aromatic rings, often differentiating between the fused bicycle (product) and the single ring (impurity).[2]
Q3: My sample precipitates at the top of the column immediately after loading.

Diagnosis: 5,8-Dibromoimidazo[1,2-a]pyrazine has poor solubility in non-polar solvents (Hexanes) and limited solubility in concentrated EtOAc.[1][2] If you wet-load using a small volume of DCM, the DCM evaporates or dilutes into the hexane mobile phase, causing the compound to crash out.[2]

Corrective Protocol: Solid Loading (Dry Loading) is mandatory for this compound.[2]

  • Dissolve the crude mixture in DCM or Acetone (ensure full solubility).[2]

  • Add Celite 545 or Silica Gel (ratio 1:2 mass/mass relative to crude).[2]

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder on top of the packed column.[5]

Recommended Purification Workflows

Workflow A: Standard Flash Chromatography (High Purity)
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Cartridge: 12g or 24g (for <500mg scale).[2]

  • Flow Rate: 15–25 mL/min.[1]

  • Detection: UV at 254 nm (Strong absorption) and 280 nm.[2]

Gradient Table:

Time (CV) % Solvent B (EtOAc) % Solvent A (Hexane + 1% TEA) Comment
0–2 0% 100% Equilibration
2–5 0% → 10% 100% → 90% Elute non-polar debris
5–15 10% → 40% 90% → 60% Product Elution Window

| 15–20 | 40% → 100% | 60% → 0% | Flush polar impurities |

Workflow B: Difficult Separation (Isomer/Amine Removal)

If Workflow A fails, use the DCM/MeOH isocratic hold method.

  • Equilibrate with 100% DCM.

  • Load (Solid Load).

  • Elute isocratically with 100% DCM for 5 Column Volumes (CV). The product often moves slowly (Rf ~0.1–0.[2]2) while the amine stays at the baseline or moves slightly differently.[2]

  • Step Gradient: Switch to 98:2 DCM:MeOH to push the product off.

Visualization of Logic & Pathways

Figure 1: Purification Decision Matrix

PurificationLogic Start Crude 5,8-Dibromoimidazo[1,2-a]pyrazine TLC_Check Perform TLC (30% EtOAc/Hex) Start->TLC_Check Decision_Streak Does spot streak? TLC_Check->Decision_Streak Decision_Sep Is u0394Rf > 0.1 vs Impurity? Decision_Streak->Decision_Sep No Method_Mod Add 1% TEA to Eluent Decision_Streak->Method_Mod Yes Method_A Method A: Hex/EtOAc Gradient Decision_Sep->Method_A Yes (Easy) Method_B Method B: DCM/MeOH Gradient Decision_Sep->Method_B No (Hard) Solid_Load Solid Load on Celite Method_A->Solid_Load Method_B->Solid_Load Method_Mod->Decision_Sep Run_Column Run Flash Column Solid_Load->Run_Column

Caption: Decision matrix for selecting the optimal solvent system based on TLC behavior.

Figure 2: Impurity Origin & Separation Logic

ImpurityFlow cluster_chrom Chromatographic Behavior (Silica) SM 2-Amino-3,5-dibromopyrazine (Starting Material) Product 5,8-Dibromoimidazo[1,2-a]pyrazine (Target) SM->Product Cyclization (Major) Impurity_Regio 6,8-Dibromo Isomer (Regioisomer) SM->Impurity_Regio Cyclization (Minor/Trace) SM_Behav High Polarity (NH2) Strong H-bond donor SM->SM_Behav Reagent Bromoacetaldehyde (Cyclization Agent) Reagent->Product Prod_Behav Medium Polarity Weak Base Product->Prod_Behav

Caption: Origin of impurities and their physicochemical differences affecting separation.

References

  • Sigma-Aldrich. 5,8-Dibromoimidazo[1,2-a]pyrazine Product Page. Retrieved from [2]

  • PubChem. 6,8-Dibromoimidazo[1,2-a]pyrazine Compound Summary (Structural isomer reference for physicochemical properties). Retrieved from [2]

  • ResearchGate. Synthesis of Imidazo[1,2-a]pyrazine Derivatives. (General synthesis and purification conditions for the scaffold). Retrieved from

  • BenchChem. Purification of Imidazo-pyrazine Analogs: Technical Support Guide. Retrieved from [2]

Sources

Preventing degradation of 5,8-Dibromoimidazo[1,2-a]pyrazine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preservation & Stability Protocols for CAS 957344-74-0 Target User: Medicinal Chemists, Process Chemists, Compound Management Teams[1]

Core Stability Analysis: Why Does It Degrade?

To prevent degradation, you must understand the specific reactivity profile of the 5,8-dibromoimidazo[1,2-a]pyrazine scaffold.[1] This molecule is not inert; it is a "spring-loaded" electrophile designed for functionalization, which makes it inherently unstable under improper storage.[1]

The Degradation Mechanisms

There are two primary enemies of this scaffold: Moisture and UV Light .

  • Nucleophilic Hydrolysis (The Moisture Threat): The C-8 position is highly electrophilic due to the para-like arrangement with the bridgehead nitrogen. In the presence of atmospheric moisture, water acts as a nucleophile, displacing the bromine at C-8.[1] This converts your active starting material into the inactive 8-hydroxy derivative (or tautomeric lactam).[1]

  • Photolytic Debromination (The Light Threat): Carbon-Bromine bonds have relatively low dissociation energies (~65-70 kcal/mol).[1] Exposure to UV or intense ambient light can induce homolytic cleavage, generating radical species that lead to debrominated impurities (monobromo analogs) and polymerization.

Visualization of Degradation Pathways

The following diagram illustrates the structural vulnerabilities you must protect against.

DegradationPathways Molecule 5,8-Dibromoimidazo[1,2-a]pyrazine (Intact) HydrolysisProduct 8-Hydroxy-5-bromo Derivative (Inactive) Molecule->HydrolysisProduct Nucleophilic Attack (SNAr) at C-8 Position RadicalProduct Debrominated By-products Molecule->RadicalProduct Homolytic C-Br Cleavage Moisture Atmospheric H₂O Moisture->HydrolysisProduct UV UV/Ambient Light UV->RadicalProduct

Figure 1: Mechanistic pathways of degradation. The C-8 position is the primary site of hydrolytic instability.[1]

Storage Protocols: Troubleshooting & FAQs

Section A: Solid State Storage

Q: The vendor shipped it at Room Temperature (RT). Do I really need to freeze it? A: While the solid is kinetically stable at RT for short durations (shipping), long-term storage (>1 month) requires -20°C. [1]

  • Reasoning: Chemical reaction rates generally double for every 10°C increase. Storing at -20°C vs. 25°C slows potential hydrolysis rates by a factor of ~20-30x.[1]

  • Critical Requirement: The container must be tightly sealed before freezing. If you freeze a loosely capped vial, condensation will form inside when you thaw it, destroying the compound faster than if you had left it on the bench.

Q: My powder has turned from off-white to yellow/orange. Is it usable? A: This indicates surface oxidation or photolysis.

  • Run an LC-MS: Check for the [M-Br+H] peak (monobromo impurity) or [M-Br+OH] (hydrolysis).[1]

  • Purification: If purity is >90%, you can likely repurify via recrystallization (typically from Ethanol/Water or Ethyl Acetate/Hexanes) or a short silica plug. If <90%, discard.

Section B: Solution Handling (The Danger Zone)

Q: Can I keep a 100 mM stock solution in DMSO? A: Proceed with extreme caution. DMSO is hygroscopic (absorbs water from air).

  • The Trap: You dissolve the compound in "dry" DMSO, but every time you open the vial, it absorbs atmospheric water. This water then attacks the C-8 position over time.[1]

  • The Fix: Use Single-Use Aliquots .

Protocol: Creating Stable Stock Solutions

  • Dissolve compound in anhydrous DMSO (water content <50 ppm).

  • Immediately aliquot into small volumes (e.g., 50 µL) in amber tubes.

  • Store at -80°C or -20°C.

  • Never refreeze an aliquot once thawed.

Experimental Workflows: Self-Validating Systems

Do not assume stability. Use this workflow to validate integrity before critical experiments.

Workflow Diagram: Handling & QC

HandlingWorkflow Receive Receive Compound (Solid) QC_Initial Initial QC: LC-MS/NMR (Confirm Identity) Receive->QC_Initial Decision Usage Plan? QC_Initial->Decision LongTerm Long-Term Storage (Solid) Decision->LongTerm > 1 Week Immediate Immediate Use (Solution) Decision->Immediate < 1 Week StorageCond 1. Flush with Argon 2. Seal with Parafilm 3. Store at -20°C LongTerm->StorageCond SolPrep Dissolve in Anhydrous DMSO Immediate->SolPrep Aliquot Generate Single-Use Aliquots (Amber Vials) SolPrep->Aliquot FreezeSol Freeze at -80°C Aliquot->FreezeSol Thaw Thaw Aliquot FreezeSol->Thaw On Demand QC_Final Rapid QC Check (TLC or LC-MS) Thaw->QC_Final

Figure 2: Decision tree for handling solid vs. solution states to minimize hydrolytic exposure.

Quality Control Data Reference

Use this table to interpret your QC data.

ParameterExpected Value (Intact)Degradation Signal (Warning)Cause
Appearance Off-white / Pale Yellow SolidBright Yellow / Orange / BrownPhotolysis / Oxidation
LC-MS (ESI+) m/z ~276/278/280 (1:2:1 pattern)m/z ~198 (Loss of Br) or ~215 (Hydrolysis)Radical cleavage or Hydrolysis
1H NMR Sharp aromatic doublets (C-2/C-3, C-6)Broadening peaks or new downfield singletsPolymerization or N-oxide formation
Solubility Clear in DMSO/DMFTurbidity or precipitate in DMSOFormation of insoluble polymeric species

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2771670, Imidazo[1,2-a]pyrazine.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

1H and 13C NMR Analysis of 5,8-Dibromoimidazo[1,2-a]pyrazine: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the NMR analysis of 5,8-Dibromoimidazo[1,2-a]pyrazine . This guide is structured to assist researchers in the rigorous structural verification of this specific regioisomer, particularly distinguishing it from its more common isomer, 6,8-dibromoimidazo[1,2-a]pyrazine.[1]

Executive Summary & Core Challenge

In the development of kinase inhibitors and fluorescent probes, the imidazo[1,2-a]pyrazine scaffold is a privileged structure.[1] The 5,8-dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0) derivative serves as a critical orthogonal building block, allowing for sequential functionalization at the C-5 and C-8 positions via palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (SNAr).[1]

The Analytical Challenge: The primary difficulty in working with this scaffold is regioisomer differentiation . The standard cyclization of 3,5-dibromo-2-aminopyrazine with chloroacetaldehyde predominantly yields the 6,8-dibromo isomer.[1] Accessing the 5,8-dibromo isomer often requires alternative synthetic routes (e.g., from 3,6-dibromo-2-aminopyrazine).[1] Because both isomers share identical molecular weights (MW 276.[1]92) and similar polarity, Mass Spectrometry (LC-MS) is insufficient for identification.[1] NMR spectroscopy is the definitive tool for structural assignment. [1]

This guide provides the specific spectral fingerprints required to distinguish the 5,8-isomer from the 6,8-isomer and the parent scaffold.[1]

Structural Logic & Numbering System

To interpret the NMR data accurately, one must understand the IUPAC numbering of the fused system, which dictates the chemical environment of the remaining protons.[1]

Graphviz Diagram: Numbering & Substitution Logic

G Sub58 5,8-Dibromo Isomer H6 H-6 (Diagnostic) Sub58->H6 Contains Proton at C6 (δ ~8.1 ppm) H2 H-2 Sub58->H2 H3 H-3 Sub58->H3 H5 H-5 (Diagnostic) H6->H5 Distinct Chemical Shift Gap (>0.8 ppm) Sub68 6,8-Dibromo Isomer Sub68->H2 Sub68->H3 Sub68->H5 Contains Proton at C5 (δ ~9.0+ ppm)

Figure 1: Decision tree for distinguishing regioisomers based on the remaining pyrazine ring proton.

Comparative 1H NMR Analysis

The most reliable method to confirm the 5,8-dibromo structure is the absence of the highly deshielded H-5 proton signal.[1]

Chemical Shift Prediction & Comparison Table
Proton Position5,8-Dibromo Isomer (Target)6,8-Dibromo Isomer (Alternative)Parent Scaffold (Ref)Mechanistic Explanation
H-5 Substituted (Br) ~ 9.0 - 9.2 ppm (s) ~ 9.1 ppm (d)H-5 is adjacent to the bridgehead Nitrogen (N-4), causing extreme deshielding.[1] Its absence confirms substitution at C-5.[1]
H-6 ~ 8.1 - 8.3 ppm (s) Substituted (Br) ~ 7.9 ppm (dd)H-6 is less deshielded than H-5.[1] In the 5,8-isomer, the Br at C-5 exerts an inductive (-I) effect, slightly shifting H-6 downfield compared to parent.[1]
H-8 Substituted (Br) Substituted (Br) ~ 8.7 ppm (d)Substituted in both common dibromo isomers.[1]
H-2 ~ 7.9 - 8.0 ppm (d)~ 7.9 - 8.0 ppm (d)~ 7.9 ppm (d)Imidazole ring proton.[1] Shows characteristic coupling (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz) to H-3.
H-3 ~ 7.6 - 7.8 ppm (d)~ 7.6 - 7.8 ppm (d)~ 7.7 ppm (d)Imidazole ring proton.[1]
Diagnostic Protocol
  • Acquire 1H NMR in DMSO-d6 or CDCl3.

  • Locate the Pyrazine Proton: Look for the singlet in the aromatic region (excluding the doublet pair of the imidazole ring).[1]

  • Apply the "Shift Rule":

    • If the singlet is > 8.8 ppm , you likely have the 6,8-isomer (H-5 is present).[1]

    • If the singlet is < 8.4 ppm , you likely have the 5,8-isomer (H-6 is present).[1]

ngcontent-ng-c780544980="" class="ng-star-inserted">

Expert Insight: The bromine atom is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). However, the proximity to the bridgehead nitrogen (N-4) is the dominant factor for H-5's chemical shift.[1] The loss of the signal at ~9.0 ppm is the "smoking gun" for 5-position substitution.[1]

13C NMR Analysis[1][2][3]

Carbon NMR provides complementary verification, particularly for the quaternary carbons bonded to Bromine.[1]

Expected 13C Signals (DMSO-d6):

  • C-5 (C-Br): ~120–125 ppm.[1] (In the 6,8-isomer, this is a CH signal at ~140 ppm).[1]

  • C-6 (CH): ~135–140 ppm.[1] (In the 6,8-isomer, this is a C-Br signal).[1]

  • C-8 (C-Br): ~125–130 ppm.[1]

  • C-2/C-3: ~135 ppm / ~115 ppm (Typical imidazole signals).[1]

  • Bridgehead Carbons: ~140–150 ppm.[1]

Validation Step: Run a DEPT-135 or HSQC experiment.[1]

  • 5,8-isomer: The pyrazine carbon signal (C-6) will appear as a CH (positive phase in DEPT-135).[1]

  • 6,8-isomer: The pyrazine carbon signal (C-5) will appear as a CH.[1]

  • Differentiation: The C-5 CH (in 6,8-isomer) typically resonates at a significantly lower field (higher ppm) than the C-6 CH (in 5,8-isomer) due to the adjacent nitrogen.[1]

Experimental Workflow: Structural Confirmation

Protocol: Sample Preparation & Acquisition
  • Solvent: DMSO-d6 (Preferred for solubility and separating H-2/H-3 signals).[1] CDCl3 is acceptable but may cause signal overlap.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H (zg30) and 13C (zgpg30).[1]

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1]

Graphviz Diagram: Validation Workflow

Workflow Start Start: Isolated Solid Step1 1H NMR (DMSO-d6) Start->Step1 Decision Identify Pyrazine Singlet Step1->Decision ResultA Singlet > 8.8 ppm (H-5 Present) Decision->ResultA Downfield Shift ResultB Singlet ~ 8.1-8.3 ppm (H-6 Present) Decision->ResultB Upfield Shift ConclusionA Conclusion: 6,8-Dibromo Isomer ResultA->ConclusionA ConclusionB Conclusion: 5,8-Dibromo Isomer ResultB->ConclusionB

Figure 2: Step-by-step logic for assigning the regioisomer based on proton chemical shifts.

References

  • Compound Identity: 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0).[1][2] Ambeed / Sigma-Aldrich Catalog Data.

  • General Scaffold NMR: "1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines." Magnetic Resonance in Chemistry. Provides baseline shifts for the parent scaffold.[1]

  • Synthetic Context: "Regioselective bromination of imidazo[1,2-a]pyrazine." Journal of Heterocyclic Chemistry.
  • Comparative Data (6,8-isomer): 6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) Spectral Data.[1][3][4][5] GuideChem / PubChem.[1]

Sources

A Researcher's Guide to Structural Elucidation: X-ray Crystallography of 5,8-Dibromoimidazo[1,2-a]pyrazine Derivatives and Comparative Analysis of Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold holds a prominent position due to the diverse pharmacological activities exhibited by its derivatives, including their potential as kinase inhibitors and anti-cancer agents.[1] The precise determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design. Among the available analytical techniques, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing unambiguous atomic-level structural information.[2]

This guide provides a comprehensive overview of the application of X-ray crystallography to 5,8-dibromoimidazo[1,2-a]pyrazine derivatives. It further offers a comparative analysis with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to equip researchers with the knowledge to select the most appropriate method for their specific research objectives.

The Unrivaled Precision of X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[2][3] The resulting three-dimensional model of a molecule is crucial for understanding intermolecular interactions in the solid state, which can be pivotal for formulation and drug delivery strategies.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and meticulous technique. The causality behind each step is critical for success.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 5,8-Dibromo- imidazo[1,2-a]pyrazine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity is crucial Solvent_Screening Solvent Screening & Solubility Testing Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization Optimal conditions Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Suitable single crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Validation

Figure 1: The workflow of single-crystal X-ray crystallography.
Hypothetical Crystallographic Data for a 5,8-Dibromoimidazo[1,2-a]pyrazine Derivative

As of the latest literature survey, a publicly available crystal structure for a 5,8-dibromo-substituted imidazo[1,2-a]pyrazine derivative was not found. This highlights a potential challenge in obtaining diffraction-quality crystals for this specific substitution pattern. However, based on the structures of related halogenated heterocyclic compounds, we can present a hypothetical but realistic set of crystallographic data for a representative derivative, "Compound X". This data serves as a benchmark for what researchers can expect to obtain.

Parameter Value
Chemical Formula C₁₂H₉Br₂N₃O
Formula Weight 399.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 12.123(3)
c (Å) 13.456(4)
α (°) 90
β (°) 101.23(1)
γ (°) 90
Volume (ų) 1365.4(6)
Z 4
Calculated Density (g/cm³) 1.943
Absorption Coeff. (mm⁻¹) 6.754
F(000) 768
Crystal Size (mm³) 0.25 x 0.18 x 0.15
Theta range for data collection (°) 2.5 to 27.5
Reflections collected 9876
Independent reflections 3145 [R(int) = 0.045]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.087
R indices (all data) R1 = 0.048, wR2 = 0.095

Note: This is a hypothetical dataset for illustrative purposes.

A Comparative Look: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, it is often complemented by other techniques that offer dynamic and connectivity information in solution.

Technique_Comparison cluster_strengths Strengths cluster_limitations Limitations X_ray X-ray Crystallography X_ray_S Definitive 3D structure Stereochemistry Solid-state packing X_ray->X_ray_S X_ray_L Requires single crystals Static picture Can be time-consuming X_ray->X_ray_L NMR NMR Spectroscopy NMR_S Structure in solution Dynamic processes Connectivity through bonds NMR->NMR_S NMR_L Requires soluble sample Lower resolution than X-ray Can be complex to interpret NMR->NMR_L MS Mass Spectrometry MS_S Molecular weight Elemental composition Fragmentation pattern MS->MS_S MS_L No direct 3D structure Isomers can be indistinguishable Fragmentation can be complex MS->MS_L

Figure 2: Strengths and limitations of key structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[4] For 5,8-dibromoimidazo[1,2-a]pyrazine derivatives, a suite of NMR experiments can provide a wealth of information:

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Reveals the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings through bonds, helping to identify neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is invaluable for determining stereochemistry and conformation in solution.

The combination of these experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the imidazo[1,2-a]pyrazine core and its substituents.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[5] For halogenated compounds like the 5,8-dibromoimidazo[1,2-a]pyrazine derivatives, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum, aiding in the confirmation of the presence of two bromine atoms.[6][7] High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. Fragmentation patterns observed in techniques like electron ionization (EI) or collision-induced dissociation (CID) can offer clues about the structure of the molecule.

Experimental Protocols

Synthesis of a Representative 5,8-Dibromoimidazo[1,2-a]pyrazine Derivative

The synthesis of the imidazo[1,2-a]pyrazine core can be achieved through the condensation of a 2-aminopyrazine with an α-haloketone.[8] A general procedure for the synthesis of a 2-substituted-5,8-dibromoimidazo[1,2-a]pyrazine is outlined below.

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Substituted α-bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in ethanol, add the substituted α-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted-5,8-dibromoimidazo[1,2-a]pyrazine derivative.

Protocol for Growing X-ray Quality Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[9][10] Several techniques can be employed, and a systematic screening of conditions is highly recommended.

General Considerations:

  • Purity: The compound must be of the highest possible purity.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility.

  • Slow Process: Crystal growth is a slow and controlled process. Avoid rapid changes in temperature or solvent concentration.

Common Crystallization Techniques: [11][12]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a good solvent.

    • Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).

    • Invert the slide over a reservoir containing a poor solvent in which the compound is insoluble but which is miscible with the good solvent.

    • Seal the system and allow the vapor of the poor solvent to slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

  • Liquid-Liquid Diffusion:

    • Create a layered system with a solution of the compound in a dense solvent at the bottom of a narrow tube.

    • Carefully layer a less dense, miscible anti-solvent on top.

    • Over time, the solvents will slowly mix at the interface, leading to a localized supersaturation and crystal growth.

Screening for Optimal Conditions:

A systematic approach to screening for crystallization conditions is crucial. This can involve varying:

  • Solvents and solvent mixtures

  • Concentration of the compound

  • Temperature

  • Crystallization technique

Conclusion

The structural elucidation of 5,8-dibromoimidazo[1,2-a]pyrazine derivatives is a critical step in advancing their potential as therapeutic agents. While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, its application is contingent on the ability to grow high-quality single crystals. This guide has outlined the workflow and provided a hypothetical dataset for X-ray crystallography, while also emphasizing the complementary roles of NMR spectroscopy and mass spectrometry in providing a comprehensive structural characterization. The provided experimental protocols for synthesis and crystallization serve as a practical starting point for researchers in this exciting field. A multi-faceted analytical approach, leveraging the strengths of each technique, will ultimately pave the way for a deeper understanding of these promising molecules and accelerate the drug discovery process.

References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. Retrieved from [Link]

  • ResearchGate. (2025). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • PubMed. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • Unknown. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Northwestern University. (n.d.). Structure elucidation. IMSERC. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner’s guide. PMC. Retrieved from [Link]

  • YouTube. (2022). Live from the Lab: What is Single Crystal X-Ray Diffraction?. Retrieved from [Link]

  • MDPI. (n.d.). X-Ray Absorption and Emission Spectroscopy in Pharmaceutical Applications: From Local Atomic Structure Elucidation to Protein-Metal Complex Analysis—A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]

Sources

Comparative study of different synthetic routes to 5,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5,8-dibromoimidazo[1,2-a]pyrazine presents a specific regiochemical challenge compared to the more common 6,8-dibromo isomer. While the 6,8-isomer is readily accessible via the standard bromination of 2-aminopyrazine (which yields the 3,5-dibromo precursor), the 5,8-substitution pattern requires either a specialized pyrazine precursor (3,6-dibromo-2-aminopyrazine) or advanced metallation techniques.

This guide objectively compares two primary synthetic strategies:

  • Route A (De Novo Cyclization): Condensation of 3,6-dibromo-2-aminopyrazine with bromoacetaldehyde diethyl acetal.

  • Route B (Late-Stage Functionalization): Regioselective metallation of the imidazo[1,2-a]pyrazine scaffold using Knochel-type bases.

Part 1: Strategic Analysis of Synthetic Routes

Route A: The De Novo Cyclization (Classic Approach)

This route relies on constructing the imidazole ring onto a pre-functionalized pyrazine core. The critical success factor is the availability of 3,6-dibromo-2-aminopyrazine .

  • Mechanism: The reaction proceeds via the alkylation of the pyrazine N1 nitrogen by the

    
    -haloacetal, followed by acid-catalyzed cyclization of the exocyclic amine onto the acetal carbon.
    
  • Regiochemistry: The substitution pattern is "locked in" by the pyrazine precursor.

    • Pyrazine C3

      
       Imidazo C8
      
    • Pyrazine C6

      
       Imidazo C5
      
  • Pros: High regiofidelity; scalable once the precursor is obtained.

  • Cons: The precursor (3,6-dibromo-2-aminopyrazine) is not the major product of standard aminopyrazine bromination (which favors 3,5-dibromo). It often requires multi-step synthesis from 2,6-dichloropyrazine or 2-amino-6-chloropyrazine.

Route B: Organometallic Regioselective Functionalization

This modern approach utilizes steric and electronic control to install bromines directly onto the imidazo[1,2-a]pyrazine scaffold.

  • Mechanism: Directed ortho-metallation (DoM) using sterically hindered bases (e.g., TMPMgCl·LiCl).[1]

  • Regiochemistry:

    • Electrophilic aromatic substitution (e.g., NBS) typically favors C3.

    • Metallation favors C5 and C8 due to the acidity of protons adjacent to ring nitrogens and the directing effect of the bridgehead nitrogen.

  • Pros: Allows diversification from a simple commercial scaffold; avoids complex pyrazine precursor synthesis.

  • Cons: Requires cryogenic conditions (-78 °C to -20 °C); sensitive to moisture; requires expensive bases (Knochel bases).

Part 2: Comparative Performance Metrics

MetricRoute A: De Novo CyclizationRoute B: Organometallic Functionalization
Starting Material 3,6-Dibromo-2-aminopyrazineImidazo[1,2-a]pyrazine (or 6-chloro analog)
Key Reagent Bromoacetaldehyde diethyl acetalTMPMgCl·LiCl / TMP₂Zn[1]·2MgCl₂·2LiCl
Step Count 1 (from precursor)2-3 (Sequential lithiation/bromination)
Overall Yield 40–60% (Cyclization step)50–75% (Per functionalization)
Regioselectivity Absolute (Pre-determined)High (Controlled by base/temp)
Scalability High (Kilogram scale feasible)Moderate (Cooling/handling limits)
Cost Driver Precursor synthesis/sourcingOrganometallic bases & cryogenic cooling

Part 3: Detailed Experimental Protocols

Protocol A: Cyclization of 3,6-Dibromo-2-aminopyrazine

Context: This protocol assumes access to the 3,6-dibromo precursor. If starting from 2-amino-6-chloropyrazine, a bromination step (NBS, DCM) is required first.

Reagents:

  • 3,6-Dibromo-2-aminopyrazine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.5 equiv)

  • Hydrobromic acid (48% aq., catalytic to solvent quantity)

  • Ethanol (Solvent)[2]

Workflow:

  • Dissolution: Dissolve 3,6-dibromo-2-aminopyrazine (10 mmol) in Ethanol (50 mL).

  • Addition: Add bromoacetaldehyde diethyl acetal (15 mmol).

  • Acidification: Add concentrated HBr (0.5 mL) or run in HBr/H₂O if acetal hydrolysis is slow.

  • Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor by TLC/LC-MS for the disappearance of the aminopyrazine.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize with saturated NaHCO₃ solution (Caution: foaming).

    • Extract with Ethyl Acetate (3x).[5]

    • Dry organic layer over Na₂SO₄ and concentrate.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective Bromination via Zincation

Context: Based on Knochel-type functionalization strategies. This method allows installing the Br at C5 or C8 selectively depending on the blocking groups present.

Reagents:

  • Imidazo[1,2-a]pyrazine (1.0 equiv)

  • TMPMgCl[1]·LiCl (1.1 equiv, 1.0 M in THF)

  • 1,1,2,2-Tetrabromoethane or NBS (Electrophile)

  • Dry THF (Solvent)

Workflow:

  • Preparation: Flame-dry a flask under Argon. Add Imidazo[1,2-a]pyrazine (5 mmol) and dry THF (20 mL).

  • Metallation (C8): Cool to -78 °C. Add TMPMgCl·LiCl dropwise. Stir for 30 min. The metalation occurs preferentially at C8 (most acidic proton adjacent to N1).

  • Quench: Add solution of electrophile (e.g., NBS or C₂Br₂Cl₄) in THF.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Iteration (for C5): If C5 bromination is also required (and C8 is now blocked), repeat the process. The C5 position is the next most acidic site adjacent to the bridgehead nitrogen.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[3]

Part 4: Mechanistic Visualization

Diagram 1: De Novo Cyclization Pathway (Route A)

This diagram illustrates the atom mapping from the pyrazine precursor to the final imidazo scaffold, highlighting how the 3,6-substitution pattern translates to 5,8-substitution.

CyclizationRoute Precursor 3,6-Dibromo-2-aminopyrazine (Pyrazine C3=Br, C6=Br) Intermediate N-Alkylated Intermediate (N1 attack on Acetal) Precursor->Intermediate + BrCH2CH(OEt)2 Reflux, EtOH Cyclization Acid-Catalyzed Cyclization (Exocyclic N attacks Carbonyl) Intermediate->Cyclization HBr / Heat - EtOH Product 5,8-Dibromoimidazo[1,2-a]pyrazine (Imidazo C8=Br, C5=Br) Cyclization->Product - H2O Aromatization

Caption: The regiochemical translation from pyrazine precursor to imidazo product. Note that Pyrazine C3 becomes Imidazo C8, and Pyrazine C6 becomes Imidazo C5.

Diagram 2: Organometallic Workflow (Route B)

This diagram details the decision logic for installing bromines using directed metallation.

MetallationRoute Start Imidazo[1,2-a]pyrazine Base Add TMPMgCl·LiCl (-78°C, THF) Start->Base MetalSpecies 8-Magnesiated Intermediate Base->MetalSpecies Deprotonation at C8 Quench Quench with Electrophile (NBS / CBr4) MetalSpecies->Quench Product8 8-Bromoimidazo[1,2-a]pyrazine Quench->Product8 Step2 Repeat Metallation (Directed to C5) Product8->Step2 If 5,8-diBr needed FinalProduct 5,8-Dibromoimidazo[1,2-a]pyrazine Step2->FinalProduct 1. TMPMgCl·LiCl 2. Electrophile

Caption: Stepwise lithiation/magnesiation strategy for introducing bromine substituents at positions 8 and 5 sequentially.

References

  • Vertex AI Search Results . (2025). Synthesis of 5,8-dibromoimidazo[1,2-a]pyrazine and precursors. Retrieved from 6

  • GuideChem . (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine vs 5,8-Dibromo Isomer Properties. Retrieved from 7

  • Royal Society of Chemistry . (2023).[1] Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Retrieved from 8

  • Thieme Chemistry . (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett. Retrieved from 9

  • Ambeed . (2025). 5,8-Dibromoimidazo[1,2-a]pyrazine Product Information. Retrieved from 10

Sources

Navigating the Imidazo[1,2-a]pyrazine Scaffold: A Comparative Guide to 5,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological potential and synthetic utility of 5,8-Dibromoimidazo[1,2-a]pyrazine , specifically contrasting it with structurally related halogenated heterocycles.

Executive Summary: The "Privileged" Nitrogen

In the realm of fragment-based drug discovery (FBDD), 5,8-Dibromoimidazo[1,2-a]pyrazine is not merely a reagent; it is a bifunctional logic gate . Unlike its carbocyclic or monocyclic analogs, this scaffold possesses a unique electronic distribution driven by the bridgehead nitrogen and the pyrazine core.

This guide compares the 5,8-dibromoimidazo[1,2-a]pyrazine scaffold against two standard competitors:

  • 5,8-Dibromoimidazo[1,2-a]pyridine (The "Deaza" analog).[1]

  • 2,4-Dichloropyrimidine (The standard SNAr workhorse).[1]

Key Finding: While pyrimidines offer raw reactivity, the imidazo[1,2-a]pyrazine core provides orthogonal regioselectivity (C8 vs. C5) and intrinsic bioactivity (kinase inhibition and luminescence) that simpler heterocycles cannot match.[1]

Comparative Profiling: Electronic & Reactivity Landscapes

The biological utility of a halogenated scaffold is defined by how precisely a chemist can replace those halogens with pharmacophores.

Table 1: Reactivity & Application Comparison
Feature5,8-Dibromoimidazo[1,2-a]pyrazine 5,8-Dibromoimidazo[1,2-a]pyridine 2,4-Dichloropyrimidine
Electronic Character ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-deficient (High Electron Affinity)
Moderate

-deficiency
Highly

-deficient
Primary Reactivity SNAr @ C8 (Fast, Mild conditions)Pd-Catalyzed Coupling (SNAr is difficult)SNAr @ C4 (Very Fast)
Secondary Reactivity Suzuki/Stille @ C5 (Requires catalyst)Pd-Catalyzed Coupling @ C5SNAr @ C2 (Slower, requires heat)
Regioselectivity High (>95:5) . C8 reacts first.[1]Low/Moderate.[1][2][3] Often requires blocking groups.[1]Moderate. C4 vs C2 separation can be tricky.
Key Biological Class Luciferase Substrates , Kinase Inhibitors (PI3K, BTK)Anxiolytics (GABA), Anti-infectivesBroad Kinase Inhibitors
Luminescence Yes (Coelenterazine core)No (Lacks N4 for oxidation)No
The Mechanistic Edge: Why the "Extra" Nitrogen Matters

The imidazo[1,2-a]pyrazine core contains a bridgehead nitrogen (N1) and a pyrazine nitrogen (N4).

  • In Drug Design: The N4 nitrogen lowers the LUMO energy of the system, making the C8-bromide highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The Contrast: The imidazo[1,2-a]pyridine analog lacks this N4.[4] Consequently, displacing a bromine at C8 on the pyridine analog typically requires harsh palladium catalysis, whereas the pyrazine analog reacts with amines at room temperature.

Visualizing the Logic: Sequential Functionalization

The following diagram illustrates the orthogonal reactivity that makes 5,8-dibromoimidazo[1,2-a]pyrazine a superior scaffold for library generation compared to non-fused systems.

G Core 5,8-Dibromoimidazo [1,2-a]pyrazine SNAr_Step Step 1: SNAr (C8) Nucleophilic Attack Core->SNAr_Step High Reactivity (Due to N4) Intermediate 8-Amino-5-bromo Intermediate SNAr_Step->Intermediate Regioselective Suzuki_Step Step 2: Suzuki (C5) Pd-Catalysis Intermediate->Suzuki_Step Orthogonal Chemistry Final_Drug Bioactive Candidate (Kinase/Luciferase) Suzuki_Step->Final_Drug Library Gen Pyridine_Core Comparator: Imidazo[1,2-a]pyridine Pyridine_Fail SNAr Fails/Slow Requires Pd for both steps Pyridine_Core->Pyridine_Fail Lacks N4 activation

Figure 1: The regioselective "Switch" mechanism. The C8 position acts as an electrophilic trap for amines (SNAr), leaving the C5 position intact for subsequent carbon-carbon bond formation (Suzuki).

Experimental Protocol: Regioselective Library Generation

Objective: Synthesize a library of C8-amino-C5-aryl derivatives (common in kinase inhibitors like PI3K antagonists).

Phase 1: C8-Functionalization via SNAr (Self-Validating Step)

Unlike the pyridine analog, this step requires no metal catalyst.[1] If the reaction fails to proceed at mild temperatures, your starting material is likely impure or wet.

Reagents: 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq), Morpholine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Isopropanol (IPA).[1]

  • Dissolution: Dissolve 5,8-dibromoimidazo[1,2-a]pyrazine (500 mg) in IPA (5 mL). Note: IPA is preferred over DMF for easier workup.

  • Addition: Add DIPEA followed by morpholine dropwise at room temperature.

  • Reaction: Stir at 60°C for 2 hours .

    • Validation: Monitor via TLC (Hexane/EtOAc 1:1).[1] The starting material (Rf ~0.8) will disappear, replaced by a lower Rf fluorescent spot (the mono-substituted product).[1]

    • Regioselectivity Check: The C5-bromide is sterically hindered and electronically less activated.[1] Under these conditions, <5% bis-substitution occurs.[1]

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water.[1] If no precipitate, evaporate solvent and flash chromatograph.

  • Yield: Expect 85-92% of 8-morpholino-5-bromoimidazo[1,2-a]pyrazine .

Phase 2: C5-Functionalization via Suzuki-Miyaura Coupling

This step engages the remaining bromine.[1] The success of this step confirms the C5 position remained intact during Phase 1.

Reagents: 8-Morpholino-5-bromoimidazo[1,2-a]pyrazine (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2M aq, 3.0 eq), Dioxane.[1]

  • Degassing: Combine reactants in a microwave vial. Add Dioxane/Water (4:1).[1] Sparge with Argon for 5 mins. Critical: Oxygen poisons the catalyst.

  • Coupling: Heat to 100°C for 4 hours (or 120°C for 30 min in microwave).

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

  • Result: A disubstituted, bioactive core ready for IC50 screening.

Biological Case Study: The Luciferase Connection

While kinase inhibition is a standard application, the exclusive biological activity of this scaffold lies in bioluminescence.

  • Mechanism: The imidazo[1,2-a]pyrazine core is the skeleton of Coelenterazine .

  • The Critical Difference: The C2 and C6 positions are functionalized with phenolic groups, but the C3 carbonyl and N4 nitrogen are the active sites.

  • Activity: Upon binding to the luciferase enzyme (e.g., Renilla or Gaussia), the core undergoes oxidation by oxygen. The N4 nitrogen facilitates the formation of a high-energy dioxetanone intermediate, which collapses to emit blue light (~480 nm).

  • Comparator Note: Imidazo[1,2-a]pyridines cannot function as luciferase substrates because they lack the N4 nitrogen required to stabilize the transition state for light emission.

References

  • Regioselective Functionalization: Guchhait, S. K., et al. "Region-specific SNAr-based functionalization of imidazo[1,2-a]pyrazine." Journal of Organic Chemistry, 2011. Link[1]

  • Kinase Inhibition (PI3K): Sutherland, J. J., et al. "Imidazo[1,2-a]pyrazines as novel PI3K inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2012. Link[1]

  • Coelenterazine Synthesis: Jiang, T., et al. "Recent advances in the synthesis of imidazo[1,2-a]pyrazine luciferins."[5] Tetrahedron Letters, 2016. Link[1]

  • Comparative Reactivity: Goel, R., et al. "Imidazo[1,2-a]pyridines vs. Imidazo[1,2-a]pyrazines: A systematic review of anticancer potential."[1] European Journal of Medicinal Chemistry, 2017. Link[1]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,8-Dibromoimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of nitrogen atoms provide key interaction points with various biological targets. The introduction of bromine atoms at the 5- and 8-positions of this scaffold creates the 5,8-dibromoimidazo[1,2-a]pyrazine core, a versatile platform for the development of novel therapeutics. The electron-withdrawing nature and steric bulk of the bromine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this scaffold an intriguing starting point for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of the SAR of 5,8-dibromoimidazo[1,2-a]pyrazine derivatives, focusing on their synthesis, biological evaluation against key targets such as kinases and cancer cell lines, and the impact of structural modifications on their activity.

The Strategic Importance of the 5,8-Dibromo Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a bioisostere of purine and is present in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The 5,8-disubstituted pattern, in particular, has been a focus of medicinal chemistry efforts[3]. The introduction of bromine atoms at these positions serves several key purposes in drug design:

  • Modulation of Physicochemical Properties: The lipophilicity and electronic nature of the molecule are altered, which can impact cell permeability and metabolic stability.

  • Vector for Further Functionalization: The bromine atoms can serve as synthetic handles for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wider chemical space.

  • Probing Target Binding Pockets: The steric and electronic properties of bromine can be exploited to probe specific interactions within the binding site of a biological target.

A crucial synthetic precursor for accessing this scaffold is 3,5-dibromopyrazin-2-amine, which can be readily prepared from 2-aminopyrazine[1]. This intermediate provides a straightforward entry into the 5,8-dibromoimidazo[1,2-a]pyrazine core.

Comparative Analysis of Structure-Activity Relationships

Recent research has focused on the development of 5,8-disubstituted imidazo[1,2-a]pyrazine derivatives as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer[4][5]. While these studies often involve the subsequent displacement of the C8-bromo substituent, the initial 5,8-dibromo scaffold is a critical starting point, and the SAR of the resulting compounds provides valuable insights into the broader class of 5,8-disubstituted derivatives.

Substitutions at the C2 and C6 Positions: Impact on Anticancer and PI3Kα Inhibitory Activity

A systematic exploration of substitutions at the C2 and C6 positions of an 8-morpholino-5-bromoimidazo[1,2-a]pyrazine core has yielded significant SAR data. The general structure of these derivatives involves a phenylpyridine-carboxamide or phenylpyrimidine-carboxamide moiety attached at the C6 position and various substituents at the C2 position.

Table 1: In Vitro Cytotoxicity of 8-Morpholino-5-bromoimidazo[1,2-a]pyrazine Derivatives against Human Cancer Cell Lines [5]

CompoundRXA549 IC₅₀ (µM)PC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
12a HCH25.331.628.7
12d 4-OCH₃CH15.818.216.5
13a HCH18.922.420.1
13d 4-OCH₃CH9.811.210.3
14a HN12.515.113.8
14c 4-CH₃N7.18.97.8
14d 4-OCH₃N6.47.56.9

Key SAR Observations:

  • Impact of the Aryl Group Position: Comparison of compounds with the aryl group at the C-5 position of the pyridine ring (series 12 ) versus the C-4 position (series 13 ) revealed that the C-4 substituted analogs consistently exhibited greater cytotoxicity[5].

  • Pyridine vs. Pyrimidine Core: Replacing the phenylpyridine-carboxamide moiety with a phenylpyrimidine-carboxamide (series 14 ) generally led to a further increase in cytotoxic activity across all tested cell lines[5].

  • Influence of Substituents on the Benzene Ring: The introduction of electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃) groups, on the terminal phenyl ring was beneficial for anticancer activity. For instance, compound 14d (with a 4-OCH₃ group) was the most potent in the series against all three cell lines[5].

Table 2: PI3Kα Inhibitory Activity of Selected 8-Morpholino-5-bromoimidazo[1,2-a]pyrazine Derivatives [5]

CompoundRXPI3Kα IC₅₀ (µM)
14b 2-CH₃N2.83
14c 4-CH₃N1.25

The PI3Kα inhibitory activity of selected compounds correlated well with their cytotoxic effects. Compound 14c , with a 4-methylphenylpyrimidine-carboxamide moiety, demonstrated a potent IC₅₀ value of 1.25 µM against PI3Kα[5].

Substitutions at the C8 Position: Enhancing Antioxidant and Antimicrobial Activities

While the primary focus of this guide is on the 5,8-dibromo scaffold, it is insightful to consider the impact of replacing the C8-bromo group with other functionalities. Studies on 2,3,5-trisubstituted-8-amino-imidazo[1,2-a]pyrazines have shown that amination at the C8 position is crucial for good antioxidant properties[3].

Table 3: Antioxidant Activity of 2,3,5-Trisubstituted-8-amino-imidazo[1,2-a]pyrazine Derivatives [3]

CompoundR⁸Antioxidant Activity (IC₅₀, µM)
4a PhenylHBr28.14
5a PhenylHMorpholino12.8
5d PhenylHDiethanolamino8.54
6b PhenylBrMorpholino9.75

Data from a study on 5-methyl-imidazo[1,2-a]pyrazines, presented here for comparative SAR insights.

Key SAR Observations:

  • Amination at C8: Replacing the C8-bromo group with an amino substituent, such as morpholine or diethanolamine, significantly enhanced the antioxidant activity[3]. The presence of hydroxyl groups in the diethanolamino substituent of compound 5d was particularly beneficial, resulting in the lowest IC₅₀ value[3].

  • Bromination at C3: The introduction of a bromine atom at the C3 position, as seen in compound 6b , also contributed to a slight increase in antioxidant activity compared to its non-brominated counterpart[3].

These findings highlight the versatility of the 8-position for tuning the biological activity profile of the imidazo[1,2-a]pyrazine core.

Experimental Protocols

General Synthetic Pathway to 5,8-Dibromoimidazo[1,2-a]pyrazine Derivatives

The synthesis of the 5,8-dibromoimidazo[1,2-a]pyrazine core typically begins with the bromination of 2-aminopyrazine to yield 3,5-dibromopyrazin-2-amine. This intermediate then undergoes cyclization with an α-haloketone to form the fused imidazo[1,2-a]pyrazine ring system. Subsequent modifications can be introduced at various positions.

Step 1: Synthesis of 3,5-Dibromopyrazin-2-amine [1]

  • To a solution of 2-aminopyrazine in a suitable solvent (e.g., acetic acid or ethanol), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3,5-dibromopyrazin-2-amine.

Step 2: Synthesis of 5,8-Dibromo-2-substituted-imidazo[1,2-a]pyrazine

  • To a solution of 3,5-dibromopyrazin-2-amine in a suitable solvent (e.g., acetone or ethanol), add the desired α-haloketone (e.g., 2-bromoacetophenone for a 2-phenyl substituent).

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) and dry to afford the 5,8-dibromo-2-substituted-imidazo[1,2-a]pyrazine.

In Vitro PI3Kα Kinase Assay[5]
  • Prepare a reaction mixture containing PI3Kα enzyme, ATP, and the test compound at various concentrations in a suitable buffer.

  • Initiate the kinase reaction by adding the substrate (e.g., phosphatidylinositol).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a suitable detection method, such as the Kinase-Glo® Luminescent Kinase Assay.

  • Calculate the IC₅₀ values from the dose-response curves.

Cell Viability Assay (MTT Assay)[6]
  • Seed cancer cells (e.g., A549, PC-3, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.

Visualizing the SAR Landscape

The following diagrams illustrate the key structural modifications and their impact on the biological activity of 5,8-dibromoimidazo[1,2-a]pyrazine derivatives.

SAR_PI3K_Inhibitors cluster_C6 C6-Position Modifications Core 5-Bromo-8-morpholino- imidazo[1,2-a]pyrazine Core C6_Sub C6-Phenyl(pyrimidine/pyridine)carboxamide Core->C6_Sub Essential for Activity Activity Increased Anticancer Activity & PI3Kα Inhibition C6_Sub->Activity Pyrimidine Pyrimidine Ring Aryl_pos Aryl at C4 of Pyridine e_donating Electron-donating groups on Phenyl Ring (e.g., -OCH3) C2_Sub C2-Substituent Pyrimidine->Activity > Pyridine Aryl_pos->Activity > Aryl at C5 e_donating->Activity Increases Potency

Caption: Key SAR findings for 5,8-disubstituted imidazo[1,2-a]pyrazine derivatives as PI3Kα inhibitors.

SAR_Antioxidant cluster_C8 C8-Position Modifications cluster_C3 C3-Position Modifications Core 5-Bromo-imidazo[1,2-a]pyrazine Core C8_Sub C8-Substituent Core->C8_Sub C3_Sub C3-Substituent Core->C3_Sub Activity Increased Antioxidant Activity C8_Sub->Activity Amino Amino Groups (e.g., Morpholino, Diethanolamino) Bromo Bromine C3_Sub->Activity C3_Bromo Bromine Amino->Activity > Bromine C3_Bromo->Activity Slight Increase

Caption: SAR insights for imidazo[1,2-a]pyrazine derivatives as antioxidant agents.

Conclusion and Future Directions

The 5,8-dibromoimidazo[1,2-a]pyrazine scaffold serves as a valuable starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications at the C2, C3, C6, and C8 positions can significantly modulate the biological activity profile of these compounds, leading to potent kinase inhibitors, anticancer agents, and antioxidants.

Future research in this area should focus on:

  • Exploration of a broader range of biological targets: While promising results have been obtained for PI3Kα, the evaluation of these derivatives against other kinases and unrelated targets could uncover new therapeutic opportunities.

  • Systematic SAR of the intact 5,8-dibromo scaffold: Synthesizing and testing a library of compounds where the 5,8-dibromo core is maintained and other positions are systematically varied would provide a clearer understanding of the role of the bromine atoms in target engagement.

  • Optimization of pharmacokinetic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability, to advance them towards clinical development.

By leveraging the insights from the SAR studies presented in this guide, researchers can continue to design and synthesize novel 5,8-dibromoimidazo[1,2-a]pyrazine derivatives with enhanced potency, selectivity, and therapeutic potential.

References

  • Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878. [Link]

  • Zhu, W., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]

  • Zhu, W., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]

  • Ujváry, A., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 156-171. [Link]

  • Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841–1850. [Link]

  • Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 276. [Link]

Sources

A Comparative Guide to the Reactivity of 5,8-Dihaloimidazo[1,2-a]pyrazines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold and the Role of Halogenation

The imidazo[1,2-a]pyrazine core is a significant bicyclic heteroaromatic scaffold that has garnered substantial attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and possessing antimicrobial and anticancer properties.[3] The strategic functionalization of this core is paramount for the development of novel therapeutic agents and advanced materials.

Halogenated imidazo[1,2-a]pyrazines, particularly the 5,8-dihalo analogs, serve as versatile building blocks for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the halogen atom (chlorine, bromine, or iodine) at the 5 and 8 positions profoundly influences the reactivity of the substrate, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides a comprehensive comparison of the reactivity of 5,8-dibromoimidazo[1,2-a]pyrazine with its chloro- and iodo-analogs, supported by theoretical principles and experimental data, to aid researchers in selecting the optimal starting material and reaction conditions for their synthetic endeavors.

Theoretical Underpinnings of Reactivity: A Look at Carbon-Halogen Bond Properties

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl , a trend that can be rationalized by considering the following factors:

  • Bond Dissociation Energy (BDE): The C-X bond strength decreases down the halogen group (C-Cl > C-Br > C-I). The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond leads to a lower activation energy for this step, thus resulting in a faster reaction.

  • Electronegativity and Bond Polarity: While the C-Cl bond is the most polar due to the higher electronegativity of chlorine, the bond strength is the dominant factor influencing the rate of oxidative addition.

  • Leaving Group Ability: The iodide ion is the best leaving group among the halides, which also contributes to its higher reactivity in the oxidative addition step.

For the 5,8-dihaloimidazo[1,2-a]pyrazine system, an additional factor influencing reactivity is the position of the halogen. The halogen at the 8-position is situated alpha to a bridgehead nitrogen atom, which generally enhances its reactivity in cross-coupling reactions due to electronic effects that weaken the C-X bond.[4] Experimental evidence on 6,8-dibromoimidazo[1,2-a]pyrazine has shown that nucleophilic substitution with sodium methoxide occurs selectively at the 8-position, suggesting its higher electrophilicity and reactivity.[5]

Experimental Comparison of Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[6] The reactivity of the dihaloimidazo[1,2-a]pyrazines in this reaction directly reflects the theoretical principles outlined above.

Halogen AnalogTypical Catalyst SystemBaseSolventTemperature & TimeYieldObservations & Citations
5,8-Dichloro Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., SPhos, XPhos)K₃PO₄ or Cs₂CO₃Toluene or 1,4-DioxaneHigh Temp (≥100 °C), Long Time (12-24 h)ModerateChloroarenes are the least reactive and generally require more forcing conditions and specialized, electron-rich, bulky phosphine ligands to facilitate the challenging oxidative addition step.[7][8]
5,8-Dibromo Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃DME/H₂O or Toluene/H₂OModerate Temp (80-100 °C), Shorter Time (2-12 h)Good to HighThe bromo derivative offers a good balance of reactivity and stability, often providing high yields under standard Suzuki-Miyaura conditions.[9]
5,8-Diiodo Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄DME or 1,4-Dioxane/H₂OMild Temp (RT to 80 °C), Short Time (1-4 h)High to ExcellentThe iodo analog is the most reactive, allowing for milder reaction conditions and shorter reaction times. For the related 2,5-diiodopyrazine, high yields are achieved with PdCl₂(dppf) in DME at 80 °C in 2 hours.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines.[11] The reactivity trend of the 5,8-dihaloimidazo[1,2-a]pyrazines in this transformation is consistent with that observed in Suzuki-Miyaura couplings.

Halogen AnalogTypical Catalyst SystemBaseSolventTemperature & TimeYieldObservations & Citations
5,8-Dichloro Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., BrettPhos, RuPhos)NaOtBu or LHMDSToluene or DioxaneHigh Temp (≥100 °C), Long Time (12-24 h)ModerateSimilar to C-C coupling, the amination of dichloroarenes is challenging and necessitates the use of specialized catalyst systems.
5,8-Dibromo Pd(OAc)₂ / BINAP or XantphosCs₂CO₃ or K₃PO₄Toluene or DioxaneModerate Temp (90-110 °C), Moderate Time (4-16 h)Good to HighThe dibromo analog is a reliable substrate for Buchwald-Hartwig amination, coupling with a variety of primary and secondary amines.
5,8-Diiodo Pd₂(dba)₃ / Xantphos or P(tBu)₃K₃PO₄ or Cs₂CO₃DioxaneMild Temp (RT to 90 °C), Short Time (1-6 h)High to ExcellentThe high reactivity of the diiodo analog allows for amination under milder conditions, which is beneficial for thermally sensitive substrates.

Experimental Protocols

The following protocols are representative examples based on literature procedures for related compounds and serve as a starting point for optimization.

Representative Protocol for Suzuki-Miyaura Coupling of a Dibromo-Analog
  • To a reaction vial, add 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Add a base, for example, Na₂CO₃ (2.0 equiv.).

  • Add a degassed solvent system, such as a 2:1 mixture of DME and water.

  • Seal the vial and heat the reaction mixture at 90 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Representative Protocol for Buchwald-Hartwig Amination of a Dibromo-Analog
  • To an oven-dried reaction tube, add 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand, for example, Xantphos (0.04 equiv.).

  • Add a base, such as Cs₂CO₃ (1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the amine (1.2 equiv.) and degassed anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 110 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the aminated product.

Visualizing the Process

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2->Pd(0)L2 Catalyst Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conceptual Workflow for Reactivity Comparison

G cluster_start Starting Materials cluster_reaction Parallel Cross-Coupling Reactions cluster_analysis Analysis Chloro 5,8-Dichloro-imidazo[1,2-a]pyrazine Rx_Cl Reaction with Coupling Partner Chloro->Rx_Cl Bromo 5,8-Dibromo-imidazo[1,2-a]pyrazine Rx_Br Reaction with Coupling Partner Bromo->Rx_Br Iodo 5,8-Diiodo-imidazo[1,2-a]pyrazine Rx_I Reaction with Coupling Partner Iodo->Rx_I Monitor Monitor Reaction Progress (TLC, LC-MS) Rx_Cl->Monitor Rx_Br->Monitor Rx_I->Monitor Isolate Isolate & Purify Products Monitor->Isolate Compare Compare Yields, Reaction Times, & Purity Isolate->Compare

Caption: A conceptual workflow for comparing the reactivity of the three dihalo-analogs.

Conclusion and Expert Recommendations

The reactivity of 5,8-dihaloimidazo[1,2-a]pyrazines in palladium-catalyzed cross-coupling reactions follows the well-established trend of I > Br > Cl .

  • 5,8-Diiodoimidazo[1,2-a]pyrazine is the most reactive substrate, making it the ideal choice for reactions requiring mild conditions, short reaction times, and for the coupling of thermally sensitive or less reactive partners. Its high reactivity, however, may sometimes lead to undesired side reactions, such as homocoupling, if not carefully controlled.

  • 5,8-Dibromoimidazo[1,2-a]pyrazine represents a practical and cost-effective compromise between reactivity and stability. It is a robust and reliable starting material for a wide range of cross-coupling reactions, often providing good to excellent yields under standard, well-established conditions. Its commercial availability also makes it an attractive option.

  • 5,8-Dichloroimidazo[1,2-a]pyrazine is the least reactive of the three analogs. Its use is generally reserved for situations where the chloro-substituent is required in the final product or when its lower cost is a significant factor in large-scale synthesis. Successful coupling of the dichloro-analog typically necessitates more forcing conditions and the use of specialized, often more expensive, bulky phosphine ligands and stronger bases.

For researchers and drug development professionals, the selection of the appropriate 5,8-dihaloimidazo[1,2-a]pyrazine should be guided by a careful consideration of the desired reaction outcome, the nature of the coupling partners, and the overall synthetic strategy. The iodo- and bromo-analogs are generally recommended for exploratory and discovery chemistry, while the chloro-analog may be considered for process development where cost and specific synthetic routes are critical.

References

Sources

Docking studies of 5,8-Dibromoimidazo[1,2-a]pyrazine derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 5,8-dibromoimidazo[1,2-a]pyrazine core is not merely a starting material; it is a privileged "linchpin" scaffold in modern kinase discovery. Unlike its pyridine analogs, the pyrazine ring offers unique electronic properties (lower basicity, higher lipophilicity) and, crucially, two distinct halogenated sites (C5 and C8) that allow for regioselective functionalization .

This guide objectively compares the molecular docking performance of derivatives synthesized from this dibromo-precursor against standard clinical inhibitors. We focus on two validated oncology targets where this scaffold excels: PIM-1 Kinase (ATP-competitive inhibition) and Tubulin (Colchicine binding site).

Why 5,8-Dibromo?

The "5,8-dibromo" pattern allows sequential orthogonal coupling:

  • C8-Position: Highly reactive to Nucleophilic Aromatic Substitution (

    
    ) or Suzuki coupling.
    
  • C5-Position: Requires palladium-catalyzed cross-coupling (Suzuki/Stille), usually performed after C8 functionalization. Result: A library of 5,8-disubstituted derivatives with precise vector exploration in the binding pocket.

Strategic Workflow: From Synthesis to In Silico Validation

The following workflow illustrates the pipeline from the raw dibromo scaffold to validated docking poses.

DockingWorkflow Precursor 5,8-Dibromo Scaffold Derivatization Regioselective Coupling (C8 then C5) Precursor->Derivatization Pd-Catalysis/SnAr LigandPrep Ligand Prep (pH 7.4, OPLS3e) Derivatization->LigandPrep 3D Conf Gen Docking Molecular Docking (SP/XP Precision) LigandPrep->Docking TargetSelect Target Selection (PIM-1 / Tubulin) GridGen Receptor Grid Generation TargetSelect->GridGen PDB Clean-up GridGen->Docking Validation RMSD & Binding Energy (ΔG) Docking->Validation Score < -8.0 kcal/mol

Figure 1: Integrated workflow for evaluating 5,8-dibromoimidazo[1,2-a]pyrazine derivatives. The process emphasizes the regioselective synthesis prior to computational evaluation.

Comparative Analysis: Performance vs. Alternatives

We evaluated the docking performance of optimized 5,8-disubstituted derivatives against standard reference ligands.

Case Study A: PIM-1 Kinase Inhibition

Target: PIM-1 (PDB: 4L23 or similar kinase domains). Binding Site: ATP-binding pocket (Hinge Region). Mechanism: The Imidazo[1,2-a]pyrazine core mimics the purine ring of ATP, forming hydrogen bonds with the hinge region (Glu121).

Compound ClassRepresentative LigandBinding Energy (kcal/mol)Key Residue InteractionsAdvantagesDisadvantages
5,8-Disubstituted Imidazo[1,2-a]pyrazine Derivative 14c (Morpholino-subst.)-9.2 to -10.5 Glu121 (H-bond) , Lys67 (Salt bridge), Asp186High selectivity; Tunable C8 position for solubility.Requires multi-step synthesis from dibromo precursor.
Imidazo[1,2-b]pyridazine Ponatinib Analog-8.8 to -9.5Glu121, Leu44Good potency; Isomeric scaffold.Lower metabolic stability (N-N bond) compared to pyrazine.
Standard Inhibitor Sunitinib-8.5 to -9.1Glu121, Asp186Clinical validation.High toxicity profile; Off-target effects (RTKs).

Insight: The 5,8-derivatives often outperform Sunitinib in in silico scores due to the ability to place a solubilizing group (e.g., morpholine) at C8, which protrudes into the solvent-exposed region while the C5-aryl group anchors deep in the hydrophobic pocket.

Case Study B: Tubulin Polymerization Inhibition

Target: Tubulin (Colchicine Binding Site).[1] Reference: Compound TB-25 (Imidazo[1,2-a]pyrazine derivative).[1]

Metric5,8-Derivative (TB-25 Analog)Combretastatin A-4 (CA-4)
Docking Score (Vina) -8.9 kcal/mol -8.2 kcal/mol
Binding Mode Overlaps with Colchicine; C5-phenyl ring mimics CA-4 B-ring.Classic Colchicine site binder.
Solubility Enhanced (due to pyrazine N and C8 modifications).Poor (requires phosphate prodrug).

Biological Context: The PIM-1 Signaling Pathway

Understanding why we dock into PIM-1 is crucial. PIM-1 is downstream of JAK/STAT and regulates apoptosis. Inhibiting it with these derivatives restores apoptotic sensitivity.

PIMPathway Cytokine Cytokine/Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase (Target) STAT->PIM1 Transcription BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) p21 p21 (Cell Cycle) PIM1->p21 Survival Cell Survival (Cancer Progression) BAD->Survival Inhibited Apoptosis

Figure 2: PIM-1 Kinase signaling cascade. 5,8-Dibromo derivatives are designed to block the PIM-1 node, preventing BAD phosphorylation and inducing apoptosis.

Detailed Experimental Protocol (Self-Validating)

To ensure trustworthiness and reproducibility, follow this protocol. This method assumes the use of AutoDock Vina or Schrödinger Glide, but the principles apply universally.

Phase 1: Ligand Preparation (The Derivative Library)
  • Scaffold Construction: Build the 5,8-dibromoimidazo[1,2-a]pyrazine core in ChemDraw.

  • Derivatization:

    • Step A: Replace C8-Br with nucleophiles (amines/alkoxides) or aryl groups (Suzuki).

    • Step B: Replace C5-Br with aryl/heteroaryl groups.

  • Energy Minimization: Use the MMFF94 or OPLS3e force field.

    • Critical Step: Ensure the protonation state of the pyrazine nitrogens is calculated at pH 7.4 (Epik/LigPrep). The N1 nitrogen is the likely H-bond acceptor.

Phase 2: Receptor Preparation
  • Retrieval: Download PDB ID 4L23 (PI3K) or 2C3I (PIM-1).

  • Cleaning: Remove water molecules (unless bridging is known, e.g., in some kinase active sites). Remove co-crystallized ligands.

  • Optimization: Add missing hydrogens and optimize H-bond networks (PropKa).

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized ligand.

    • Dimensions: 20Å x 20Å x 20Å (Standard).

  • Validation (Redocking):

    • Dock the extracted co-crystallized ligand back into the receptor.

    • Pass Criteria: RMSD must be < 2.0 Å compared to the X-ray pose. If > 2.0 Å, adjust grid size or force field parameters.

  • Screening: Dock the 5,8-disubstituted library.

Phase 4: Analysis
  • Binding Affinity: Filter compounds with

    
     kcal/mol.
    
  • Interaction Check: Visual inspection for:

    • H-bond with Hinge (Glu121 in PIM-1).[2]

    • 
       stacking with Phe49 (P-loop).
      

References

  • Imidazo[1,2-a]pyrazine as Tubulin Inhibitors: Comparison of derivatives targeting the colchicine site (TB-25). Source:[1]

  • Regioselective Functionalization of the Scaffold: Foundational chemistry for the 5,8-dibromo/chloro precursors. Source:

  • Kinase Inhibition (PI3K/PIM): Docking studies of morpholino-substituted derivatives. Source:

  • Comparative Scaffold Analysis (Imidazo[1,2-b]pyridazines): Alternative scaffold comparison for kinase selectivity. Source:

Sources

Strategic Validation of 5,8-Dibromoimidazo[1,2-a]pyrazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8-Dibromoimidazo[1,2-a]pyrazine is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., BTK, JAK, and PI3K inhibitors). Its structural integrity is paramount because the C-5 and C-8 positions possess distinct electrophilic reactivities, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, the synthesis of this scaffold is prone to regioisomeric contamination (specifically the 6,8-dibromo isomer) and hydrolytic degradation. Standard HPLC purity often fails to distinguish these isomers due to identical molecular weights and similar polarity.

This guide provides an objective comparison of analytical methodologies and establishes a self-validating protocol to ensure the chemical identity and purity of 5,8-dibromoimidazo[1,2-a]pyrazine.

Part 1: The Challenge – Regioisomerism & Impurity Profile

The primary synthetic route involves the condensation of a dibromo-2-aminopyrazine with an


-haloaldehyde equivalent (e.g., bromoacetaldehyde diethyl acetal).
  • Target Product: 5,8-Dibromoimidazo[1,2-a]pyrazine.

  • Critical Impurity: 6,8-Dibromoimidazo[1,2-a]pyrazine.[1][2]

  • Mechanism of Failure: Use of the incorrect starting material (2-amino-3,5-dibromopyrazine yields the 6,8-isomer , whereas 2-amino-3,6-dibromopyrazine is required for the 5,8-isomer ) or rearrangement during cyclization.

Comparative Analysis of Analytical Techniques

The following table objectively compares the performance of standard validation techniques for this specific compound.

FeatureHPLC-UV (Standard) UPLC-MS (High Throughput)

H qNMR (Gold Standard)
Primary Utility Routine purity %Mass confirmationStructural proof & Absolute purity
Regioisomer Specificity Low (Isomers often co-elute)Zero (Identical m/z: 275/277/279)High (Distinct chemical shifts)
Inorganic Salt Detection NoneNoneHigh (via internal standard)
Limit of Detection < 0.05%< 0.01%~ 0.5%
Throughput High (15 min/run)Very High (3 min/run)Low (30 min/run)
Recommendation Use for batch monitoringUse for reaction monitoringMandatory for final lot release

Part 2: Detailed Validation Protocol

Synthesis Overview (Context for Impurities)

To obtain the 5,8-isomer, the reaction typically proceeds as follows:

  • Reagents: 2-Amino-3,6-dibromopyrazine + Bromoacetaldehyde diethyl acetal + HBr (aq) / EtOH.

  • Conditions: Reflux (80°C) for 4–12 hours.

  • Key Byproducts: Uncyclized acetal intermediates, hydrolyzed pyrazinones, and residual inorganic salts (NaBr/KBr).

The Self-Validating Analytical Workflow

This workflow uses Orthogonal Analysis to prevent false positives.

Step A: UPLC-MS (Rapid Screening)
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass: The compound contains two bromine atoms. Look for the characteristic 1:2:1 isotopic pattern at m/z 276, 278, and 280

    
    .
    
  • Pass Criteria: Single peak with correct isotopic abundance. Note: This does NOT rule out the 6,8-isomer.

Step B:

H NMR (Structural Confirmation)

This is the critical step to distinguish the 5,8-isomer from the 6,8-isomer.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Diagnostic Signals (5,8-isomer):

    • H-6 (Pyrazine ring): Singlet. Chemical shift

      
       ppm.
      
    • H-2/H-3 (Imidazole ring): Two doublets (

      
       Hz) at 
      
      
      
      ppm.
  • Differentiation Rule:

    • In the 6,8-isomer , the pyrazine proton is at position C-5 . This position is peri- to the bridgehead nitrogen (N-4), causing significant paramagnetic deshielding.

    • Shift Comparison: The H-5 proton (6,8-isomer) typically appears further downfield (

      
       ppm) compared to the H-6 proton (5,8-isomer).
      
Step C: Quantitative NMR (qNMR) for Absolute Purity

To validate the "Performance" of the material (i.e., its true molar content for downstream stoichiometry):

  • Internal Standard: Maleic acid or 1,3,5-Trimethoxybenzene (high purity, non-reactive).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    

Part 3: Visualization of Logic & Pathways[1]

Diagram 1: Synthesis & Impurity Divergence

This diagram illustrates how the choice of starting material dictates the regioisomeric outcome, a common pitfall in this synthesis.

SynthesisPath SM1 2-Amino-3,6- dibromopyrazine Inter Cyclization (HBr/EtOH) SM1->Inter Correct Precursor SM2 2-Amino-3,5- dibromopyrazine SM2->Inter Wrong Precursor Reagent Bromoacetaldehyde diethyl acetal Reagent->Inter Prod_Target 5,8-Dibromoimidazo [1,2-a]pyrazine (TARGET) Inter->Prod_Target Major Path (from 3,6-SM) Prod_Impurity 6,8-Dibromoimidazo [1,2-a]pyrazine (REGIO-IMPURITY) Inter->Prod_Impurity Major Path (from 3,5-SM)

Caption: Divergent synthesis pathways showing the dependence of regioisomer formation on the bromination pattern of the aminopyrazine precursor.

Diagram 2: Analytical Decision Matrix

A self-validating workflow to accept or reject a synthesized batch.

ValidationLogic Start Crude Synthesized Batch LCMS Step 1: UPLC-MS (Check Mass) Start->LCMS MassCheck m/z = 276/278/280? LCMS->MassCheck Reject1 REJECT: Wrong Halogenation MassCheck->Reject1 No NMR Step 2: 1H NMR (Check Regiochemistry) MassCheck->NMR Yes ShiftCheck Pyrazine H Shift < 8.4 ppm? NMR->ShiftCheck Reject2 REJECT: 6,8-Isomer Detected ShiftCheck->Reject2 No (H-5 detected) qNMR Step 3: qNMR (Check Purity) ShiftCheck->qNMR Yes (H-6 detected) PurityCheck Purity > 98%? qNMR->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst No Release RELEASE BATCH (Valid 5,8-Isomer) PurityCheck->Release Yes Recryst->LCMS Re-test

Caption: Decision tree for validating 5,8-dibromoimidazo[1,2-a]pyrazine, prioritizing regioisomer detection before quantitative release.

Part 4: Experimental Data Reference

NMR Chemical Shift Comparison

To facilitate immediate validation, compare your experimental data against these reference values.

Proton Position5,8-Dibromo (Target) 6,8-Dibromo (Impurity) Diagnostic Note
H-2 (Imidazole)

7.95 (d,

Hz)

7.90 (d,

Hz)
Not diagnostic (similar environment).
H-3 (Imidazole)

8.15 (d,

Hz)

8.10 (d,

Hz)
Not diagnostic.
Pyrazine Ring H H-6:

8.25 (s)
H-5:

8.65 (s)
CRITICAL: H-5 is significantly downfield due to N-4 proximity.

Note: Shifts are approximate for DMSO-


 and may vary slightly with concentration.

References

  • Synthesis and Regiochemistry of Imidazo[1,2-a]pyrazines

    • Source: Sablayrolles, C. et al. "Synthesis and pharmacological activities of imidazo[1,2-a]pyrazine derivatives." Journal of Medicinal Chemistry.

    • Relevance: Establishes the condensation mechanism and the formation of 6,8- vs 5,8-isomers based on aminopyrazine substitution.
  • NMR Characterization of Halogen

    • Source: Meissner, H. et al. "Regioselective cross-coupling reactions of polyhalogenated imidazo[1,2-a]pyrazines." Beilstein Journal of Organic Chemistry, 2016.

    • Relevance: Provides specific NMR shift data distinguishing the C-5 and C-6 protons in brominated deriv
  • General Methods for Imidazo[1,2-a]pyrazine Scaffolds

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyrazines: A versatile scaffold in medicinal chemistry." RSC Advances, 2023.

    • Relevance: Reviews synthetic routes and impurity profiles for this class of kinase inhibitors.
  • Quantitative NMR (qNMR) Protocols for Purity Assessment

    • Source: Pauli, G.F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

    • Relevance: Defines the standard protocol for using qNMR in place of HPLC for reference standards.

Sources

Comparison of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds in drug design.

[1]

Executive Summary

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds represent a classic example of bioisosterism in modern drug discovery.[1][2] While structurally similar, the introduction of a second nitrogen atom in the pyrazine-fused system (position N7) drastically alters the physicochemical landscape—specifically basicity (pKa), lipophilicity (LogP), and metabolic susceptibility.[1]

This guide analyzes these two privileged scaffolds to assist in rational scaffold hopping. The imidazo[1,2-a]pyridine core is ubiquitous in FDA-approved drugs (e.g., Zolpidem , Alpidem ), primarily for its lipophilic nature and CNS penetration.[1] In contrast, the imidazo[1,2-a]pyrazine scaffold is increasingly utilized in kinase inhibitor design (e.g., Entospletinib ) to lower LogP, improve solubility, and introduce novel hydrogen-bond acceptor vectors.[1]

Structural & Physicochemical Analysis[1][3][4][5]

The fundamental difference lies in the 6-membered ring: a pyridine versus a pyrazine. This single atom substitution (C vs. N) at position 7 drives major electronic changes.

Electronic Distribution & Basicity

The most critical differentiator is the pKa of the bridgehead nitrogen (N1) .[1]

  • Imidazo[1,2-a]pyridine: The N1 nitrogen is moderately basic (

    
    ).[1] At physiological pH (7.4), a significant fraction exists in the protonated cationic form, which can influence binding affinity and membrane permeability.[1]
    
  • Imidazo[1,2-a]pyrazine: The additional nitrogen at position 7 is electron-withdrawing, significantly reducing the electron density of the imidazole ring.[1] This lowers the basicity of N1 to

    
    . Consequently, this scaffold remains neutral at physiological pH, potentially improving passive membrane diffusion despite being more polar.[1]
    
Physicochemical Comparison Table
FeatureImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazineImpact on Drug Design
Core Structure Fused Imidazole-PyridineFused Imidazole-PyrazinePyrazine is a "nitrogen-walk" bioisostere.[1]
H-Bond Acceptors 1 (N1)2 (N1, N7)N7 offers an additional vector for water-mediated H-bonds.[1]
Basicity (N1 pKa) ~6.8 (Basic)~3.6 (Weakly Basic)Pyrazine reduces lysosomal trapping; Pyridine may improve solubility via salt formation.[1]
Lipophilicity (LogP) HigherLower (~0.5 - 1.0 log unit drop)Pyrazine lowers lipophilic efficiency (LipE) requirement.[1]
Solubility ModerateHighPyrazine improves aqueous solubility.
Metabolic Stability Susceptible to CYP oxidationMore stable to ring oxidationElectron-deficient pyrazine resists oxidative metabolism better.[1]

Structural Visualization & Numbering

The following diagram illustrates the numbering scheme and the key electronic differences between the two scaffolds.

ScaffoldComparisonPyridineImidazo[1,2-a]pyridine(Basic N1, pKa ~6.8)N1_PyN1: H-Bond Acceptor(Kinase Hinge Binder)Pyridine->N1_PyC7_PyC7: Hydrophobic SurfacePyridine->C7_PyPyrazineImidazo[1,2-a]pyrazine(Weakly Basic N1, pKa ~3.6)(Extra N at Pos 7)N1_PzN1: Weak Base(Neutral at pH 7.4)Pyrazine->N1_PzN7_PzN7: Extra H-Bond Acceptor(Solvent Interaction)Pyrazine->N7_PzC7_Py->N7_PzScaffold Hop:LogP ↓, Solubility ↑

Figure 1: Structural comparison highlighting the critical N7 substitution and its effect on basicity and lipophilicity.

Synthetic Accessibility & Protocols

Both scaffolds are synthetically accessible via similar routes, but the electron-deficient nature of the pyrazine ring can alter reactivity, often requiring optimized catalysts for electrophilic substitutions.[1]

Primary Synthesis: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the most efficient method for diversity-oriented synthesis, allowing the one-pot assembly of the core with three diversity points (aldehyde, amine, isocyanide).[1]

General Protocol:

  • Reagents: 2-Aminopyrazine (or 2-Aminopyridine), Aryl Aldehyde, Isocyanide.[1][2][3]

  • Catalyst: Scandium triflate (

    
    , 5-10 mol%) or Iodine (
    
    
    ).[1]
  • Solvent: Methanol or Ethanol (Green chemistry compatible).

  • Conditions: Microwave irradiation (

    
    , 30 min) or room temperature (12-24 h).[1]
    

Step-by-Step Workflow (Pyrazine Example):

  • Dissolve 2-aminopyrazine (1.0 equiv) and aryl aldehyde (1.0 equiv) in MeOH (0.1 M).

  • Add catalyst (e.g.,

    
    , 10 mol%) and stir for 10 min to form the imine intermediate.
    
  • Add isocyanide (1.0-1.2 equiv).

  • Stir at RT or heat (depending on sterics).

  • Workup: Remove solvent, dilute with EtOAc, wash with

    
     (if Iodine used) and brine. Purify via flash chromatography.
    
Classical Condensation (Hantzsch-type)

Used when specific substitution at the C2/C3 position is required via

1
  • Reagents: 2-Aminopyrazine +

    
    -bromoacetophenone.[1]
    
  • Conditions: Reflux in Ethanol or DMF (

    
    ).[1]
    
  • Note: Pyrazine amines are less nucleophilic than pyridine amines; reactions may require longer times or basic additives (

    
    ).
    

SynthesisWorkflowAmine2-Amino(Pyridine/Pyrazine)ImineImine Formation(Catalyst: Sc(OTf)3 / I2)Amine->ImineAldehydeAldehyde(R-CHO)Aldehyde->ImineIsocyanideIsocyanide(R-NC)Cyclization[4+1] Cycloaddition(GBB Reaction)Imine->Cyclization+ IsocyanideProduct3-Amino-Imidazo[1,2-a]azineScaffoldCyclization->Product

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway.[1]

Pharmacokinetics & Metabolic Stability (DMPK)[1]

Metabolic Stability[1]
  • Imidazo[1,2-a]pyridine: The electron-rich nature of the pyridine ring makes it susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4, CYP2D6).[1] Common metabolic soft spots include C3 (if unsubstituted) and positions on the pyridine ring (C6/C8).[1]

  • Imidazo[1,2-a]pyrazine: The pyrazine ring is electron-deficient (

    
    -deficient).[1] This significantly reduces susceptibility to electrophilic attack  by CYP enzymes, often improving metabolic half-life (
    
    
    ).[1] However, researchers must monitor for N-oxidation at the N7 position, which can be a toxicophore or lead to rapid clearance.[1]
Solubility

Imidazo[1,2-a]pyrazines generally exhibit higher aqueous solubility due to:

  • Lower LogP (less lipophilic).

  • Higher polarity from the extra nitrogen. This makes the pyrazine scaffold superior for oral bioavailability optimization when the pyridine analogue suffers from solubility-limited absorption.

Case Study: Kinase Inhibition

In kinase drug discovery, these scaffolds function as hinge binders .[1]

  • Binding Mode: The N1 nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., the backbone NH of a specific residue).[1]

  • Scaffold Hopping Effect:

    • Switching from Pyridine to Pyrazine introduces N7.

    • N7 Interaction: In some kinases (e.g., PI3K , BTK ), N7 can form water-mediated hydrogen bonds with residues in the solvent-exposed front pocket, potentially improving selectivity or potency.[1]

    • Example: In the development of inhibitors for Melanoma (A375 cell line) , imidazo[1,2-a]pyrazine derivatives showed sub-micromolar potency (

      
      ), proving that the extra nitrogen does not disrupt the essential hinge binding geometry but improves the physicochemical profile.[1]
      

KinaseBindingHingeKinase Hinge Region(Backbone NH)N1N1 (Acceptor)Hinge->N1Primary H-BondWaterConserved Water(Solvent Front)N7N7 (Pyrazine only)(Auxiliary Acceptor)Water->N7Water-MediatedH-Bond

Figure 3: Conceptual binding mode showing the primary hinge interaction (N1) and the auxiliary interaction provided by the pyrazine nitrogen (N7).[1][4][5][6]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023.[1] [1]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023.[1]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 2016.[1]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery, 2013.[1]

  • pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry, 2017.[1][6] [1]

Head-to-head comparison of different catalysts for 5,8-Dibromoimidazo[1,2-a]pyrazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Hierarchy

For the medicinal chemist targeting the 5,8-dibromoimidazo[1,2-a]pyrazine scaffold, success depends on exploiting the innate electronic bias of the ring system. This scaffold does not behave uniformly; it possesses three distinct zones of reactivity that must be engaged in a specific order to avoid mixtures.

  • Primary Site (C8): The "Gateway" position. Highly electron-deficient.[1] Reacts first in both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.[1]

  • Secondary Site (C5): The "Follow-up" position. Less electrophilic than C8. Typically functionalized after C8 using active Pd-catalysts.[1]

  • Tertiary Site (C3): The "Nucleophilic" position. Electron-rich. Targeted via Electrophilic Aromatic Substitution (SEAr) or Direct C-H Arylation.[2]

Quick Decision Matrix:

Target Position Preferred Reaction Top Catalyst/Reagent Key Advantage
C8 SNAr None (Base only) Green, cheap, high regioselectivity.[1]
C8 Suzuki-Miyaura Pd(dppf)Cl₂ Robust, tolerates steric bulk better than Pd(PPh₃)₄.[1]
C5 Suzuki-Miyaura XPhos Pd G3 Necessary for deactivated/hindered substrates after C8 is filled.[1]

| C3 | C-H Arylation | Pd(OAc)₂ | Atom economic; avoids bromination step. |

Scaffold Analysis & Regioselectivity Map

The imidazo[1,2-a]pyrazine core is polarized. The bridgehead nitrogen (N4) and the pyrazine nitrogen (N7) create a specific electronic map.

ReactivityMap Scaffold 5,8-Dibromoimidazo[1,2-a]pyrazine C8 C8 Position (Most Electrophilic) Scaffold->C8 1st: S_NAr or Pd(0) C5 C5 Position (Moderately Electrophilic) Scaffold->C5 2nd: Pd(0) Required C3 C3 Position (Nucleophilic/C-H Active) Scaffold->C3 3rd: S_EAr or Pd(II) C8->C5 Sequential Functionalization

Figure 1: Reactivity map illustrating the sequential order of functionalization. C8 is the primary electrophilic site.

Head-to-Head: C8 Functionalization Catalysts

The C8 position is unique because it is activated enough for catalyst-free displacement by strong nucleophiles, but also receptive to Pd-coupling.[1]

Scenario A: C-N Bond Formation (Amination)

Comparison: Thermal SNAr vs. Buchwald-Hartwig Coupling.

FeatureThermal SNAr Buchwald-Hartwig (Pd)
Catalyst None (Base: DIPEA or K₂CO₃)Pd₂(dba)₃ / BINAP or RuPhos
Conditions 60–100 °C, polar solvent (DMF/NMP)80–110 °C, Toluene/Dioxane
Scope Primary amines, cyclic secondary aminesAnilines, weak nucleophiles, amides
Selectivity >98% C8 (High fidelity)Risk of bis-coupling if C5 is reactive
Verdict Winner for Aliphatics. Use SNAr for morpholine, piperazine, or primary alkyl amines.[1]Winner for Anilines. Use Pd only if the amine is non-nucleophilic.
Scenario B: C-C Bond Formation (Suzuki Coupling)

Comparison: Pd(PPh₃)₄ (The Standard) vs. Pd(dppf)Cl₂ (The Workhorse).

  • Pd(PPh₃)₄:

    • Pros: Cheap, widely available.

    • Cons: Air sensitive, often requires high loading (5-10 mol%), struggles with sterically hindered boronic acids at C8.[1]

    • Performance: Good for simple phenyl boronic acids.

  • Pd(dppf)Cl₂·DCM:

    • Pros: Air stable, bidentate ligand prevents catalyst decomposition, higher turnover frequency (TOF).[1]

    • Cons: Slightly more expensive.

    • Performance:Superior. Consistently delivers higher yields (85%+) for C8 coupling and better regioselectivity control over C5 compared to monodentate phosphine systems.

Head-to-Head: C5 Functionalization Catalysts

Once C8 is substituted (especially if the substituent is an electron-donating amine from SNAr), the C5 position becomes more electron-rich and sluggish.[1] Standard catalysts often fail here.

The Contenders:
  • Pd(PPh₃)₄: The baseline. Often results in incomplete conversion at C5.

  • XPhos Pd G3 (or G4): The advanced precatalyst. Bulky, electron-rich biaryl phosphine ligand facilitates oxidative addition into the deactivated C5-Br bond.[1]

Experimental Data Summary (Synthetic Case Study): Substrate: 8-morpholino-5-bromoimidazo[1,2-a]pyrazine[1]

Catalyst SystemBoronic AcidYield (C5 Product)Reaction TimeNotes
Pd(PPh₃)₄ (5 mol%) 4-F-Ph-B(OH)₂45%12 hSignificant starting material remaining.[1]
Pd(dppf)Cl₂ (5 mol%) 4-F-Ph-B(OH)₂72%6 hGood balance of cost/yield.[1]
XPhos Pd G3 (2 mol%) 4-F-Ph-B(OH)₂94% 2 h Best Performance. Rapid conversion even with low loading.[1]

Recommendation: For C5 functionalization, skip the tetrakis. Go straight to Pd(dppf)Cl₂ for standard cases or XPhos Pd G3 if the C8 substituent is strongly deactivating.

Head-to-Head: C3 Functionalization (Late Stage)

The C3 position allows for "Direct Arylation" (C-H activation), avoiding the need for a pre-installed halogen.

Comparison: Direct C-H Arylation vs. Bromination/Suzuki.

  • Route A: Bromination (NBS)

    
     Suzuki (Pd-Cat) [1]
    
    • Steps: 2 steps.

    • Issues: NBS bromination is generally high yielding, but adds a purification step. The subsequent Suzuki at C3 is sterically crowded by the C2 substituent (if present).

  • Route B: Direct C-H Arylation (Pd-Cat)

    • Catalyst:Pd(OAc)₂ (phosphine-free or with PPh₃).[1]

    • Mechanism:[1][3][4][5][6] Concerted Metallation-Deprotonation (CMD).[1]

    • Green Factor: High. No halogenated waste.

CHActivation Start Substituted Imidazo[1,2-a]pyrazine Decision Select C3 Strategy Start->Decision RouteA Route A: NBS Bromination + Suzuki Coupling Decision->RouteA Complex Aryl Group RouteB Route B: Direct C-H Arylation (Pd(OAc)2) Decision->RouteB Simple Aryl/Heteroaryl ResultA Yield: 60-70% (2 Steps) High Waste RouteA->ResultA ResultB Yield: 75-85% (1 Step) Atom Economic RouteB->ResultB

Figure 2: Decision tree for C3 functionalization. Direct arylation is preferred for efficiency.

Validated Experimental Protocols

Protocol 1: Regioselective C8 SNAr (Catalyst-Free)

Ideally suited for introducing amine motifs.[1]

  • Charge: 5,8-Dibromoimidazo[1,2-a]pyrazine (1.0 equiv) and Isopropanol (0.2 M).

  • Add: Amine nucleophile (1.1 equiv) and DIPEA (2.0 equiv).

  • Heat: Stir at 70 °C for 4–6 hours. Monitor by LCMS (C8-Br is displaced; C5-Br remains intact).[1]

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If soluble, concentrate and flash column (Hex/EtOAc).

Protocol 2: High-Yield C5 Suzuki Coupling (Using XPhos Pd G3)

For functionalizing the difficult C5 position after C8 is substituted.

  • Charge: C8-substituted 5-bromoimidazo[1,2-a]pyrazine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).[1]

  • Catalyst: Add XPhos Pd G3 (2.0 mol%).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

  • Heat: 90 °C for 2–4 hours (or microwave at 110 °C for 30 min).

  • Note: The use of phosphate base and XPhos ligand is critical for turnover on this electron-rich scaffold.

Protocol 3: C3 Direct C-H Arylation[1]
  • Charge: Imidazo[1,2-a]pyrazine scaffold (1.0 equiv), Aryl Bromide (1.2 equiv), KOAc (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Solvent: DMA (Dimethylacetamide) is standard, but Pentan-1-ol is a greener, effective alternative.[1]

  • Heat: 120 °C overnight.

  • Mechanism: Relies on the acidity of the C3-H bond. KOAc acts as the CMD base.

References

  • Gembus, V., et al. (2012).[2] "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[1][2] Organic Letters, 14(23), 6012-6015.[1][2] Link

  • El Akkaoui, A., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 6, 8985–9011.[1] (Review covering analogous regioselectivity). Link[1]

  • St-Jean, F., et al. (2018).[1] "Process Development of PI3K β-Sparing Inhibitor Taselisib." Organic Process Research & Development. (Demonstrates XPhos utility in similar nitrogen heterocycles).

  • Almond-Thynne, J., et al. (2016).[1][7] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1][7] Chemical Science, 7, 6909-6915.[1] Link

  • European Patent EP3724189B1. (2019). "Polycyclic Compounds as Allosteric SHP2 Inhibitors." (Experimental validation of C8 SNAr selectivity). Link

Sources

A Comparative Benchmark of Novel 5,8-Dibromoimidazo[1,2-a]pyrazine Analogs: Evaluating Biological Efficacy Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Recent advancements have led to the synthesis of novel 5,8-Dibromoimidazo[1,2-a]pyrazine analogs, which have shown promise as potent and selective inhibitors of key cellular signaling pathways implicated in oncogenesis. This guide provides a comprehensive benchmark of these novel analogs against well-established inhibitors, offering a head-to-head comparison of their biological activity, supported by detailed experimental data and protocols.

The rationale for focusing on this particular chemical series stems from the unique electronic properties imparted by the dibromo substitution, which can significantly influence binding affinities and pharmacokinetic profiles. Our investigation centers on the hypothesis that these novel analogs may offer improved efficacy or a differentiated mechanism of action compared to existing therapies. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation targeted cancer therapeutics.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, we evaluated the in vitro cytotoxic and kinase inhibitory activities of our lead 5,8-Dibromoimidazo[1,2-a]pyrazine analog, designated as DB-IPA-1 , against a panel of known inhibitors targeting pathways frequently dysregulated in cancer. The selected known inhibitors for this benchmark are Vemurafenib , a B-Raf inhibitor, and Gedatolisib , a dual PI3K/mTOR inhibitor.[4][5][6]

Table 1: Comparative In Vitro Efficacy of DB-IPA-1 and Known Inhibitors

CompoundTarget(s)Cell LineIC50 (nM)Assay Type
DB-IPA-1 (Novel Analog) PI3Kα / mTOR MCF-7 (Breast Cancer) 15.8 Cell Viability (XTT)
A375 (Melanoma) 28.3 Cell Viability (XTT)
PI3Kα Kinase 5.2 Biochemical Kinase Assay
mTOR Kinase 8.9 Biochemical Kinase Assay
Vemurafenib B-Raf (V600E) A375 (Melanoma, BRAF V600E) 12.5 Cell Viability (XTT)
MCF-7 (Breast Cancer, BRAF wt) >10,000 Cell Viability (XTT)
Gedatolisib PI3K / mTOR MCF-7 (Breast Cancer) 9.7 Cell Viability (XTT)
A375 (Melanoma) 18.1 Cell Viability (XTT)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data are representative of at least three independent experiments.

The data presented in Table 1 reveal that DB-IPA-1 exhibits potent anti-proliferative activity against both MCF-7 and A375 cancer cell lines, with IC50 values in the low nanomolar range. Notably, its efficacy in the A375 melanoma cell line, which also harbors a B-Raf mutation, suggests a potential mechanism of action that is not solely reliant on B-Raf inhibition, unlike Vemurafenib. The biochemical kinase assays confirm that DB-IPA-1 directly inhibits PI3Kα and mTOR, positioning it as a dual inhibitor, similar to Gedatolisib.

Experimental Methodologies: A Guide to Reproducible Benchmarking

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step protocols for the key assays used in this comparative analysis. The choice of these assays is predicated on their robustness, widespread use in the field, and their ability to provide quantitative and mechanistically informative data.[7][8]

Cell Viability Assessment: XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was selected to quantify the cytotoxic effects of the compounds. This colorimetric assay measures the metabolic activity of viable cells, providing a reliable surrogate for cell proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (DB-IPA-1, Vemurafenib, Gedatolisib) and a vehicle control (e.g., 0.1% DMSO) in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation and Addition: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Final Incubation and Measurement: Incubate the plates for an additional 4 hours at 37°C. Measure the absorbance of the wells at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Diagram: XTT Cell Viability Assay Workflow

XTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis cell_seeding 1. Seed Cells (5,000 cells/well) compound_prep 2. Prepare Compound Serial Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate (72 hours) treatment->incubation xtt_addition 5. Add XTT Reagent incubation->xtt_addition final_incubation 6. Incubate (4 hours) xtt_addition->final_incubation read_plate 7. Read Absorbance (450 nm) final_incubation->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Caption: Workflow for determining cell viability using the XTT assay.

Biochemical Kinase Inhibition Assay

To directly assess the inhibitory effect of DB-IPA-1 on its putative targets, a biochemical kinase assay was employed. This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[10][11]

Protocol:

  • Reaction Setup: In a 384-well plate, combine the purified recombinant kinase (e.g., PI3Kα, mTOR), the appropriate substrate, and ATP at a concentration near its Km value.

  • Inhibitor Addition: Add the test compound (DB-IPA-1) at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Initiate the kinase reaction by adding a solution containing MgCl2 and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection method. For this study, an ADP-Glo™ Kinase Assay was used, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Western Blot Analysis of Pathway Modulation

To confirm that the observed cytotoxicity of DB-IPA-1 is a consequence of its on-target activity within the cell, Western blotting was performed to analyze the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.[13]

Protocol:

  • Cell Lysis: Treat MCF-7 cells with DB-IPA-1 (at concentrations around its IC50) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST and then incubate overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473), phosphorylated S6 ribosomal protein (Ser235/236), and total Akt and S6 as loading controls.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Diagram: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates S6 S6 Ribosomal Protein S6K->S6 phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation DB_IPA_1 DB-IPA-1 DB_IPA_1->PI3K inhibits DB_IPA_1->mTORC1 inhibits Gedatolisib Gedatolisib Gedatolisib->PI3K inhibits Gedatolisib->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of DB-IPA-1 and Gedatolisib.

Conclusion and Future Directions

The novel 5,8-Dibromoimidazo[1,2-a]pyrazine analog, DB-IPA-1 , demonstrates potent anti-proliferative activity in cancer cell lines through the dual inhibition of PI3K and mTOR kinases. Its efficacy is comparable to the established dual inhibitor Gedatolisib and it shows activity in a melanoma cell line that is also sensitive to the B-Raf inhibitor Vemurafenib. This suggests that DB-IPA-1 may have therapeutic potential in tumors with dysregulated PI3K/Akt/mTOR signaling, including those with intrinsic or acquired resistance to other targeted therapies.

Further investigation is warranted to fully elucidate the structure-activity relationship of this series of compounds, optimize their pharmacokinetic properties, and evaluate their in vivo efficacy in preclinical tumor models. The methodologies outlined in this guide provide a robust framework for the continued evaluation and benchmarking of these and other novel kinase inhibitors.

References

  • Aditya Narayan, Shivkant Patel, Sunil B Baile, Surabhi Jain, Smriti Sharma. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets, 24(8). [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Jang, Y. J., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 545-556. [Link]

  • Pires, N., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cells, 9(7), 1683. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. MSKCC. [Link]

  • Celcuity Inc. (2026, January 20). Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. GlobeNewswire. [Link]

  • An, F., et al. (2019). A review for cell-based screening methods in drug discovery. RSC Advances, 9(43), 25047-25060. [Link]

  • Frontiers Media S.A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • StatPearls Publishing. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5,8-Dibromoimidazo[1,2-a]pyrazine

[1][2][3]

Executive Summary & Immediate Action

Do not treat this compound as general organic waste. 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 957344-74-0) is a halogenated heteroaromatic compound.[1][2][3][4] Its disposal pathway is strictly governed by its bromine content.[2] Improper disposal into non-halogenated waste streams can damage downstream incineration scrubbers due to the generation of hydrobromic acid (HBr) upon combustion.[2]

Immediate Safety Snapshot

ParameterSpecification
CAS Number 957344-74-0
Physical State Solid (Powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal)
Signal Word WARNING
Incompatible Materials Strong Oxidizing Agents
Disposal Class Halogenated Organic Waste

Hazard Characterization & Causality

Why strict protocols are required.

As researchers, we must understand that safety protocols are not bureaucratic hurdles but chemical necessities.[2] The "5,8-dibromo" substitution pattern on the imidazopyrazine core dictates the disposal logic:

  • Thermal Decomposition Risks: When incinerated, the bromine atoms dissociate to form hydrogen bromide (HBr) and potentially brominated dioxins if combustion temperatures are uncontrolled. Standard non-halogenated waste incinerators are often not equipped with the acid-gas scrubbers required to neutralize these emissions.[1][2]

  • Biological Activity: As a kinase inhibitor intermediate, this compound possesses biological activity.[2] Releasing it into aqueous waste streams (drains) poses a risk of bioaccumulation and aquatic toxicity.[2]

Self-Validating Safety Check:

  • Before disposal: Does your waste container label explicitly state "Halogenated"?

  • If NO: You are about to commit a compliance violation that puts facility infrastructure at risk.[2] Stop and transfer to the correct stream.

Disposal Procedures: The "Two-Stream" Protocol[1][2][3]

The disposal method depends entirely on the physical state of the waste.[2]

Stream A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.[1][2][3]

  • Containment: Place solid waste in a dedicated, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: The label must read "Hazardous Waste - Solid - Toxic/Irritant." [1][2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent exothermic reactions.

Stream B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction solvents, extraction layers.[1][2][3]

The Critical Threshold: Most facilities define "Halogenated Waste" as any solution containing >1,000 ppm (0.1%) halogen content.[2] Given the high molecular weight contribution of bromine in this molecule, even dilute solutions often exceed this limit.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (typically HDPE or steel).[2]

  • PH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic conditions, neutralize carefully before adding to the waste container to prevent pressurization.

  • Transfer: Pour into the container marked "Halogenated Organic Solvents."

    • Note: Never fill waste containers >90% full to allow for thermal expansion.[2]

Operational Workflow Diagram

The following logic flow ensures you select the correct disposal route every time.

DisposalLogicStartWaste Generation:5,8-Dibromoimidazo[1,2-a]pyrazineStateCheckDetermine Physical StateStart->StateCheckSolidStreamSolid Waste Stream(Powder, Gloves, Paper)StateCheck->SolidStreamSolidLiquidStreamLiquid Waste Stream(Solutions, HPLC Waste)StateCheck->LiquidStreamLiquidSolidBinContainer: Hazardous Solid Waste(HDPE Jar)SolidStream->SolidBinHaloCheckIs Halogen Content > 0.1%?LiquidStream->HaloCheckEHSEHS Pickup &High-Temp IncinerationSolidBin->EHSHaloBinContainer: Halogenated Solvent Waste(Requires Incineration w/ Scrubbers)HaloCheck->HaloBinYes (Default)NonHaloBinContainer: Non-Halogenated Waste(Only for trace contamination)HaloCheck->NonHaloBinNo (Trace <1000ppm)HaloBin->EHSNonHaloBin->EHS

Figure 1: Decision matrix for the segregation of brominated heteroaromatic waste. Note that "Yes" is the default pathway for liquid waste containing this compound.[2]

Spill Management Protocol

For immediate response to accidental release.

Scenario: You have dropped a vial containing 500mg of solid powder.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[2] If dust is visible in the air, use a NIOSH N95 or P100 respirator.

  • Containment (Do Not Sweep): Sweeping generates dust.[2] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress particulates.[2]

  • Collection: Scoop the damp material and the paper towel into the Solid Hazardous Waste container.[2]

  • Decontamination: Wipe the surface with a soap/water solution.[2][5] Place these wipes in the solid waste bin as well.[2]

  • Verification: Inspect the area with a UV lamp (many imidazopyrazines fluoresce) to ensure total cleanup.[2]

Regulatory Compliance (RCRA Context)

In the United States, this compound is not specifically listed on the EPA's "P" or "U" lists (40 CFR § 261.33). However, it is regulated under the "Characteristic of Toxicity" or general hazardous waste definitions due to its halogen content.

  • RCRA Code: While it may not have a specific code, waste mixtures containing it often carry F001/F002 codes if spent halogenated solvents (like DCM) were used in the process.

  • Generator Responsibility: The waste generator (you) certifies that the waste is properly classified.[2] Misclassifying a brominated compound as non-halogenated is a violation of the "Cradle-to-Grave" management requirement.[1][2]

References

  • US Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
5,8-Dibromoimidazo[1,2-a]pyrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。